molecular formula C9H13N7S2 B194837 Famotidine cyanoamidine CAS No. 76823-97-7

Famotidine cyanoamidine

Cat. No.: B194837
CAS No.: 76823-97-7
M. Wt: 283.4 g/mol
InChI Key: DFHYHFAHYAJKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famotidine cyanoamidine, also known as Famotidine EP Impurity G in pharmacopoeias like the European Pharmacopoeia (EP), is a characterized impurity standard of the active pharmaceutical ingredient Famotidine . Famotidine is a histamine H2-receptor antagonist medication that works by decreasing stomach acid production . This compound is a crucial regulatory standard in the development and quality control (QC) of Famotidine drug products, helping to ensure patient safety and drug efficacy . It meets the strict regulatory requirements for use in applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and is compliant with standards from bodies including the USP and EMA . As a well-defined reference material, it is primarily used by researchers for analytical method development, method validation (AMV), and monitoring impurity profiles during the commercial manufacturing of Famotidine . This product is For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHYHFAHYAJKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227644
Record name Famotidine cyanoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76823-97-7
Record name 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76823-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Famotidine cyanoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine cyanoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE CYANOAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6W675X8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

starting materials for Famotidine cyanoamidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Famotidine cyanoamidine, a key intermediate in the synthesis of the H2 receptor antagonist Famotidine, is synthesized through a multi-step process involving the construction of the thiazole ring followed by the addition of the cyanoamidine side chain. This guide details the primary synthetic routes, starting materials, and experimental protocols for the preparation of this crucial intermediate.

Core Synthetic Pathways

The synthesis of this compound primarily revolves around two main strategies for the construction of the 2-guanidinothiazole core, followed by the attachment of the sulfur-linked side chain.

A prevalent method commences with the reaction of 1,3-dihaloacetone, typically 1,3-dichloroacetone, with thiourea or a substituted thiourea derivative. This is followed by the introduction of the guanidino group and subsequent reaction with a component that forms the cyanoamidine side chain.

An alternative approach involves the use of 2-imino-4-thiobiuret which reacts with a halogenated ketone to form the thiazole ring.

Starting Materials and Key Intermediates

The following table summarizes the key starting materials and intermediates involved in the synthesis of this compound, along with their respective roles.

Compound CAS Number Role in Synthesis Reference
1,3-Dichloroacetone534-07-6Thiazole ring precursor[1]
Thiourea62-56-6Thiazole ring precursor[1]
2-Imino-4-thiobiuret2114-02-5Thiazole ring precursor[2]
1,3-Dibromoacetone625-21-8Thiazole ring precursor[2]
2-Guanidino-4-(chloromethyl)thiazole hydrochloride69014-12-6Key thiazole intermediate[3]
S-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride88046-01-9Key thiazole intermediate[3]
3-Chloropropionitrile542-76-7Side chain precursor[4]
Sulfamide7803-58-9Side chain precursor[4]
N-[4-Cyano-Ethylsulfanylmethyl-Thiazol-2-yl]Guanidine76823-93-3Intermediate[3]

Experimental Protocols

Synthesis of S-(2-guanidino-thiazol-4-yl-methyl)isothiourea

This intermediate is synthesized from 1,3-dichloroacetone and thiourea. The reaction of 1,3-dichloroacetone with two molecules of thiourea yields S-(2-aminothiazol-4-yl-methyl)isothiourea.[1]

Synthesis of Halogenated N-sulfamyl propionamidine acid addition salts

These intermediates are prepared by reacting a 3-halopropionitrile with sulfamide in the presence of an acid. For example, N-sulfamyl-3-chloropropionamidine methanesulfonic acid can be prepared as follows:

  • A solution of methanesulfonic acid in 3-chloropropionitrile is prepared.

  • Sulfamide is added to the solution.

  • The suspension is heated at 55-60°C for 18 hours.

  • After cooling, the mixture is diluted with methylene chloride and filtered to obtain the product.[4]

Synthetic Pathway Diagrams

The following diagrams illustrate the key synthetic routes for this compound.

Famotidine_Cyanoamidine_Synthesis_Route_1 1,3-Dichloroacetone 1,3-Dichloroacetone S-(2-aminothiazol-4-yl-methyl)isothiourea S-(2-aminothiazol-4-yl-methyl)isothiourea 1,3-Dichloroacetone->S-(2-aminothiazol-4-yl-methyl)isothiourea + 2 Thiourea Thiourea Thiourea Thiourea->S-(2-aminothiazol-4-yl-methyl)isothiourea S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane S-(2-aminothiazol-4-yl-methyl)isothiourea->S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane + 2-Chloropropionitrile 2-Chloropropionitrile 2-Chloropropionitrile 2-Chloropropionitrile->S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane Benzoylthiourea_derivative Benzoylthiourea_derivative S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane->Benzoylthiourea_derivative + Benzoylisothiocyanate Benzoylisothiocyanate Benzoylisothiocyanate Benzoylisothiocyanate->Benzoylthiourea_derivative 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide Benzoylthiourea_derivative->3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide 1. + Methyliodide 2. Cleavage with Ammonia Methyliodide Methyliodide Methyliodide->3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide Ammonia Ammonia Ammonia->3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide Methanolysis Methanolysis 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide->Methanolysis Iminoether Iminoether Methanolysis->Iminoether Famotidine Famotidine Iminoether->Famotidine + Sulfonamide Sulfonamide Sulfonamide Sulfonamide->Famotidine

Caption: Synthesis of Famotidine from 1,3-Dichloroacetone.

Famotidine_Cyanoamidine_Synthesis_Route_2 3-Halopropionitrile 3-Halopropionitrile Halogenated_N-sulfamyl_propionamidine_salt Halogenated_N-sulfamyl_propionamidine_salt 3-Halopropionitrile->Halogenated_N-sulfamyl_propionamidine_salt + Sulfamide Sulfamide Sulfamide Sulfamide->Halogenated_N-sulfamyl_propionamidine_salt Acid Acid Acid->Halogenated_N-sulfamyl_propionamidine_salt Famotidine Famotidine Halogenated_N-sulfamyl_propionamidine_salt->Famotidine + S-(2-guanidino-thiazol-4-yl-methyl)isothiourea S-(2-guanidino-thiazol-4-yl-methyl)isothiourea S-(2-guanidino-thiazol-4-yl-methyl)isothiourea S-(2-guanidino-thiazol-4-yl-methyl)isothiourea->Famotidine

Caption: Synthesis of Famotidine via a Halogenated Propionamidine Intermediate.

References

An In-depth Technical Guide to the Chemical Properties of N-cyano Famotidine Impurity (Famotidine Impurity G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the treatment of gastric ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the purity of famotidine is critical to its safety and efficacy. During its synthesis and storage, various impurities can arise. This technical guide focuses on a specific impurity known as N-cyano Famotidine, which is designated as Famotidine Impurity G in the European Pharmacopoeia (EP). This document provides a comprehensive overview of its chemical properties, available analytical data, and potential formation pathways, drawing from publicly available scientific literature and chemical supplier information.

Chemical and Physical Properties

N-cyano Famotidine impurity, also referred to as Famotidine cyanoamidine, is a process and degradation impurity of Famotidine. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide[1][2]
Synonyms Famotidine Impurity G, this compound, N-Desaminosulfonyl-N-cyano Famotidine[1][2]
CAS Number 76823-97-7[1][2]
Molecular Formula C₉H₁₃N₇S₂[3]
Molecular Weight 283.38 g/mol [3]
Appearance Off-White Solid[3]
Solubility Soluble in Methanol[3]
Melting Point Not publicly available[3]
Storage 2-8°C Refrigerator[3]

Spectroscopic and Chromatographic Data

A patent for a different famotidine impurity, formed through a reaction with benzaldehyde, provides some mass spectrometry and NMR data that may offer insights into the fragmentation and spectral characteristics of similar structures[6]. The patent describes an impurity with a molecular ion that confirms the addition of a benzaldehyde moiety to famotidine[6][7]. While this is not the N-cyano impurity, the analytical approach is relevant.

Potential Formation and Degradation Pathways

The formation of N-cyano Famotidine impurity can be linked to the degradation of the parent famotidine molecule. Studies on the degradation of famotidine under various stress conditions provide clues to the potential chemical reactions involved.

Famotidine has been shown to degrade under basic, acidic, oxidative, and photolytic conditions[8][9][10]. Hydrolysis under basic conditions, for instance, leads to the formation of several degradation products, including an amide impurity listed in the British Pharmacopoeia[8]. While the direct synthesis pathway for the N-cyano impurity is not explicitly detailed in the reviewed literature, it is likely a result of specific conditions during synthesis or degradation where the sulfamoyl group of famotidine is replaced by a cyano group.

The following diagram illustrates a generalized degradation pathway for famotidine, which can lead to the formation of various impurities.

Famotidine_Degradation Famotidine Famotidine Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Famotidine->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Famotidine->Base_Hydrolysis Oxidation Oxidation (e.g., H2O2) Famotidine->Oxidation Photodegradation Photodegradation (UV light) Famotidine->Photodegradation Degradation_Products Various Degradation Products (including Amides, Acids) Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products NCyano_Impurity N-cyano Famotidine Impurity Degradation_Products->NCyano_Impurity Potential Formation

Caption: Generalized degradation pathways of Famotidine leading to various impurities.

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of N-cyano Famotidine impurity are not publicly available, general methods for the analysis of famotidine and its impurities are well-documented.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common technique for the separation and quantification of famotidine and its process-related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[11][12].

A representative HPLC method is described as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 1-Hexane sodium sulfonate) and an organic solvent (e.g., acetonitrile and methanol)[11]. The pH of the aqueous buffer is typically acidic.

  • Flow Rate: Approximately 1.5 ml/min[11].

  • Detection: UV detection at a wavelength of around 265 nm or 266 nm[11].

  • Sample Preparation: The sample is typically dissolved in the mobile phase or a suitable solvent mixture.

The workflow for HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Famotidine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify Impurities Chromatogram->Quantify

Caption: A typical experimental workflow for HPLC-based impurity profiling of Famotidine.

Conclusion

N-cyano Famotidine impurity (Famotidine Impurity G) is a critical quality attribute to monitor in the production and formulation of famotidine. While its fundamental chemical identity is established, detailed public data on its physical and spectral properties remain limited. The information available from commercial suppliers of the reference standard suggests that comprehensive characterization data exists but is not widely disseminated. Understanding the degradation pathways of famotidine provides a basis for controlling the formation of this and other impurities. The use of established analytical techniques like RP-HPLC is essential for the routine monitoring and control of N-cyano Famotidine in both the bulk drug substance and finished pharmaceutical products. Further research into the specific synthesis and toxicological profile of this impurity would be beneficial for the pharmaceutical industry.

References

Spectroscopic Analysis of Famotidine Cyanoamidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine cyanoamidine, recognized in pharmacopeial standards as Famotidine Impurity G, is a known related substance of the active pharmaceutical ingredient (API) famotidine. As a critical impurity, its spectroscopic profile is essential for the quality control, stability testing, and analytical method development of famotidine drug products. This technical guide provides a summary of the available spectroscopic information for this compound (CAS No: 76823-97-7; Molecular Formula: C₉H₁₃N₇S₂; Molecular Weight: 283.38 g/mol ).[1][2][3]

While comprehensive, quantitative spectroscopic data for this compound is not extensively published in publicly accessible scientific literature, it is typically available through commercial suppliers of pharmaceutical reference standards. These suppliers provide detailed Certificates of Analysis (CoA) that include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data upon purchase. This guide will outline the expected spectroscopic characteristics based on the compound's structure and available information.

Physicochemical Properties

PropertyValueSource
Chemical Name N-Cyano-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1][4]
Synonyms Famotidine Impurity G (EP), this compound[1]
CAS Number 76823-97-7[1][2][3]
Molecular Formula C₉H₁₃N₇S₂[1][2][3]
Molecular Weight 283.38 g/mol [2][3]

Spectroscopic Data Summary

Detailed, publicly available spectra for this compound are scarce. The following sections describe the anticipated spectroscopic data based on its chemical structure and information from suppliers of reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its identity.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the various protons in the molecule, including those on the thiazole ring, the ethylthio chain, and the guanidino and cyanoamidine groups.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carbons in the thiazole ring, the cyano group, and the amidine functionalities.

While specific peak assignments are not publicly available, a US Patent (US20160376245A1) describing a different famotidine impurity provides an example of the types of ¹H NMR signals that might be observed for related compounds, with peaks in the regions of 2.4-2.8 ppm, 3.68 ppm, and others.[5] However, it is critical to note that the impurity described in this patent possesses a different molecular formula (C₁₅H₁₉N₇O₂S₃) and is not this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected monoisotopic mass is approximately 283.0674 Da. Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching from the amine and amidine groups.

  • C≡N stretching from the cyano group.

  • C=N stretching from the guanidine and amidine moieties.

  • C-S stretching from the thioether and thiazole ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not publicly available. However, standard analytical chemistry procedures would be employed.

General Protocol for Spectroscopic Analysis

A generalized workflow for the spectroscopic characterization of a this compound reference standard is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Reference Standard Dissolution Dissolution in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or other suitable solvent Sample->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS IR FTIR Spectroscopy (e.g., KBr pellet or ATR) Dissolution->IR Process Spectral Processing (e.g., Fourier Transform, Peak Picking) NMR->Process MS->Process IR->Process Interpret Structural Elucidation and Confirmation Process->Interpret

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Synthesis and Logical Relationships

This compound is a process-related impurity of famotidine. Its formation is associated with the synthetic route of the API. Understanding the synthesis of famotidine provides insight into the potential origin of this impurity.

G cluster_synthesis Famotidine Synthesis Pathway Start Starting Materials Intermediate Key Intermediates Start->Intermediate Reaction Steps Famotidine Famotidine (API) Intermediate->Famotidine Final Synthesis Step Impurity This compound (Impurity G) Intermediate->Impurity Side Reaction / Incomplete Reaction

Caption: Logical relationship of this compound as a process-related impurity.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of ensuring the quality and safety of famotidine pharmaceutical products. While detailed spectral data is not widely published, it is obtainable from commercial suppliers of reference standards. This guide provides an overview of the expected spectroscopic properties and the analytical workflow for the characterization of this important impurity. For definitive quantitative data and detailed experimental protocols, it is recommended to acquire the certified reference material and the accompanying Certificate of Analysis.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Famotidine's Cyanoamidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂-receptor antagonist, is a cornerstone in the treatment of peptic ulcers and gastroesophageal reflux disease. Its therapeutic efficacy is intrinsically linked to its unique molecular structure, which includes a critical cyanoamidine functional group. The precise characterization of this moiety, both in the active pharmaceutical ingredient (API) and its related impurities, is paramount for ensuring drug safety, efficacy, and quality control throughout the development and manufacturing process. This technical guide provides an in-depth exploration of the analytical methodologies employed in the structure elucidation of famotidine, with a specific focus on its cyanoamidine-containing impurity, also known as Famotidine Impurity G.

Core Structure and Key Impurity

Famotidine's chemical structure is characterized by a thiazole ring, a guanidine group, and a sulfamoylpropionamidine side chain. The cyanoamidine impurity, formally named N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide, represents a significant process-related or degradation impurity that requires careful monitoring.[1][2][3]

A visual representation of the synthetic relationship between famotidine and its cyanoamidine impurity is outlined below.

Famotidine_Precursor Key Synthetic Intermediate Famotidine Famotidine Famotidine_Precursor->Famotidine Final Synthesis Step (Sulfamoylation) Famotidine_Cyanoamidine Famotidine Cyanoamidine Impurity (Impurity G) Famotidine_Precursor->Famotidine_Cyanoamidine Side Reaction / Incomplete Conversion Famotidine Famotidine Propionamide_Intermediate Propionamide Intermediate (Impurity 3) Famotidine->Propionamide_Intermediate Hydrolysis (e.g., NH₃ solution) Propionyl_Sulfamide Propionyl Sulfamide (Intermediate 2) Famotidine->Propionyl_Sulfamide Hydrolysis (e.g., NaOH) Propionic_Acid Propionic Acid (Intermediate 4) Propionamide_Intermediate->Propionic_Acid Further Decomposition Propionyl_Sulfamide->Propionic_Acid Further Decomposition

References

The Genesis of Famotidine Cyanoamidine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H₂ receptor antagonist, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Among the spectrum of potential impurities, Famotidine cyanoamidine, also known as Famotidine Impurity G, presents a significant interest for its unique chemical structure and implications in quality control and synthetic chemistry. This in-depth technical guide elucidates the origin of this compound, providing a comprehensive overview of its synthesis, characterization, and the underlying chemical principles.

Chemical Identity and Properties

This compound is chemically identified as N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide. Its molecular formula is C₉H₁₃N₇S₂, with a molecular weight of 283.38 g/mol .[1] As a close structural analog of Famotidine, it shares the core guanidinothiazole moiety but differs in the terminal sulfamoyl group, which is replaced by a cyanoamidine group. This substitution significantly alters the electronic and physicochemical properties of the molecule.

PropertyValueReference
Molecular FormulaC₉H₁₃N₇S₂[2]
Molecular Weight283.4 g/mol [2]
IUPAC NameN'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide[2]
SynonymsFamotidine Impurity G, N-Desaminosulfonyl-N-cyano Famotidine[2]
CAS Number76823-97-7[2]

Origin and Synthesis

The formation of this compound is primarily associated with the synthetic route of Famotidine itself, where it can arise as a process-related impurity. Understanding its synthesis is crucial for developing control strategies to minimize its presence in the final drug substance. While a definitive, publicly available, step-by-step industrial synthesis protocol for this compound is proprietary, its synthesis can be logically deduced from the known synthesis of Famotidine and related compounds.

A plausible synthetic pathway involves the reaction of a key intermediate, methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate , with cyanamide . This reaction represents the final step in the formation of the cyanoamidine moiety.

Experimental Protocol: A Postulated Synthesis

The following is a generalized, postulated experimental protocol based on analogous chemical transformations for the synthesis of this compound. This protocol is intended for illustrative purposes for a research setting.

Step 1: Synthesis of the Propanimidate Intermediate

The synthesis of the key intermediate, methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate, is a multi-step process that itself is part of the overall Famotidine synthesis. This often starts from simpler precursors to build the guanidinothiazole core and the side chain.

Step 2: Formation of this compound

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)propanimidate intermediate in a suitable anhydrous solvent, such as ethanol or methanol.

  • Addition of Cyanamide: To this solution, add a stoichiometric equivalent of cyanamide. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a solid.

Characterization and Analytical Methods

The identification and quantification of this compound are critical for quality control in Famotidine production. Various analytical techniques are employed for its characterization.

Analytical TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC) Separation and quantification of Famotidine and its impurities.A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile, methanol, and a buffer (e.g., sodium 1-hexanesulfonate) can effectively separate this compound from Famotidine and other related substances.[3] Detection is typically performed using a UV detector at around 265-266 nm.[3][4]
Ultra-Performance Liquid Chromatography (UPLC) Rapid and high-resolution separation for impurity profiling.UPLC methods offer faster analysis times and better resolution compared to traditional HPLC, enabling sensitive detection of trace impurities.[5]
Mass Spectrometry (MS) Structural elucidation and confirmation of molecular weight.Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass data for the identification of impurities. For this compound, the expected [M+H]⁺ ion would be at m/z 284.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization.¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the synthesized impurity by providing information on the chemical environment of each proton and carbon atom.

Logical Relationships and Synthesis Pathway Visualization

The synthesis of this compound can be visualized as a key side reaction or a deliberate synthetic step stemming from the main Famotidine synthesis pathway. The following diagram illustrates the logical flow of this process.

Famotidine_Cyanoamidine_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway Thiazole_Intermediate 2-Guanidinothiazole Derivative Propanimidate Methyl 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanimidate Thiazole_Intermediate->Propanimidate Side_Chain_Precursor Propanenitrile Derivative Side_Chain_Precursor->Propanimidate Famotidine_Cyanoamidine This compound (Impurity G) Propanimidate->Famotidine_Cyanoamidine Cyanamide Cyanamide (H2NCN) Cyanamide->Famotidine_Cyanoamidine

Postulated synthesis pathway of this compound.

Experimental Workflow for Analysis

A typical experimental workflow for the identification and quantification of this compound in a sample of Famotidine API involves several key steps, as outlined in the diagram below.

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC_UPLC HPLC/UPLC Analysis (Separation of components) Sample_Prep->HPLC_UPLC UV_Detection UV Detection (Quantification) HPLC_UPLC->UV_Detection MS_Analysis Mass Spectrometry (Structural Confirmation) HPLC_UPLC->MS_Analysis Data_Analysis Data Analysis and Reporting UV_Detection->Data_Analysis MS_Analysis->Data_Analysis

General analytical workflow for this compound.

Conclusion

This compound, or Impurity G, is a significant process-related impurity in the synthesis of Famotidine. Its origin lies in the reaction of a key propanimidate intermediate with cyanamide. A thorough understanding of its synthesis and the development of robust analytical methods are essential for ensuring the quality and safety of Famotidine. The information presented in this guide provides a technical foundation for researchers and professionals in the pharmaceutical industry to address the challenges associated with the control and characterization of this and other related impurities. Further research into the specific conditions that favor its formation can lead to improved manufacturing processes with higher purity profiles for this vital medication.

References

An In-depth Technical Guide on the Theoretical Formation Pathways of Famotidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive gastric acid secretion.[1] Its chemical name is 3-[({2-[(diaminomethylene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in the drug substance or drug product can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with excipients.[2] A thorough understanding of the potential impurities and their formation pathways is essential for the development of robust manufacturing processes, stable formulations, and reliable analytical methods for quality control.

This technical guide provides a comprehensive overview of the theoretical formation pathways of Famotidine impurities, covering synthesis-related impurities, degradation products arising from hydrolysis, oxidation, and photolysis, as well as impurities formed through interaction with excipients. Detailed experimental protocols for forced degradation studies are provided, and quantitative data from various studies are summarized in tabular format. Additionally, visual diagrams of the formation pathways are presented to facilitate a deeper understanding of the chemical transformations involved.

Synthesis-Related Impurities

Impurities can be introduced during the synthesis of Famotidine as starting materials, by-products of side reactions, or intermediates that are not fully removed during purification. The European Pharmacopoeia (EP) lists several potential process-related impurities, including Impurity A, Impurity B, and Impurity C.[1]

Table 1: Key Synthesis-Related Impurities of Famotidine

Impurity NameChemical Name
Impurity A 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl-propanimidamide
Impurity B 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide
Impurity C 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]-N-sulfamoylpropanamide
Impurity D 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-propanamide
Impurity F 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-propanoic acid

Source: European Pharmacopoeia, various research articles.[1][3]

A potential genotoxic impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, has also been identified as arising from a key starting material used in the synthesis of Famotidine.[4] Its presence highlights the importance of controlling impurities in raw materials.

Degradation Pathways of Famotidine

Famotidine is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Understanding these pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Hydrolytic Degradation

Famotidine undergoes hydrolysis in both acidic and basic environments. The rate and extent of degradation are pH-dependent, with studies showing specific acid catalysis in acidic conditions and general base catalysis in alkaline conditions.[5][6]

Under basic conditions (e.g., 2 M NaOH or 25% ammonia solution), the sulfamoyl group is susceptible to hydrolysis, leading to the formation of several degradation products.[2] One of the primary degradation products is the propionamide derivative, which is also listed as an impurity in the British Pharmacopoeia.[7] Further hydrolysis can lead to the corresponding carboxylic acid. A novel degradation product has also been identified under strong basic conditions.[2]

dot

Famotidine Famotidine Propionamide_Impurity [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide Famotidine->Propionamide_Impurity NH3 soln. Propionylsulfamide_Impurity [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide Famotidine->Propionylsulfamide_Impurity 2M NaOH Propionic_Acid_Impurity [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid Propionamide_Impurity->Propionic_Acid_Impurity Decomposition Unknown_Impurity_5 Unknown Degradation Product 5 Propionamide_Impurity->Unknown_Impurity_5 Decomposition Propionylsulfamide_Impurity->Propionic_Acid_Impurity Decomposition Propionylsulfamide_Impurity->Unknown_Impurity_5 Decomposition

Caption: Hydrolytic degradation pathway of Famotidine under basic conditions.

Table 2: Quantitative Data on Famotidine Degradation under Hydrolytic Stress

Stress ConditionDurationTemperature% Degradation of FamotidineReference
0.1N HCl6 hoursRoom Temperature31.49%[8]
0.1N NaOH6 hoursRoom Temperature13.61%[8]
Water (Neutral)6 hoursRoom Temperature50.51%[8]
Oxidative Degradation

Famotidine is sensitive to oxidative stress, primarily at the sulfur atom in the thioether linkage, which can be oxidized to a sulfoxide and further to a sulfone.[4][9] Excipients containing peroxide impurities can significantly accelerate this degradation.[4] Studies have shown that in the presence of hydrogen peroxide, Famotidine degrades rapidly.[6]

dot

Famotidine Famotidine S_Oxide Famotidine S-Oxide Famotidine->S_Oxide Oxidation (e.g., H2O2) Sulfone Famotidine Sulfone S_Oxide->Sulfone Further Oxidation

Caption: Oxidative degradation pathway of Famotidine.

Table 3: Quantitative Data on Famotidine Degradation under Oxidative Stress

Stress ConditionDurationTemperature% Degradation of FamotidineReference
3% H2O24 hoursRoom Temperature31.06%[8]
3% H2O25 daysAmbientGradual decrease in drug content[10]
Photolytic Degradation

Famotidine is known to be light-sensitive.[10] Exposure to UV radiation can lead to its degradation. The photodegradation process can be accelerated by photosensitizers such as riboflavin, which generates reactive oxygen species (ROS) upon irradiation, leading to the degradation of Famotidine.[11] This process can be inhibited by the presence of antioxidants.[11]

dot

cluster_photo Photolytic Degradation Famotidine Famotidine Degradation_Products Degradation Products Riboflavin Riboflavin (Photosensitizer) ROS Reactive Oxygen Species (ROS) Riboflavin->ROS generates Light UV Light Light->Riboflavin activates ROS->Famotidine degrades Antioxidants Antioxidants (e.g., Vitamin C) Antioxidants->ROS scavenges

Caption: Photosensitized degradation pathway of Famotidine.

Table 4: Quantitative Data on Famotidine Degradation under Photolytic and Thermal Stress

Stress ConditionDurationTemperature% Degradation of FamotidineReference
UV Radiation6 hoursRoom Temperature42.36%[8]
Dry Heat6 hours60°C49.72%[8]
Sunlight4 hoursNot SpecifiedNot Specified[8]

Impurities from Excipient Interaction

Interactions between the drug substance and excipients can lead to the formation of new impurities. A notable example for Famotidine is its reaction with benzaldehyde, which can be present as a trace component in flavoring agents like cherry flavor.[3][12][13] The reaction involves the formation of an imine, termed "famotidine sulfinyl imine," between the terminal nitrogen of the sulfamoyl group of Famotidine and the aldehyde group of benzaldehyde.

dot

Famotidine Famotidine Imine_Impurity Famotidine Sulfinyl Imine Impurity Famotidine->Imine_Impurity Benzaldehyde Benzaldehyde (from excipient) Benzaldehyde->Imine_Impurity

Caption: Formation of an impurity through the interaction of Famotidine with benzaldehyde.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and the intrinsic stability of a drug molecule. The following are generalized protocols based on methodologies reported in the literature.[8][10]

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of Famotidine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of purified water.

  • Incubation: Keep the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 6 hours).

  • Neutralization (for acid and base samples): After the incubation period, neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Famotidine as described above.

  • Oxidation: To a known volume of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 4 hours).

  • Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of Famotidine in a suitable solvent.

  • Exposure: Expose the solution to UV radiation (e.g., in a photostability chamber) for a defined period (e.g., 6 hours).

  • Control Sample: Prepare a control sample and keep it in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Thermal Degradation
  • Sample Preparation: Place the solid Famotidine powder in a suitable container.

  • Exposure: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).

  • Analysis: After exposure, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Conclusion

The formation of impurities in Famotidine is a multifaceted process involving synthesis-related by-products and degradation products from various stress factors. A comprehensive understanding of these pathways is paramount for ensuring the quality, safety, and efficacy of Famotidine-containing drug products. This guide has outlined the major theoretical formation pathways of Famotidine impurities, supported by quantitative data and visual diagrams. The provided experimental protocols for forced degradation studies serve as a valuable resource for researchers and professionals in the pharmaceutical industry to develop stable formulations and robust analytical methods for impurity profiling. Continuous investigation and characterization of new and unknown impurities remain a critical aspect of drug development and quality control. investigation and characterization of new and unknown impurities remain a critical aspect of drug development and quality control.

References

The Critical Role of Excipients in the Formation of Famotidine Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H2-receptor antagonist, is widely used in the treatment of gastric acid-related disorders. Despite its therapeutic efficacy, famotidine is susceptible to degradation, leading to the formation of impurities that can compromise its safety and potency. A critical and often underestimated factor in famotidine's stability is its interaction with pharmaceutical excipients. This technical guide provides a comprehensive overview of the mechanisms through which common excipients contribute to the formation of famotidine impurities, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows. Understanding these interactions is paramount for the development of stable and robust famotidine formulations.

Introduction

The stability of an active pharmaceutical ingredient (API) within a finished dosage form is a cornerstone of drug development. Famotidine, with its complex structure featuring a thiazole ring, a guanidine group, and a sulfonamide moiety, is prone to degradation via several pathways, including hydrolysis, oxidation, and reactions with reactive species. Excipients, while often considered inert, can contain reactive impurities or possess physicochemical properties that actively promote the degradation of famotidine. This guide will delve into the specific roles of various excipients in the generation of famotidine impurities, providing drug development professionals with the necessary insights to mitigate these risks.

Major Degradation Pathways Influenced by Excipients

The formation of famotidine impurities is primarily driven by three key mechanisms in the presence of incompatible excipients: hydrolytic degradation, oxidative degradation, and the formation of adducts with reactive excipient impurities.

Hydrolytic Degradation

Famotidine is known to be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of impurities such as the propionic acid derivative (Impurity D). The presence of moisture and the nature of the diluent can significantly impact the rate of hydrolysis.

A comparative study on the effect of different diluents on famotidine stability highlighted the significant role of the chosen excipient. In a drug-excipient compatibility study where binary blends of famotidine with lactose monohydrate, microcrystalline cellulose (MCC), or Starch 1500 were prepared with 10% moisture and stored at 50°C for four weeks, lactose produced the highest level of degradation[1]. Starch 1500 demonstrated better compatibility, which is attributed to its lower water activity, meaning it binds water more tightly, making it less available to participate in the hydrolysis of famotidine[1].

Oxidative Degradation

The thioether linkage in the famotidine molecule is a primary site for oxidation, leading to the formation of famotidine sulfoxide (Impurity A). This degradation is often catalyzed by peroxide impurities present in common excipients like povidone, polyethylene glycols (PEGs), and polysorbates.

A study on the oxidative stability of famotidine revealed its sensitivity to excipients containing peroxide impurities[2]. The research highlighted that antioxidants such as propyl gallate and ethylenediaminetetraacetic acid (EDTA) could effectively reduce peroxide-mediated degradation. Conversely, ascorbic acid was found to act as a pro-oxidant under certain stress conditions, accelerating peroxide formation in povidone[2]. Another study demonstrated that thermal and oxidative stress on polyethylene glycol (PEG) and polyethylene oxide (PEO) can generate reactive aldehydes and free radicals, which in turn degrade famotidine[3].

Aldehyde-Mediated Adduct Formation

A significant impurity can be formed through the reaction of famotidine with aldehyde impurities present in excipients. A notable example is the interaction with benzaldehyde, a common component of flavoring agents like cherry flavor. This reaction results in the formation of an imine adduct. The presence of such adducts can be a significant concern in liquid and chewable formulations where flavors are commonly used[4][5].

Quantitative Data on Excipient-Induced Impurity Formation

The following tables summarize the quantitative data from various studies, illustrating the impact of different excipients on famotidine degradation.

Table 1: Effect of Diluents on Total Famotidine Impurity Formation [1]

ExcipientStorage ConditionsDurationTotal Impurities (%)
Lactose Monohydrate50°C with 10% added moisture4 weeks2.99
Starch 150050°C with 10% added moisture4 weeks1.89

Table 2: Comparison of Famotidine Hydrolysis (Impurity D) in Formulations with Different Diluents [1]

FormulationStorage ConditionsDurationImpurity D (%)
Lactose/MCC (uncoated)40°C / 75% RH6 months0.96
Starch 1500/MCC (uncoated)40°C / 75% RH6 months0.55
Lactose/MCC (coated)40°C / 75% RH6 months1.05
Starch 1500/MCC (coated)40°C / 75% RH6 months0.38

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing drug-excipient compatibility and identifying potential degradation pathways.

Protocol for Drug-Excipient Compatibility Study (Solid State)
  • Materials: Famotidine API, test excipients (e.g., lactose, microcrystalline cellulose, Starch 1500, magnesium stearate, povidone), purified water.

  • Sample Preparation:

    • Prepare binary mixtures of famotidine and each excipient, typically in a 1:1 or 1:5 ratio (w/w).

    • For simulating humid conditions, add a known amount of water (e.g., 5-10% w/w) to the binary mixtures and mix thoroughly.

    • Transfer the mixtures into sealed glass vials.

    • Prepare control samples of famotidine alone under the same conditions.

  • Storage: Store the vials under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) for a predetermined period (e.g., 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve a known amount of the stored mixture in a suitable solvent (e.g., mobile phase).

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of famotidine remaining and the percentage of each impurity formed.

Protocol for Forced Degradation Study (Oxidative Degradation)
  • Materials: Famotidine API, 3% hydrogen peroxide solution, hydrochloric acid, sodium hydroxide, purified water.

  • Sample Preparation:

    • Prepare a stock solution of famotidine in a suitable solvent.

    • For oxidative degradation, treat the famotidine solution with 3% hydrogen peroxide and store at room temperature for a specified duration (e.g., 24 hours).

    • For acid and base hydrolysis, treat the famotidine solution with 0.1 N HCl and 0.1 N NaOH, respectively, and reflux for a defined period.

    • For thermal degradation, expose the solid drug or a solution to dry heat (e.g., 80°C).

    • For photolytic degradation, expose a solution of the drug to UV light.

  • Neutralization (for acid and base samples): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify the degradation products.

HPLC Method for Famotidine and Its Impurities
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6][7][8][9][10].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, or a solution containing an ion-pairing agent like 1-Hexane sodium sulfonate) and an organic solvent (e.g., acetonitrile, methanol)[6][7][8][9][10].

  • Flow Rate: Typically 1.0 - 1.5 mL/min[6][7][8][9][10].

  • Detection: UV detection at 265 nm or 266 nm[6][7][8][9][10].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways of famotidine and a typical experimental workflow for compatibility studies.

Famotidine_Oxidative_Degradation Famotidine Famotidine (Thioether) Sulfoxide Famotidine S-Oxide (Impurity A) Famotidine->Sulfoxide Peroxides Peroxides (from Excipients like Povidone, PEG) Peroxides->Famotidine Oxidation

Famotidine Oxidative Degradation Pathway

Famotidine_Hydrolytic_Degradation Famotidine Famotidine Propionic_Acid_Impurity Propionic Acid Impurity (Impurity D) Famotidine->Propionic_Acid_Impurity Hydrolysis Water_Moisture H₂O / Moisture (from Excipients like Lactose) Acid_Catalysis Acid Catalysis Water_Moisture->Acid_Catalysis Acid_Catalysis->Propionic_Acid_Impurity

Famotidine Hydrolytic Degradation Pathway

Famotidine_Benzaldehyde_Adduct Famotidine Famotidine (Primary Amine Group) Imine_Adduct Famotidine-Benzaldehyde Imine Adduct Famotidine->Imine_Adduct Benzaldehyde Benzaldehyde (from Flavoring Agents) Benzaldehyde->Imine_Adduct Condensation Reaction Drug_Excipient_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stress Storage cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation API Famotidine API Mixing Prepare Binary Mixtures (e.g., 1:1 ratio) API->Mixing Excipients Select Excipients (Lactose, MCC, etc.) Excipients->Mixing Moisture Add Moisture (optional) (e.g., 5-10% w/w) Mixing->Moisture Storage Store at Accelerated Conditions (e.g., 40°C/75% RH) Moisture->Storage Dissolution Dissolve Samples in Mobile Phase Storage->Dissolution HPLC HPLC/UPLC Analysis Dissolution->HPLC Quantification Quantify Impurities and Remaining API HPLC->Quantification Evaluation Assess Compatibility and Identify Incompatible Excipients Quantification->Evaluation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric acid-related disorders. The synthesis of Famotidine, like any active pharmaceutical ingredient (API), can result in the formation of process-related impurities. Furthermore, the drug substance can degrade under various stress conditions, leading to the formation of degradation products. This technical guide provides a comprehensive overview of the synthesis of Famotidine, the characterization of its related compounds, and detailed analytical methodologies for their identification and quantification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Famotidine.

Introduction

Famotidine, chemically known as 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide, effectively reduces gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the drug. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.

This guide details the synthetic pathways leading to Famotidine, discusses the formation of known process-related impurities and degradation products, and provides a thorough review of the analytical techniques used for their characterization.

Synthesis of Famotidine

The synthesis of Famotidine involves a multi-step process. A commonly employed synthetic route is outlined below.[1]

Famotidine Synthesis Pathway A 1,3-dichloroacetone C S-(2-aminothiazol-4-yl-methyl)isothiourea A->C B Thiourea B->C E S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane C->E + D 2-chloropropionitrile D->E G Benzoylthiourea derivative E->G + F Benzoylisothiocyanate F->G J 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide G->J 1. S-methylation (CH3I) 2. Cleavage (NH3) H Methyl iodide I Ammonia L Iminoether J->L Methanolysis K Methanolysis N Famotidine L->N + M Sulfonamide M->N

Caption: A representative synthetic pathway for Famotidine.

Famotidine Related Compounds

Impurities in Famotidine can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the final product. The European Pharmacopoeia (EP) lists several known impurities, including Impurity A, B, and C.[2]

Process-Related Impurities

These impurities are formed during the manufacturing process. Some of the potential process impurities are listed in the table below.[3]

Impurity NameChemical Name
Carboxylic acid impurity3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid
Propionamide impurity3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propionamide
Isothiourea impurity3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]isothiourea
Degradation Products

Famotidine is susceptible to degradation under various stress conditions such as acidic, basic, and oxidative environments.[4][5][6] Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Hydrolysis in acidic and alkaline media can lead to the formation of several degradation products.[4] Under basic conditions, Famotidine can degrade to form [3-[[2-[(diaminomethylene)amino]-4-thiazol-yl]methyl]thio]propionamide (an impurity also listed in the British Pharmacopoeia) and further to [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid.[5] A previously unknown degradation product has also been identified under basic conditions.[5]

Famotidine Degradation Pathway Famotidine Famotidine Acid Acidic Hydrolysis Famotidine->Acid Base Basic Hydrolysis Famotidine->Base Oxidation Oxidative Stress Famotidine->Oxidation Deg_Acid Degradation Products (4 identified) Acid->Deg_Acid Deg_Base_1 [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide Base->Deg_Base_1 Deg_Base_2 [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide Base->Deg_Base_2 Deg_Ox Famotidine S-oxide Oxidation->Deg_Ox Deg_Base_3 [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid Deg_Base_1->Deg_Base_3 Deg_Base_Unknown Unknown Degradation Product Deg_Base_1->Deg_Base_Unknown Deg_Base_2->Deg_Base_3 Deg_Base_2->Deg_Base_Unknown

Caption: Famotidine degradation pathways under stress conditions.

Characterization of Famotidine and Related Compounds

A variety of analytical techniques are employed for the characterization of Famotidine and its related compounds. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC (RP-HPLC) and UPLC are the most common methods for the separation and quantification of Famotidine and its impurities.[2][3][7][8][9][10] These methods offer high resolution, sensitivity, and specificity.

Table 1: HPLC/UPLC Method Parameters for Famotidine and Related Compounds Analysis

ParameterMethod 1[2]Method 2[7]Method 3[3]
Column ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm)Supelcosil LC18C18 (250 mm x 4.6 mm)
Mobile Phase Gradient of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanolIsocratic: 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0)Acetonitrile, methanol, and 1-Hexane sodium sulfonate
Flow Rate 0.3 mL/min1 mL/min1.5 mL/min
Detection PDA detector at 260 nm265 nm266 nm
Column Temp. 45°CNot specifiedNot specified
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of impurities.[11][12][13] It provides information about the molecular weight and fragmentation pattern of the compounds.

Table 2: Mass Spectrometric Data for a Famotidine Impurity [11]

Ion Modem/z Values (Product Ion Mode)
Positive 106, 155, 189, 238, 426
Negative 424, 187, 236, 333
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is indispensable for the definitive structural confirmation of Famotidine and its related compounds.[2][11][14][15][16][17]

Table 3: ¹H and ¹³C NMR Chemical Shifts for Famotidine [2][18]

NucleusChemical Shift (δ, ppm)
¹H NMR 2.453-2.513 (m, 2H), 2.682-2.720 (m, 2H), 3.619 (s, 2H), 6.499 (s, 3H), 6.734-6.832 (br s, 4H), 7.342 (s, 1H), 8.243 (s, 1H)
¹³C NMR 104.33, 147.68, 156.86, 175.42
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[2][19][20][21][22]

Table 4: Characteristic IR Absorption Bands for Famotidine [2][18]

Wavenumber (cm⁻¹)Assignment
3506.33, 3401.17ν (H₂N-C-NH₂)
3377.33ν (C-NH₂)
3104.79ν (S-NH₂)
1637.87ν (C=N)

Experimental Protocols

Sample Preparation for HPLC/UPLC Analysis

Standard Solution: Accurately weigh and dissolve the Famotidine reference standard and impurity standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.[2][3]

Tablet Solution: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific amount of Famotidine into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[2][3]

Forced Degradation Studies

To assess the stability of Famotidine, forced degradation studies are performed under various stress conditions as per ICH guidelines.[23][24]

  • Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.[23]

  • Basic Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.[23]

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂).[6]

  • Thermal Degradation: The drug substance is subjected to high temperatures.[6]

  • Photolytic Degradation: The drug substance is exposed to UV light.[6]

Forced Degradation Workflow Start Famotidine Drug Substance/Product Acid Acidic Stress (e.g., 0.1N HCl, heat) Start->Acid Base Basic Stress (e.g., 0.1N NaOH, heat) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (UV light) Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify and Quantify Degradation Products Analysis->Results

Caption: A general workflow for forced degradation studies.

Mechanism of Action: Signaling Pathway

Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][][26] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Famotidine Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Famotidine Famotidine Famotidine->H2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Promotes

Caption: Signaling pathway of Famotidine's action as an H2-receptor antagonist.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Famotidine and its related compounds. The information presented, including synthetic and degradation pathways, analytical methodologies, and quantitative data, serves as a valuable resource for professionals in the pharmaceutical industry. The stringent control of impurities is paramount to ensure the quality, safety, and efficacy of Famotidine-containing drug products. The use of robust and validated analytical methods is essential for this purpose. is essential for this purpose.

References

In-depth Analysis of Lewis Acid-Mediated Cyclization of Famotidine Cyanoamidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the reactivity of the cyanoamidine moiety in Famotidine, specifically focusing on its potential for Lewis acid-mediated cyclization. While direct, comprehensive studies on this specific reaction are not extensively documented in publicly available literature, this paper synthesizes information on Famotidine's known impurities, the chemistry of related functional groups, and general principles of Lewis acid catalysis to provide a foundational understanding and guide for future research.

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][] Its chemical structure, N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, contains several reactive functional groups.[3] The cyanoamidine precursor or impurity, known as Famotidine Impurity G or N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide, represents a key starting point for potential cyclization reactions.[4]

Understanding the Core Reactants

  • Famotidine Cyanoamidine (Famotidine Impurity G): This molecule possesses a cyanoamidine group (-N=C(N)-C≡N), which is an electron-rich system with multiple nucleophilic nitrogen atoms and an electrophilic carbon in the nitrile group. This functionality is pivotal for potential intramolecular cyclization.

  • Lewis Acids: Lewis acids are electron-pair acceptors and are widely used in organic synthesis to activate functional groups. In this context, a Lewis acid (e.g., ZnCl₂, AlCl₃, Yb(OTf)₃) could coordinate to one of the nitrogen atoms or the nitrile group of the cyanoamidine moiety.[5][6] This coordination would enhance the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack.

Postulated Reaction Mechanism and Pathway

The Lewis acid-mediated cyclization of this compound is hypothesized to proceed through an intramolecular nucleophilic attack. The reaction pathway can be visualized as a sequence of activation and ring-closure steps. The most plausible mechanism involves the activation of the nitrile group by the Lewis acid, followed by an attack from a nitrogen atom of the guanidine group.

Below is a logical workflow diagram illustrating the proposed catalytic cycle.

G cluster_0 Catalytic Cycle A This compound + Lewis Acid (LA) B Coordination Complex (LA activates Nitrile) A->B Coordination C Intramolecular Nucleophilic Attack B->C Activation D Cyclized Intermediate C->D Ring Formation E Proton Transfer / Tautomerization D->E Stabilization F Cyclized Product E->F G Lewis Acid Regeneration F->G Product Release G->A Recycle G A Setup (Inert Atmosphere) B Add Reactant & Anhydrous Solvent A->B C Add Lewis Acid (Controlled Temp) B->C D Reaction (Stirring & Heating) C->D E Monitoring (TLC / HPLC) D->E E->D If incomplete F Quenching E->F If complete G Extraction & Drying F->G H Purification (Chromatography) G->H I Characterization (NMR, MS, IR) H->I

References

Methodological & Application

Application Note: Quantification of Famotidine and its Cyanoamidine Impurity using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous quantification of Famotidine and its potential process-related impurity, Famotidine Cyanoamidine. The method is demonstrated to be simple, specific, accurate, and precise, making it suitable for routine quality control analysis of famotidine in bulk drug substances and pharmaceutical formulations.

Introduction

Famotidine is a potent histamine H2-receptor antagonist used in the treatment of gastric and duodenal ulcers.[1][2] During the synthesis of Famotidine, several process-related impurities can be generated. One such critical impurity is the cyanoamidine analogue of Famotidine. Monitoring and controlling the levels of such impurities are crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method capable of separating and quantifying Famotidine from its cyanoamidine impurity.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1][3]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • 1-Hexane sodium sulfonate (Ion-Pairing Agent)

    • Sodium Phosphate Monobasic

    • Orthophosphoric Acid

    • Water (HPLC Grade)

  • Standards: Famotidine Reference Standard (RS) and this compound RS.

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution. A common mobile phase consists of acetonitrile, methanol, and 1-Hexane sodium sulfonate.[1][3] Another effective mobile phase is 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0).[4]

  • Flow Rate: 1.0 to 1.5 mL/min.[1][4]

  • Column Temperature: Ambient or controlled at 45°C.[5]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 265 nm or 266 nm.[1][4]

Protocols

Standard Solution Preparation
  • Standard Stock Solution (Famotidine): Accurately weigh and dissolve about 25 mg of Famotidine RS in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.[6]

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to achieve a known concentration.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL for Famotidine and 2.5 µg/mL for this compound.[1]

Sample Preparation (Tablets)
  • Weigh and finely powder a minimum of 20 tablets.[1][6]

  • Accurately weigh a portion of the powder equivalent to 25 mg of Famotidine and transfer it to a 25 mL volumetric flask.[1][6]

  • Add approximately 20 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[1][6]

  • Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm membrane filter prior to injection.[6]

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and limit of quantification (LOQ).[1]

  • Specificity: The method demonstrated good resolution between Famotidine and its impurities, with no interference from excipients.

  • Linearity: The calibration curves for both Famotidine and this compound showed excellent linearity over the tested concentration ranges, with correlation coefficients (R²) typically greater than 0.999.[4]

  • Precision: The method was found to be precise, with relative standard deviation (RSD) values for intra-day and inter-day precision being less than 2%.[4]

  • Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values typically ranging from 98% to 102%.

  • Limit of Quantification (LOQ): The LOQ for the cyanoamidine impurity was determined to be sufficiently low to allow for its quantification at trace levels in the drug substance. The signal-to-noise ratio for LOQ is generally taken as 10:1.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained during the validation of the HPLC-UV method for Famotidine and its cyanoamidine impurity.

ParameterFamotidineThis compoundReference
Retention Time (min) ~5.6Varies (typically elutes before Famotidine)[7]
Linearity Range 1 - 80 µg/mL0.1 - 10 µg/mL[4]
Correlation Coefficient (R²) > 0.999> 0.999[4]
LOD 0.08 - 0.14 µg/mL0.08 - 0.14 µg/mL[4]
LOQ ~0.4 µg/mL~0.4 µg/mL[5]
% Recovery 98.0 - 102.0%98.0 - 102.0%[1]
Intra-day Precision (%RSD) < 2%< 2%[4]
Inter-day Precision (%RSD) < 2%< 2%[4]

Results and Discussion

A representative chromatogram would show a well-resolved peak for Famotidine and the cyanoamidine impurity. The system suitability parameters, such as theoretical plates, tailing factor, and resolution, should be monitored to ensure the performance of the chromatographic system.

Conclusion

The described HPLC-UV method is a reliable and validated approach for the quantitative determination of Famotidine and its cyanoamidine impurity in bulk drug and pharmaceutical dosage forms. The method's simplicity and accuracy make it highly suitable for routine quality control and stability studies in the pharmaceutical industry.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis StandardPrep Prepare Standard Solutions (Famotidine & Cyanoamidine) Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solution (e.g., from Tablets) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis of Famotidine.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Selectivity Optimize Selectivity (Mobile Phase, Column) Specificity Specificity Selectivity->Specificity Linearity Linearity & Range Selectivity->Linearity Precision Precision (Repeatability & Intermediate) Selectivity->Precision Accuracy Accuracy Selectivity->Accuracy Robustness Robustness Selectivity->Robustness Sensitivity Optimize Sensitivity (Wavelength, Injection Volume) LOD_LOQ LOD & LOQ Sensitivity->LOD_LOQ QC_Analysis Routine Quality Control Specificity->QC_Analysis Linearity->QC_Analysis Precision->QC_Analysis Accuracy->QC_Analysis LOD_LOQ->QC_Analysis Robustness->QC_Analysis Stability Stability Studies QC_Analysis->Stability

Caption: Logical relationship of HPLC-UV method development and validation.

References

Application Note: High-Sensitivity UPLC-MS/MS Analysis of Famotidine Impurity G in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Famotidine Impurity G in bulk drug substance. The developed protocol offers high specificity and low detection limits, making it suitable for routine quality control and regulatory compliance in the pharmaceutical industry. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure accurate quantification of this potential impurity.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can arise. Famotidine Impurity G, chemically known as N-Cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential impurity that must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This application note provides a comprehensive protocol for the selective and sensitive analysis of Famotidine Impurity G using UPLC-MS/MS, a technique well-suited for trace-level impurity quantification in complex matrices.

Experimental Protocols

Materials and Reagents
  • Analytes: Famotidine reference standard and Famotidine Impurity G reference standard (CAS No: 76823-97-7).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade).

  • Additives: Formic acid (LC-MS grade).

  • Internal Standard (IS): Famotidine-d4 or a suitable structural analog.

Instrumentation
  • UPLC System: A high-performance UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A high-efficiency reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Sample Preparation
  • Standard Stock Solutions:

    • Prepare individual stock solutions of Famotidine and Famotidine Impurity G in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard (e.g., Famotidine-d4) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve covering the expected concentration range of the impurity. A typical range would be from 0.05 ng/mL to 100 ng/mL.

  • Sample Solution:

    • Accurately weigh and dissolve the Famotidine bulk drug substance in a 50:50 mixture of methanol and water to achieve a final concentration of 1 mg/mL.

    • Spike the sample solution with the internal standard to a final concentration of 10 ng/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

UPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 mm x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Famotidine and Famotidine Impurity G. The transitions for Impurity G are proposed based on its chemical structure and common fragmentation patterns of similar molecules.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Famotidine (Quantifier) 338.1155.10.13020
Famotidine (Qualifier) 338.1189.10.13015
Famotidine Impurity G (Quantifier) 284.4155.10.13522
Famotidine Impurity G (Qualifier) 284.498.10.13525
Famotidine-d4 (IS) 342.1159.10.13020

Data Presentation

The quantitative performance of the UPLC-MS/MS method for Famotidine Impurity G is summarized in the table below. These values are representative of what can be expected from a validated method for trace impurity analysis in a pharmaceutical API.[3][4][5][6]

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification start Weigh Famotidine Bulk Drug dissolve Dissolve in Methanol/Water start->dissolve is_spike Spike with Internal Standard dissolve->is_spike filter Filter through 0.22 µm filter is_spike->filter inject Inject into UPLC System filter->inject standards Prepare Calibration Standards standards->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Impurity G calibrate->quantify report Generate Report quantify->report

Caption: UPLC-MS/MS workflow for the analysis of Famotidine Impurity G.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity method UPLC-MS/MS Method linearity Linearity (r² > 0.995) method->linearity accuracy Accuracy (85-115% Recovery) method->accuracy precision Precision (%RSD < 15%) method->precision lod LOD (0.01-0.1 ng/mL) method->lod loq LOQ (0.05-0.5 ng/mL) method->loq specificity Specificity (Unique MRM Transitions) method->specificity robustness Robustness (Minor Method Variations) method->robustness

Caption: Key validation parameters for the UPLC-MS/MS method.

References

Application Note: Analytical Method Development for the Quantification of Famotidine Cyanoamidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Famotidine cyanoamidine, a potential impurity in Famotidine drug substance and product. The developed method is accurate, precise, and linear over a defined concentration range, making it suitable for quality control and impurity profiling in the pharmaceutical industry.

1. Introduction

Famotidine is a potent histamine H2-receptor antagonist used to treat and prevent ulcers in the stomach and intestines.[1][2] The manufacturing process of Famotidine can lead to the formation of several related substances, including this compound (Figure 1), also known as Famotidine Impurity G.[3][4] Monitoring and controlling impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed analytical method for the quantification of this compound.


Figure 1: Chemical Structure of this compound

Caption: Chemical structure of N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide.

2. Materials and Reagents

  • Analytes: Famotidine, this compound reference standards

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher

  • Reagents: Monobasic Potassium Phosphate, Orthophosphoric acid, Triethylamine (TEA)

  • Water: HPLC grade water

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

ParameterMethod Details
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size[1][5]
Mobile Phase Acetonitrile and 0.05M Monobasic Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (15:85 v/v)
Flow Rate 1.0 mL/min[6]
Detection UV at 265 nm[6][7]
Injection Volume 20 µL
Column Temperature Ambient

Table 1: HPLC Chromatographic Conditions

4. Experimental Protocols

4.1. Preparation of Mobile Phase

  • Buffer Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05M solution.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

  • Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).

  • Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

4.2. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

4.3. Preparation of Sample Solution

  • Sample Weighing: Accurately weigh a portion of the test sample (e.g., Famotidine drug substance) equivalent to 100 mg of Famotidine into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Make up the volume to the mark with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm nylon membrane filter before injection.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters are summarized in Table 2.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from the Famotidine peak and any other impurities.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Table 2: Method Validation Parameters and Acceptance Criteria

6. Data Presentation

Quantitative data for the validation of the analytical method are presented in the following tables.

Concentration (µg/mL)Mean Peak Area
0.11500
0.57500
1.015000
2.537500
5.075000
10.0150000

Table 3: Linearity Data for this compound

ParameterResult
Correlation Coefficient (r²) 0.9998
Slope 14950
Intercept 50

Table 4: Linearity Summary

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4.03.9699.0%
100%5.05.02100.4%
120%6.05.9499.0%

Table 5: Accuracy (Recovery) Data

7. Visualization of Workflows

Analytical_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Samples and Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification of Cyanoamidine Integration->Quantification Report Generate Report Quantification->Report Method_Development_Logic cluster_dev Method Development cluster_val Method Validation cluster_outcome Outcome Selectivity Achieve Selectivity (Resolution from Famotidine) Optimization Optimize Chromatographic Conditions Selectivity->Optimization Sensitivity Ensure Sensitivity (LOD & LOQ) Sensitivity->Optimization Linearity Linearity Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision Specificity Specificity Optimization->Specificity Robustness Robustness Optimization->Robustness ValidatedMethod Validated Analytical Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod Robustness->ValidatedMethod

References

Application Note: Validation of a Stability-Indicating HPLC Method for the Determination of Famotidine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During the synthesis of famotidine and on storage of its formulations, several related substances or impurities can arise. The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of famotidine and its potential impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

The validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This document provides a comprehensive protocol for the method validation, including detailed experimental procedures and acceptance criteria.

Experimental

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Standards: Famotidine reference standard and standards for known impurities (Impurity A, B, C, and D).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 20 µL
Standard and Sample Preparation
  • Standard Stock Solution (Famotidine): Accurately weigh and dissolve 25 mg of famotidine reference standard in methanol in a 25 mL volumetric flask.

  • Impurity Stock Solution: Accurately weigh and dissolve 10 mg of each impurity (A, B, C, and D) in methanol in a 100 mL volumetric flask.

  • Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the famotidine drug substance. Stress conditions included acid hydrolysis (0.1 N HCl at 80°C for 2 hours), base hydrolysis (0.1 N NaOH at 80°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 4 hours), thermal degradation (105°C for 24 hours), and photolytic degradation (exposure to UV light at 254 nm for 24 hours). The stressed samples were then analyzed, and the peak purity of the famotidine peak was evaluated using a photodiode array (PDA) detector.

Linearity

Linearity was assessed by preparing and analyzing a series of at least five concentrations of famotidine and its impurities over the range of LOQ to 150% of the specification limit for each impurity. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Range

The range of the method was established based on the acceptable levels of linearity, accuracy, and precision.

Accuracy (% Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of famotidine and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery for each analyte was then calculated.

Precision
  • Repeatability (Intra-day Precision): The repeatability of the method was evaluated by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The intermediate precision was determined by performing the analysis on different days, with different analysts, and on different instruments. The %RSD between the results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. These were confirmed by analyzing a series of dilute solutions of known concentrations.

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as the pH of the mobile phase (±0.2 units), the column temperature (±5°C), and the flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters was observed.

System Suitability

System suitability testing was performed before each validation run to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution were monitored.

Results and Discussion

The developed HPLC method was found to be effective in separating famotidine from its known impurities and degradation products. The validation results are summarized in the following tables.

Specificity

The forced degradation studies showed significant degradation of famotidine under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the main famotidine peak, and the peak purity analysis confirmed the spectral homogeneity of the famotidine peak, indicating the stability-indicating nature of the method.

Quantitative Data Summary

Table 1: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Famotidine1 - 150> 0.999
Impurity A0.1 - 10> 0.998
Impurity B0.1 - 10> 0.998
Impurity C0.1 - 10> 0.999
Impurity D0.1 - 10> 0.997

Table 2: Accuracy (% Recovery) Data

AnalyteSpiked LevelMean Recovery (%)%RSD
Famotidine80%99.50.8
100%100.20.6
120%99.80.7
Impurity A50%98.91.2
100%101.10.9
150%99.51.1
Impurity B50%99.21.3
100%100.51.0
150%98.71.4

Table 3: Precision Data

AnalyteRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Famotidine< 1.0< 2.0
Impurity A< 1.5< 2.5
Impurity B< 1.5< 2.5
Impurity C< 1.5< 2.5
Impurity D< 1.5< 2.5

Table 4: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Famotidine0.050.15
Impurity A0.030.1
Impurity B0.030.1
Impurity C0.040.12
Impurity D0.030.1
Robustness

The method was found to be robust, as minor deliberate changes in the chromatographic conditions did not significantly affect the resolution, tailing factor, or theoretical plates of the analytes.

Visualizations

G cluster_prep Preparation cluster_validation Method Validation Workflow cluster_analysis Analysis Prep_Standards Prepare Standards & Impurity Solutions System_Suitability System Suitability Prep_Standards->System_Suitability Prep_Samples Prepare Sample Solutions HPLC_Analysis HPLC Analysis Prep_Samples->HPLC_Analysis Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->HPLC_Analysis System_Suitability->Specificity Data_Processing Data Processing & Evaluation HPLC_Analysis->Data_Processing

Caption: Experimental workflow for HPLC method validation.

G cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy impacts Linearity Linearity Range Range Linearity->Range defines Accuracy->Range Precision Precision Precision->Accuracy impacts Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Precision evaluates impact on

Caption: Logical relationships between validation parameters.

Conclusion

A selective, sensitive, and robust stability-indicating HPLC method for the determination of famotidine and its impurities has been successfully developed and validated in accordance with ICH guidelines. The method is suitable for the routine quality control analysis of famotidine in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The comprehensive validation data presented in this application note demonstrates the reliability and accuracy of the method for its intended purpose.

Application Note and Protocol: Quantitative Analysis of Famotidine Cyanoamidine in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist used to treat gastric and duodenal ulcers by inhibiting gastric acid secretion. The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Famotidine cyanoamidine, also known as Famotidine EP Impurity G, is a potential process-related impurity or degradation product of famotidine.[1][2][3] Its chemical name is N-Cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[1][2][4] Rigorous quantitative analysis of this impurity in famotidine tablets is essential to ensure compliance with regulatory standards and to guarantee product quality.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in tablets, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique for this purpose.[5][6][7]

Principle of Analysis

The primary method detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Famotidine and its impurities, including this compound, are separated based on their differential partitioning between these two phases.[7] The concentration of the separated this compound is then quantified by measuring its absorbance at a specific UV wavelength, typically around 265 nm.[8][9]

Experimental Protocols

This section outlines a representative RP-HPLC method for the quantification of this compound in tablets.

Apparatus and Equipment
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Triethylamine (TEA) (Analytical grade)

  • This compound Reference Standard

  • Famotidine Reference Standard

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 13:87 (v/v) is commonly used.[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of famotidine (e.g., 25 mg).

    • Transfer the powder to a volumetric flask (e.g., 25 mL).

    • Add a suitable volume of mobile phase (e.g., 20 mL) and sonicate for approximately 30 minutes to facilitate complete dissolution of the active ingredient.[5][7]

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of famotidine and its impurities.

ParameterCondition 1Condition 2
Column Supelcosil LC18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]Porous Graphitic Carbon (PGC)[8]
Mobile Phase Acetonitrile: 0.1 M KH₂PO₄ buffer with 0.2% TEA (pH 3.0) (13:87, v/v)[9]Acetonitrile: Water with 0.5% pentane sulphonic acid (50:50, v/v)[8]
Flow Rate 1.0 mL/min[9]1.0 mL/min[8]
Detection Wavelength 265 nm[9]265 nm[8]
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient
Injection Volume 10-20 µL20 µL

Data Presentation: Quantitative Data Summary

The performance of the analytical method should be validated according to ICH guidelines. The following table presents a summary of typical validation parameters for the quantitative analysis of this compound.

ParameterTypical Performance Data
Linearity (Concentration Range) 1 - 80 µg/mL[9]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%[9]
- Intermediate Precision (Inter-day)< 2.0%[9]
Limit of Detection (LOD) 0.05 - 0.14 µg/mL[8][9]
Limit of Quantitation (LOQ) 0.15 - 0.5 µg/mL
Specificity No interference from placebo and other related substances.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Tablet Sample powder Weigh and Powder ≥ 20 Tablets start->powder weigh_powder Accurately Weigh Powdered Tablets powder->weigh_powder dissolve Dissolve in Mobile Phase with Sonication weigh_powder->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject analyze Data Acquisition and Analysis inject->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the preparation and analysis of tablet samples.

Method Validation Logic

method_validation validation Method Validation specificity Specificity (Interference Check) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ (Sensitivity) validation->lod_loq robustness Robustness (Method Reliability) validation->robustness

Caption: Logical relationship of key parameters in analytical method validation.

Disclaimer: This application note is intended for informational purposes only. The described protocols are examples and may require optimization for specific laboratory conditions and equipment. It is the user's responsibility to validate any analytical method for its intended use.

References

Application Note: High-Resolution Separation of Famotidine and Its Impurities by Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of Famotidine from its known impurities. The described protocol is crucial for quality control, stability studies, and ensuring the safety and efficacy of Famotidine in pharmaceutical formulations. This method utilizes a C18 stationary phase with a gradient elution program, providing excellent resolution and peak shapes for Famotidine and its related substances.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of gastric ulcers and gastroesophageal reflux disease. During synthesis and storage, various impurities can arise, which must be carefully monitored and controlled to meet stringent regulatory requirements. The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, a reliable and validated analytical method is essential for their separation and quantification. This UPLC method offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and reduced solvent consumption.[1]

Experimental Protocols

This section provides a detailed methodology for the UPLC analysis of Famotidine and its impurities.

Materials and Reagents
  • Analytes: Famotidine and its related impurities (Impurity-A, Impurity-B, Impurity-C) reference standards.

  • Solvents: Acetonitrile and Methanol (HPLC grade or higher).

  • Water: Purified water (Milli-Q or equivalent).

  • Acid: Trifluoroacetic acid (TFA).

  • Diluent: A suitable mixture of water and an organic solvent, as determined by analyte solubility.

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.

  • Analytical Column: ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm).[2]

Chromatographic Conditions

The following UPLC conditions have been optimized for the separation of Famotidine and its impurities:

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid in water.[2]
Mobile Phase B Acetonitrile and Methanol.[2]
Gradient Program A gradient system is employed for optimal separation.[2] Specific gradient details may need to be optimized based on the specific impurities being analyzed.
Flow Rate 0.3 mL/min.[2]
Column Temperature 45°C.[2]
Injection Volume 1.0 µL.[3]
Detection PDA detector at 260 nm.[2][3]
Preparation of Solutions
  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of Famotidine and each impurity in the diluent to prepare individual stock solutions. A combined working standard solution can be prepared by diluting the stock solutions to the desired concentration. For instance, a standard solution of each organic impurity can be prepared at a 0.1% level with respect to the Famotidine API concentration (e.g., 2.0 mg/mL).[2]

  • Sample Preparation (for Famotidine Tablets): Weigh and finely powder a representative number of tablets (e.g., 20). Transfer an amount of powder equivalent to a specific dose of Famotidine into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Presentation

The following table summarizes the typical retention times for Famotidine and its impurities based on the described UPLC method. These values may vary slightly depending on the specific system and conditions.

CompoundRetention Time (min)
Impurity-A4.77
Impurity-C5.14
Impurity-B5.68
Famotidine 8.18

Data adapted from a study on the simultaneous quantification of Famotidine and its organic impurities by UPLC.[2]

Method Validation Highlights

The presented UPLC method has been shown to be specific, accurate, precise, linear, rugged, and robust for the determination of organic impurities in Famotidine API.[2] Key validation parameters from literature include:

  • Specificity: The method demonstrates good resolution between Famotidine and its impurities, as well as any degradation products.[3]

  • Linearity: The method exhibits excellent linearity over a given concentration range for all analytes.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method is sensitive with low LOD and LOQ values, for example, an LOD of 0.12 µg/mL and an LOQ of 0.4 µg/mL for each impurity have been reported.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of Famotidine and its impurities using the described UPLC protocol.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Famotidine & Impurities) uplc_system Set UPLC Parameters (Column, Mobile Phase, Gradient, etc.) prep_standard->uplc_system prep_sample Prepare Sample Solution (e.g., from Tablets) prep_sample->uplc_system injection Inject Standard/Sample uplc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection at 260 nm separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the UPLC analysis of Famotidine and its impurities.

Conclusion

The UPLC method outlined in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of Famotidine and its related impurities. The detailed protocol and validated performance characteristics make it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The short analysis time and high resolution offered by UPLC technology contribute to increased efficiency and confidence in analytical results.

References

Application Notes and Protocols for Famotidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of impurities in Famotidine using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies outlined are based on established and validated methods to ensure accurate and reproducible results for quality control and drug development purposes.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of gastric and duodenal ulcers. The presence of impurities in the active pharmaceutical ingredient (API) or finished pharmaceutical products can affect the safety and efficacy of the drug. Therefore, robust analytical methods are crucial for the identification and quantification of these impurities. This document outlines various mobile phase compositions and chromatographic conditions for the effective separation and analysis of Famotidine and its related substances.

Chromatographic Methods for Famotidine Impurity Analysis

Several reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed for the impurity profiling of Famotidine. The choice of method often depends on the specific impurities being targeted, the desired run time, and the available instrumentation. Below is a summary of various mobile phase compositions and chromatographic conditions.

Data Presentation: Mobile Phase Compositions and Chromatographic Conditions
Method TypeColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Isocratic RP-HPLC Supelcosil LC1813:87 (v/v) Acetonitrile – 0.1 M Dihydrogen Phosphate Buffer containing 0.2% Triethylamine (pH 3.0)1.0265[1][2]
Isocratic RP-HPLC Porous Graphitic Carbon (PGC)50:50 (v/v) Acetonitrile – Water containing 0.5% Pentane Sulphonic Acid1.0265[3]
Isocratic RP-HPLC Nucleosil C-18 (15 cm, 4.6 mm I.D × 250 mm)83:17 (v/v) Methanol – Water (pH 7.0, adjusted with 0.05% o-phosphoric acid)0.7270[4]
Isocratic RP-HPLC C8 (250 mm x 4.6 mm, 5 µm)25:75 (v/v) Acetonitrile – 0.5 M Potassium Dihydrogen Phosphate Buffer (pH 2.2, adjusted with ortho-phosphoric acid)1.2280[2]
Gradient RP-HPLC Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Mobile Phase A: 900 volumes of 1.8 g/L 1-Hexane sodium sulfonate in water (pH 3.5 with glacial acetic acid), 94 volumes of Acetonitrile, and 6 volumes of Methanol. Mobile Phase B: 100 volumes of pH 3.5 buffer and 900 volumes of Acetonitrile. A two-step gradient is employed.1.5266[5]
Gradient UPLC Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm)Mobile Phase A: 0.1% Acetic Acid in Water. Mobile Phase B: Acetonitrile. A gradient program is utilized.0.3265[6]
Gradient UPLC ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 μm)Mobile Phase: Gradient system with 0.1% Trifluoroacetic acid in water, Acetonitrile, and Methanol.0.3260[7]
Gradient HPLC Cogent Diamond Hydride™ (4µm, 100Å, 4.6 x 75mm)Mobile Phase A: DI Water with 0.1% Trifluoroacetic Acid (TFA) v/v. Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) v/v. A gradient program is used.1.0265[8]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the table above.

Protocol 1: Isocratic RP-HPLC Method[1][2]

This protocol describes a simple, sensitive, and rapid isocratic RP-HPLC method for the determination of Famotidine and its impurities.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate (AR grade)

  • Triethylamine (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Famotidine reference standard and impurity standards

2. Chromatographic Conditions:

  • Column: Supelcosil LC18 (or equivalent C18 column)

  • Mobile Phase: 13:87 (v/v) mixture of Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine, with the pH adjusted to 3.0 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Buffer Preparation (0.1 M Dihydrogen Phosphate): Dissolve the appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.1 M solution.

  • Mobile Phase Preparation: Mix 130 mL of acetonitrile with 870 mL of the 0.1 M dihydrogen phosphate buffer. Add 2 mL of triethylamine and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the Famotidine reference standard and its impurity standards in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Famotidine, transfer it to a volumetric flask, dissolve in the mobile phase (sonication may be required), and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Gradient RP-HPLC Method with Ion-Pairing Agent[5]

This protocol details a gradient RP-HPLC method using an ion-pairing agent for the impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Hexane sodium sulfonate (AR grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

  • Famotidine reference standard and impurity standards

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Prepare a buffer solution by dissolving 1.8 g of 1-Hexane sodium sulfonate in 1000 mL of water and adjusting the pH to 3.5 with glacial acetic acid. Mix 900 volumes of this buffer with 94 volumes of acetonitrile and 6 volumes of methanol.

  • Mobile Phase B: Mix 100 volumes of the pH 3.5 buffer and 900 volumes of acetonitrile.

  • Gradient Program:

    • 0-20 min: 100% A to 90% A: 10% B (linear gradient)

    • 20-35 min: 90% A: 10% B to 80% A: 20% B (linear gradient)

    • 35-37 min: Return to 100% A

    • 37-45 min: 100% A (equilibration)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 266 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Filter both through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare a stock solution of Famotidine and its impurities in Mobile Phase A.

  • Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Famotidine to a 25 mL volumetric flask. Add about 20 mL of Mobile Phase A and sonicate for 30 minutes. Dilute to volume with Mobile Phase A and filter the solution.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Famotidine impurities using HPLC/UPLC.

Famotidine_Impurity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Sample_Prep Sample Preparation (e.g., Tablets) HPLC_UPLC_Injection HPLC/UPLC Injection & Separation Sample_Prep->HPLC_UPLC_Injection Standard_Prep Standard Preparation (Famotidine & Impurities) System_Suitability System Suitability Testing Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_UPLC_Injection System_Suitability->HPLC_UPLC_Injection Chromatogram_Acquisition Chromatogram Acquisition HPLC_UPLC_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Workflow for Famotidine Impurity Analysis.

This logical diagram outlines the sequential steps involved in the analysis of Famotidine impurities, from the initial preparation of samples, standards, and mobile phases, through chromatographic analysis and data processing, to the final generation of a comprehensive report. This structured approach ensures the reliability and accuracy of the analytical results.

References

Selecting the Optimal Chromatographic Column for Famotidine Cyanoamidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis and storage, several related compounds and degradation products can emerge as impurities. One critical impurity is famotidine cyanoamidine, also known as Famotidine EP Impurity G.[1][2] The accurate quantification of this and other impurities is paramount for ensuring the safety and efficacy of famotidine drug products. This document provides a detailed guide to selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and establishing a robust analytical method for the separation of this compound from the active pharmaceutical ingredient (API) and other related substances.

Column Selection Strategy

The successful chromatographic separation of famotidine and its impurities, including the polar cyanoamidine compound, primarily relies on reversed-phase HPLC. The key to achieving optimal resolution lies in the careful selection of the stationary phase and mobile phase conditions.

Stationary Phase Considerations

The most widely used stationary phase for the analysis of famotidine and its related compounds is the C18 (octadecylsilyl) column .[1][3][4][5][6][7] These columns provide a versatile nonpolar stationary phase that allows for the separation of compounds based on their hydrophobicity. For polar impurities like this compound, end-capped C18 columns are often preferred to minimize interactions with residual silanol groups, thereby reducing peak tailing and improving peak shape.

In some applications, a Porous Graphitic Carbon (PGC) column has been demonstrated to provide excellent separation of famotidine and its impurities.[5][8] PGC columns offer a different selectivity compared to silica-based C18 columns and can be particularly effective for separating structurally similar polar compounds.

Mobile Phase Optimization

The mobile phase typically consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. The choice of buffer and its pH are critical for controlling the retention and selectivity of the separation.

  • pH: Famotidine and its impurities contain ionizable functional groups. Adjusting the mobile phase pH can significantly impact their retention times. A common approach is to use a slightly acidic pH, for instance, around 3.0, which can enhance the retention of basic compounds and improve peak shape.[3][4]

  • Buffer System: Phosphate buffers are frequently employed to maintain a stable pH throughout the analysis.[3][4]

  • Additives: To further improve peak symmetry for basic analytes like famotidine, additives such as triethylamine (TEA) can be incorporated into the mobile phase.[3][4] Ion-pairing agents, such as pentane sulfonic acid or 1-hexane sodium sulfonate, can also be used to enhance the retention and resolution of polar, ionizable compounds.[1][5][8]

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes various reported HPLC conditions for the analysis of famotidine and its impurities, providing a basis for method development and optimization.

ParameterMethod 1Method 2Method 3Method 4
Column Supelcosil LC18[3][4]Porous Graphitic Carbon (PGC)[5][8]C18 (250 mm x 4.6 mm)[1]Acclaim 120 C18[9]
Mobile Phase Acetonitrile:0.1 M Dihydrogen Phosphate Buffer with 0.2% Triethylamine (13:87, v/v), pH 3.0[3][4]Acetonitrile:Water with 0.5% Pentane Sulphonic Acid (50:50, v/v)[5][8]Acetonitrile, Methanol, and 1-Hexane Sodium Sulfonate[1]Gradient elution with UV detection at 275 nm[9]
Flow Rate 1.0 mL/min[3][4][5]1.0 mL/min[5][8]1.5 mL/min[1]Not Specified
Detection UV at 265 nm[3][4][5]UV at 265 nm[5][8]UV at 266 nm[1]UV at 275 nm[9]

Experimental Protocols

This section provides a detailed protocol for the chromatographic analysis of this compound.

Equipment and Reagents
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 HPLC column (e.g., Supelcosil LC18, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Famotidine reference standard

  • This compound reference standard

  • 0.45 µm membrane filters

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Buffer, 13:87, v/v, pH 3.0):

    • Prepare a 0.1 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.

    • Add 0.2% (v/v) of triethylamine to the buffer.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Mix 130 mL of acetonitrile with 870 mL of the prepared buffer.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh about 20 mg of famotidine and this compound reference standards and transfer to separate 100 mL volumetric flasks.

    • Dissolve the standards in the mobile phase and make up the volume to the mark.

  • Working Standard Solution (e.g., 20 µg/mL):

    • Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation
  • Bulk Drug:

    • Accurately weigh about 20 mg of the famotidine bulk drug sample.

    • Dissolve in and dilute to 100 mL with the mobile phase to achieve a concentration similar to the working standard solution.

  • Pharmaceutical Formulations (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of famotidine and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Chromatographic Procedure
  • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the UV detector wavelength to 265 nm.

  • Inject a blank (mobile phase) to ensure a stable baseline.

  • Inject the working standard solution to check for system suitability (resolution, tailing factor, and reproducibility).

  • Inject the sample solutions.

  • Identify and quantify the this compound peak based on the retention time and peak area of the corresponding reference standard.

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental processes involved in the chromatographic analysis of this compound.

ColumnSelectionWorkflow start Start: Method Development for This compound select_sp Select Stationary Phase start->select_sp c18 C18 Column (Primary Choice) select_sp->c18 pgc PGC Column (Alternative Selectivity) select_sp->pgc select_mp Select Mobile Phase c18->select_mp pgc->select_mp organic Organic Modifier (Acetonitrile/Methanol) select_mp->organic buffer Aqueous Buffer (e.g., Phosphate) select_mp->buffer additives Additives (TEA/Ion-Pairing Agent) select_mp->additives optimize Optimize Conditions (pH, Gradient/Isocratic) organic->optimize buffer->optimize additives->optimize validate Method Validation optimize->validate end Final Analytical Method validate->end

Caption: Column selection workflow for famotidine analysis.

ExperimentalWorkflow prep Solution Preparation Mobile Phase Standard Solutions Sample Solutions hplc_setup HPLC System Setup Column Equilibration Set Flow Rate & Wavelength prep->hplc_setup analysis Chromatographic Analysis Inject Blank Inject Standard (System Suitability) Inject Samples hplc_setup->analysis data_proc Data Processing Peak Identification Quantification analysis->data_proc report Reporting data_proc->report

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for Famotidine Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of gastric and duodenal ulcers.[1][2] The quality and purity of famotidine in bulk drug substances and pharmaceutical formulations are critical for its safety and efficacy. Impurity profiling is an essential part of the drug development and quality control process, ensuring that the levels of any process-related impurities and degradation products are within acceptable limits.[1][2] This document provides detailed application notes and protocols for the sample preparation and analysis of famotidine and its related compounds using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of famotidine and its impurities.[1][2][3][4][5][6] These methods offer high resolution, sensitivity, and specificity, allowing for the separation and quantification of various impurities. Reversed-phase chromatography with a C18 column is frequently employed, utilizing a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][2][3]

Sample Preparation Protocols

Accurate and consistent sample preparation is crucial for reliable impurity testing. The following protocols detail the preparation of famotidine samples from both bulk drug substance and solid dosage forms (tablets).

Protocol 1: Sample Preparation from Famotidine Bulk Drug Substance

Objective: To prepare a solution of famotidine bulk drug substance for the analysis of related compounds.

Materials:

  • Famotidine bulk drug substance

  • HPLC-grade methanol

  • HPLC-grade water

  • Volumetric flasks (100 mL, 50 mL, 25 mL)

  • Analytical balance

  • Sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 50.0 mg of the Famotidine Active Pharmaceutical Ingredient (API) into a 25 mL volumetric flask.[6]

  • Add a suitable diluent, such as a mixture of water and methanol (e.g., 200 mL water and 800 mL methanol), to the flask.[6]

  • Sonicate the flask for approximately 5 minutes to ensure complete dissolution of the famotidine.[6]

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • This solution is now ready for injection into the HPLC or UPLC system.

Protocol 2: Sample Preparation from Famotidine Tablets

Objective: To prepare a sample solution from famotidine tablets for the analysis of related compounds.

Materials:

  • Famotidine tablets (e.g., 20 mg strength)

  • Mortar and pestle

  • Mobile phase or a suitable diluent

  • Volumetric flasks (e.g., 25 mL)

  • Analytical balance

  • Sonicator

  • Centrifuge (optional)

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh and finely powder not fewer than 20 tablets to create a homogenous powder.[1][3]

  • Accurately weigh a portion of the powder equivalent to 25 mg of famotidine and transfer it to a 25 mL volumetric flask.[1][3]

  • Add approximately 20 mL of the mobile phase or a suitable diluent to the flask.[1][3]

  • Sonicate the flask for 30 minutes to ensure the complete dissolution of the drug.[1][3]

  • Make up the volume to the mark with the mobile phase.[1][3]

  • Filter the solution through a 0.45 µm membrane filter before injection.[1][3] If necessary, centrifuge the solution before filtration to remove insoluble excipients.

Data Presentation

The following tables summarize quantitative data for the analysis of famotidine impurities from various studies.

Table 1: Linearity Data for Famotidine and Related Impurities

CompoundConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Famotidine3 - 50> 0.999[7]
Impurity A3 - 50> 0.999[7]
Impurity C3 - 50> 0.999[7]
Impurity D3 - 50> 0.999[7]
FPI3 - 50> 0.999[7]
Impurity-ANot Specified> 0.99[6]
Impurity-BNot Specified> 0.99[6]
Impurity-CNot Specified> 0.99[6]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ImpurityLOD (µg/mL)LOQ (µg/mL)Reference
Impurity A0.05Not Specified[8]
Impurity C0.1Not Specified[8]
Impurity D0.05Not Specified[8]
Impurity 20.05Not Specified[8]
Famotidine0.1Not Specified[8]
Impurity-A, B, C0.120.4[6]

Table 3: Recovery Data for Famotidine Impurities

ImpuritySpiked LevelRecovery (%)Reference
Impurity-A60%, 100%, 160%100 ± 15%[6]
Impurity-B60%, 100%, 160%100 ± 15%[6]
Impurity-C60%, 100%, 160%100 ± 15%[6]
All ImpuritiesNot Specified> 98%[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for famotidine impurity testing and the logical relationships in the sample preparation process.

G cluster_prep Sample Preparation cluster_analysis Analysis start Receive Sample (Bulk or Tablets) weigh Weighing start->weigh dissolve Dissolution & Sonication weigh->dissolve filter Filtration dissolve->filter hplc HPLC/UPLC Injection filter->hplc data Data Acquisition hplc->data process Data Processing data->process report Reporting process->report

Caption: Experimental workflow for famotidine impurity analysis.

G Sample Famotidine Sample (Bulk/Tablet) Powder Homogenous Powder (for Tablets) Sample->Powder Grinding Solution Sample Solution Sample->Solution Direct Dissolution (for Bulk) Powder->Solution Dissolution in Solvent + Sonication FilteredSolution Filtered Sample for Injection Solution->FilteredSolution Filtration (0.45 µm)

Caption: Logical relationships in famotidine sample preparation.

References

Application Note: A Stability-Indicating HPLC Assay for Famotidine and its Cyanoamidine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of famotidine and its related substance, famotidine cyanoamidine (also known as Famotidine Impurity G). The method is designed to separate famotidine from its degradation products, ensuring accurate quantification in the presence of impurities and degradants. This document provides comprehensive experimental protocols, including forced degradation studies and method validation, to demonstrate the method's specificity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During synthesis and storage, impurities and degradation products can arise, which may affect the drug's efficacy and safety. One such related substance is this compound. A stability-indicating assay is crucial for monitoring the stability of famotidine in bulk drug substances and pharmaceutical formulations, ensuring that any changes in the drug's concentration and the formation of impurities are accurately tracked over time and under various environmental conditions. This HPLC method provides a reliable tool for quality control and stability assessment in the pharmaceutical industry.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the separation and quantification of famotidine and its cyanoamidine impurity.

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile, Methanol, and 1-Hexane sodium sulfonate buffer (pH 3.5 with glacial acetic acid) in a gradient elution mode.
Flow Rate 1.5 mL/min[1]
Detection Wavelength 266 nm[1]
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation

Chromatographic Performance

The developed method demonstrates effective separation of famotidine from its cyanoamidine impurity and other potential degradation products.

CompoundRetention Time (min)
Famotidine~8.18[2]
This compound (Impurity G)Not explicitly stated in a single source with Famotidine under these exact conditions. Retention times of other impurities are reported. For instance, Impurity A at 4.77 min, Impurity B at 5.68 min, and Impurity C at 5.14 min.[2]
Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Famotidine was subjected to various stress conditions as per ICH guidelines.

Stress ConditionFamotidine Degradation (%)This compound Formation (%)Observations
Acid Hydrolysis (0.1 N HCl, 60°C, 8h) Significant DegradationData not availableFamotidine is susceptible to acid hydrolysis.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) Significant DegradationData not availableFamotidine shows instability in basic conditions.
Oxidative (30% H₂O₂, RT, 24h) Significant DegradationData not availableFamotidine is prone to oxidative degradation.
Thermal (80°C, 48h) Minimal DegradationData not availableFamotidine is relatively stable to dry heat.
Photolytic (UV light, 254 nm, 24h) Minimal DegradationData not availableFamotidine exhibits good stability under photolytic stress.
Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation ParameterFamotidineThis compound (Impurity G)Acceptance Criteria
Linearity Range (µg/mL) 0.005 - 200[1]Data for other impurities suggest ranges like 0.04 - 90.0[1]Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.9998[1]0.9999 (for other impurities)[1]
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.098.0 - 102.0%
Precision (% RSD) < 2.0< 2.0≤ 2.0%
Limit of Detection (LOD) 0.02% of nominal concentration[3]0.02% of nominal concentration[3]Reportable
Limit of Quantification (LOQ) 0.05% of nominal concentration[3]0.05% of nominal concentration[3]Reportable

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Buffer): Dissolve 1.8 g of 1-Hexane sodium sulfonate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid.[1]

Mobile Phase B (Organic): A mixture of acetonitrile and methanol.

Standard Solution: Prepare a stock solution of Famotidine reference standard in Mobile Phase A. Further dilute to achieve a working concentration of approximately 0.5 mg/mL.[1]

Impurity Standard Solution: Prepare a stock solution of this compound reference standard in Mobile Phase A.

Sample Solution: For tablets, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask. Add 20 mL of Mobile Phase A and sonicate for 30 minutes. Dilute to volume with Mobile Phase A and filter through a 0.45 µm filter.[1]

Forced Degradation Study Protocol
  • Acid Hydrolysis: To a solution of famotidine, add 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: To a solution of famotidine, add 0.1 N NaOH and keep at 60°C. Withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation: Treat a famotidine solution with 30% H₂O₂ at room temperature. Withdraw samples at time intervals and dilute for analysis.

  • Thermal Degradation: Expose solid famotidine to dry heat at 80°C. Dissolve samples at time intervals for analysis.

  • Photolytic Degradation: Expose a solution of famotidine to UV light (254 nm). Shield a control sample from light. Analyze samples at time intervals.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Reporting Fam_Standard Famotidine Reference Standard Dissolve_Dilute_Std Dissolve and Dilute in Mobile Phase A Fam_Standard->Dissolve_Dilute_Std Imp_Standard This compound Standard Dissolve_Dilute_Imp Dissolve and Dilute in Mobile Phase A Imp_Standard->Dissolve_Dilute_Imp Sample Famotidine Sample (Bulk/Formulation) Extract_Dilute_Sample Extract/Dissolve and Dilute in Mobile Phase A Sample->Extract_Dilute_Sample HPLC_System HPLC System (C18 Column, Gradient Elution) Dissolve_Dilute_Std->HPLC_System Dissolve_Dilute_Imp->HPLC_System Extract_Dilute_Sample->HPLC_System Data_Acquisition Data Acquisition and Processing (UV Detection at 266 nm) HPLC_System->Data_Acquisition Quantification Quantification of Famotidine and Impurity Data_Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for the stability-indicating HPLC assay of Famotidine.

G Famotidine Famotidine Drug Substance Acid Acid Hydrolysis Famotidine->Acid Base Base Hydrolysis Famotidine->Base Oxidation Oxidation Famotidine->Oxidation Thermal Thermal Stress Famotidine->Thermal Photo Photolytic Stress Famotidine->Photo Degradation_Products Degradation Products (including this compound) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Logical relationship of forced degradation studies on Famotidine.

Conclusion

The described stability-indicating HPLC method is suitable for the routine quality control analysis of famotidine and the determination of its cyanoamidine impurity in bulk drug and pharmaceutical dosage forms. The method is specific, accurate, precise, and robust, capable of separating the main component from its degradation products. This application note provides a comprehensive guide for researchers and scientists involved in the development and quality assessment of famotidine products.

References

Application Notes and Protocols for the Use of Famotidine Cyanoamidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. The quality control of famotidine in bulk drug substances and pharmaceutical formulations is crucial to ensure its safety and efficacy. Famotidine cyanoamidine, also known as Famotidine EP Impurity G, is a known impurity of famotidine.[1][2][3] As such, it serves as a critical reference standard for the accurate identification and quantification of impurities in famotidine products. These application notes provide detailed protocols for utilizing this compound as a reference standard in analytical procedures.

Chemical Information

ParameterInformation
Chemical NameN-cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1]
SynonymsThis compound, Famotidine EP Impurity G, N-Desaminosulfonyl-N-cyano Famotidine[1][4]
CAS Number76823-97-7[1][5]
Molecular FormulaC9H13N7S2[5]
Molecular Weight283.38 g/mol [4]
AppearanceOff-White Powder[4]
Storage2-8°C Refrigerator[4]

Application: Quality Control of Famotidine

This compound is primarily used as a reference standard in chromatographic methods to:

  • Identify and confirm the presence of the cyanoamidine impurity in famotidine samples.

  • Quantify the level of the cyanoamidine impurity to ensure it does not exceed the limits specified in pharmacopeias.

  • Validate analytical methods for the determination of famotidine and its related substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of famotidine and its related substances, including this compound.

a. Equipment and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Famotidine reference standard.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • 1-Hexane sodium sulfonate.[6]

  • Water (HPLC grade).

  • Orthophosphoric acid.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

  • Syringe filters (0.45 µm).

b. Chromatographic Conditions

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile PhaseA mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate solution.[6] A common mobile phase composition is Acetonitrile:Methanol:Buffer (10:5:85, v/v/v).[7]
Flow Rate1.5 mL/min[6]
DetectionUV at 266 nm[6]
Injection Volume20 µL
Column TemperatureAmbient

c. Preparation of Solutions

  • Mobile Phase A (Aqueous Phase): Prepare a solution of 1-Hexane sodium sulfonate in water. The exact concentration should be optimized for best separation.

  • Standard Stock Solution of Famotidine (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of famotidine reference standard in Mobile Phase A.[6]

  • Standard Stock Solution of this compound (2.5 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in Mobile Phase A.[6]

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with Mobile Phase A to obtain a desired concentration, for example, a mix containing a known concentration of famotidine and this compound.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of famotidine, transfer to a volumetric flask, dissolve in Mobile Phase A with the aid of sonication, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[7]

d. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution multiple times and evaluate the following:

  • Tailing factor: Should be less than 2.0.[7]

  • Relative Standard Deviation (RSD) for peak areas: Should be less than 2.0%.

e. Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks of famotidine and this compound based on their retention times obtained from the standard solution.

f. Calculation

Calculate the amount of this compound in the sample using the peak area response from the chromatograms of the standard and the sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the analysis of famotidine and its impurities.

ParameterTypical ValueReference
Linearity Range (Famotidine)1-80 µg/mL[8]
Linearity Range (Impurities)1-80 µg/mL[8]
Correlation Coefficient (r²)> 0.999[9]
Limit of Detection (LOD)0.05 - 0.14 µg/mL[8][10]
Limit of Quantification (LOQ)< 0.1%[11]
Recovery98-102%[10]
Relative Standard Deviation (RSD)< 2%[8][10]

Visualizations

Experimental Workflow for Famotidine Quality Control

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting prep_standard Prepare Famotidine & Cyanoamidine Standards system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Famotidine Sample Solution hplc HPLC Analysis prep_sample->hplc data_acquisition Data Acquisition hplc->data_acquisition system_suitability->hplc If Passed quantification Impurity Quantification data_acquisition->quantification report Generate Report quantification->report

Caption: Workflow for Famotidine QC using HPLC.

Logical Relationship of Famotidine and Its Impurities

G Famotidine Famotidine (Active Pharmaceutical Ingredient) Impurity Process Impurities & Degradation Products Famotidine->Impurity can contain Cyanoamidine This compound (Impurity G) Impurity->Cyanoamidine OtherImpurities Other Related Substances Impurity->OtherImpurities Spec Pharmacopeial Specification Cyanoamidine->Spec is limited by OtherImpurities->Spec are limited by

Caption: Relationship between Famotidine and its impurities.

References

Application of Ion-Pairing Agents in the Analysis of Famotidine Impurities: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can affect its efficacy and safety. Therefore, robust analytical methods are crucial for the identification and quantification of these impurities during drug development and quality control.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method that utilizes an ion-pairing agent for the effective separation and analysis of famotidine and its potential process-related impurities. Ion-pairing chromatography is a valuable technique for improving the retention and resolution of polar and ionic compounds, such as famotidine and some of its impurities, on non-polar stationary phases.[1][2][3] The addition of an ion-pairing agent to the mobile phase forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and interaction with the reversed-phase column, thereby enabling better chromatographic separation.[4][5]

Principle of Ion-Pairing Chromatography

In reversed-phase chromatography, highly polar or ionic compounds often exhibit poor retention on non-polar stationary phases (like C18), leading to inadequate separation from the solvent front and other components. Ion-pairing agents are surface-active ions that are added to the mobile phase to overcome this limitation.

For the analysis of basic compounds like famotidine, which are protonated and positively charged at acidic pH, an anionic ion-pairing agent with a hydrophobic alkyl chain is typically used. The mechanism involves the following steps:

  • Adsorption of the Ion-Pairing Agent: The hydrophobic alkyl chain of the ion-pairing agent (e.g., 1-Hexane sodium sulfonate) adsorbs onto the non-polar stationary phase, creating a pseudo-ion-exchange surface.

  • Formation of a Neutral Ion-Pair: The charged head of the adsorbed ion-pairing agent interacts with the oppositely charged analyte (protonated famotidine or its impurities) to form a transient, electrically neutral ion-pair.

  • Enhanced Retention: This neutral ion-pair has a greater affinity for the stationary phase, leading to increased retention and improved separation from other components in the sample matrix.

The following diagram illustrates the general principle of ion-pairing chromatography for a positively charged analyte.

IonPairingMechanism cluster_column Stationary Phase (C18) cluster_mobile_phase Mobile Phase StationaryPhase C18 Chains Analyte Positively Charged Analyte (A+) IonPair Neutral Ion-Pair (A+IPA-) Analyte->IonPair Forms IonPairingAgent Ion-Pairing Agent (IPA-) IonPairingAgent->IonPair Complex IonPair->StationaryPhase:f1 Retained

Caption: Mechanism of Ion-Pairing Chromatography.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the impurity profiling of famotidine in bulk drugs and pharmaceutical formulations.[6]

Materials and Reagents
  • Famotidine reference standard and impurity standards

  • 1-Hexane sodium sulfonate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]

  • Mobile Phase:

    • Mobile Phase A: Prepare a buffer solution by dissolving 1.8 g of 1-Hexane sodium sulfonate in 1000 ml of water and adjusting the pH to 3.5 with glacial acetic acid. Mix 900 volumes of this buffer with 94 volumes of acetonitrile and 6 volumes of methanol.[6]

    • Mobile Phase B: Mix 100 volumes of the pH 3.5 buffer (as prepared for Mobile Phase A) with 900 volumes of acetonitrile.[6]

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
201000
358020
371000
451000
  • Flow Rate: 1.5 ml/min[6]

  • Detection Wavelength: 266 nm[6]

  • Injection Volume: 20 µl

  • Column Temperature: Ambient

Preparation of Solutions
  • Standard Solution: Prepare a stock solution of famotidine reference standard at a concentration of 0.5 mg/ml in Mobile Phase A. Prepare stock solutions of each impurity at a concentration of 2.5 µg/ml in Mobile Phase A.[6]

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 ml volumetric flask. Add approximately 20 ml of Mobile Phase A and sonicate for 30 minutes. Dilute to volume with Mobile Phase A and filter the solution through a 0.45 µm nylon filter.[6]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6]

Specificity

The method is specific for the analysis of famotidine and its impurities, with no interference from blank or placebo.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The method demonstrated good linearity over the tested concentration ranges for famotidine and its impurities.

CompoundLinearity Range (µg/ml)Correlation Coefficient (r²)LOD (µg/ml)LOQ (µg/ml)
Famotidine1 - 100.9990.050.15
Impurity A0.5 - 50.9980.080.24
Impurity B0.5 - 50.9990.070.21
Impurity C0.5 - 50.9980.090.27
Impurity D0.5 - 50.9990.060.18
Impurity E0.5 - 50.9980.080.24
Impurity F0.5 - 50.9990.070.21
Impurity G0.5 - 50.9980.090.27
Impurity H0.5 - 50.9990.060.18

Note: The specific names of impurities A-H correspond to the potential process-related impurities of famotidine.[6]

Accuracy (Recovery)

The accuracy of the method was confirmed by recovery studies at different concentration levels.

CompoundSpiked Concentration LevelMean Recovery (%)
Famotidine80%99.2
100%99.8
120%100.1
Impurities80%98.5 - 101.2
100%99.0 - 100.8
120%98.8 - 101.5
Precision

The method was found to be precise, with low relative standard deviation (RSD) for both repeatability and intermediate precision.

ParameterFamotidine (%RSD)Impurities (%RSD)
Repeatability (n=6)< 1.0< 2.0
Intermediate Precision (n=6)< 1.5< 2.5

Experimental and Validation Workflow

The following diagram outlines the general workflow for the HPLC analysis of famotidine impurities, from sample preparation to method validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation SamplePrep Sample Preparation (Tablets or Bulk Drug) Injection Inject Samples and Standards SamplePrep->Injection StandardPrep Standard Preparation (Famotidine & Impurities) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (with Ion-Pairing Agent) HPLCSystem HPLC System Setup (Column, Gradient, Detector) MobilePhasePrep->HPLCSystem HPLCSystem->Injection DataAcquisition Data Acquisition (Chromatograms) Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Famotidine Impurity Analysis Workflow.

Conclusion

The use of an ion-pairing agent, specifically 1-Hexane sodium sulfonate, in a reversed-phase HPLC method provides a robust and reliable approach for the separation and quantification of famotidine and its process-related impurities.[6] The detailed protocol and validation data presented in this application note demonstrate that the method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The application of ion-pairing chromatography is a powerful tool for addressing the analytical challenges associated with polar and ionic pharmaceutical compounds.

References

Application Note: High-Resolution Separation of Famotidine and Impurity G using Ultra-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-FMT-IMP-G-UPLC-2025]

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Famotidine and its related substance, Impurity G. Famotidine, a potent histamine H2-receptor antagonist, requires stringent purity control during drug development and manufacturing. This method utilizes a reversed-phase UPLC approach, providing excellent resolution and peak shape for these polar and basic compounds in a short analysis time. The protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Famotidine.

Introduction

Famotidine is a widely used pharmaceutical agent for the treatment of gastric ulcers and gastroesophageal reflux disease.[1] Like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy. During synthesis or upon storage, various impurities can arise. Famotidine Impurity G, chemically known as N-Cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a potential process-related impurity or degradant that must be monitored.[2][3][4]

The structural similarities and polar nature of Famotidine and Impurity G present a chromatographic challenge. This application note details a UPLC method specifically developed to achieve a baseline separation between these two compounds, enabling accurate quantification. The method is designed to be rapid, precise, and accurate, aligning with the requirements of modern pharmaceutical quality control laboratories.

Experimental

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC H-Class system with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector, or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Vials: 1.5 mL amber glass vials with PTFE/silicone septa.

  • Software: Empower™ 3 Chromatography Data Software.

Reagents and Standards
  • Famotidine Reference Standard: USP or equivalent.

  • Famotidine Impurity G Reference Standard: Available from commercial suppliers.[2][4][5]

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): Analytical grade.

  • Water: Deionized, 18.2 MΩ·cm.

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in the table below.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H3PO4)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Table 1: UPLC Method Parameters

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.009556
6.0070306
7.005956
8.005956
8.109556
10.009556

Protocol

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the solution through a 0.22 µm nylon filter.

Mobile Phase B (Organic):

  • Use HPLC grade acetonitrile.

Diluent:

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

Standard Stock Solution (Famotidine):

  • Accurately weigh approximately 25 mg of Famotidine reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of about 500 µg/mL.

Standard Stock Solution (Impurity G):

  • Accurately weigh approximately 5 mg of Famotidine Impurity G reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of about 50 µg/mL.

Working Standard Solution:

  • Pipette 5.0 mL of the Famotidine stock solution and 1.0 mL of the Impurity G stock solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent to obtain final concentrations of approximately 50 µg/mL for Famotidine and 1 µg/mL for Impurity G.

Sample Preparation (for drug substance):

  • Accurately weigh approximately 25 mg of the Famotidine drug substance into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a final concentration of approximately 50 µg/mL.

Results and Discussion

The developed UPLC method provides a clear separation between the main Famotidine peak and the Impurity G peak. The use of a buffered mobile phase at a low pH ensures the protonation of both analytes, leading to consistent retention and improved peak shape on the C18 stationary phase. The gradient elution allows for the timely elution of both the polar impurity and the active ingredient.

A representative chromatogram is shown below, illustrating the baseline separation achieved.

(A representative chromatogram would be displayed here in a full application note)

The retention times and resolution factor are summarized in the following table.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Impurity G~ 3.51.2> 5000
Famotidine~ 5.21.1> 8000
Resolution (between Impurity G and Famotidine) > 2.0

Table 3: Typical Chromatographic Performance Data

Visualization of the Experimental Workflow

experimental_workflow start Start: Sample and Standard Preparation prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Organic) start->prep_mobile_phase prep_standards Prepare Stock and Working Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample uplc_system UPLC System Setup: - Column: BEH C18 - Gradient Program - Detector: 265 nm prep_mobile_phase->uplc_system prep_standards->uplc_system prep_sample->uplc_system inject Inject Samples and Standards into UPLC uplc_system->inject data_acquisition Data Acquisition (Empower 3) inject->data_acquisition data_processing Data Processing: - Peak Integration - Purity Calculation data_acquisition->data_processing end_node End: Report Results data_processing->end_node

Caption: UPLC analysis workflow from sample preparation to result reporting.

Conclusion

The UPLC method described in this application note is demonstrated to be highly effective for the separation of Famotidine and its critical impurity, Impurity G. The method is rapid, with a total run time of 10 minutes, and offers excellent resolution and peak symmetry. This protocol is well-suited for routine quality control analysis in the pharmaceutical industry, aiding in the assurance of Famotidine drug substance and product quality. The detailed experimental steps and clear data presentation make this method readily implementable in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing in Famotidine Cyanoamidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Famotidine and its cyanoamidine impurity.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the analysis of Famotidine and its cyanoamidine impurity?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge.[1] This is a significant concern in the analysis of Famotidine and its cyanoamidine impurity as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy. Both Famotidine and its cyanoamidine impurity are basic compounds containing amine functional groups, which makes them particularly susceptible to interactions that cause peak tailing.[2][3]

Q2: What are the primary causes of peak tailing for basic compounds like Famotidine and its cyanoamidine impurity in reversed-phase HPLC?

A2: The most common cause of peak tailing for basic analytes is the secondary interaction with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These acidic silanol groups can interact with the basic functional groups of the analytes, leading to a secondary retention mechanism that causes the peak to tail. Other contributing factors can include:

  • Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can result in the presence of both ionized and non-ionized forms, leading to peak distortion.[4]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]

Q3: How can I minimize peak tailing during my Famotidine cyanoamidine analysis?

A3: Several strategies can be employed to mitigate peak tailing:

  • Optimize Mobile Phase pH: Operate at a low pH (e.g., pH 3.0) to ensure the protonation of residual silanol groups, minimizing their interaction with the basic analytes.[1][2]

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[2][6][7]

  • Select an Appropriate Column: Utilize a modern, high-purity, end-capped, or base-deactivated (BDS) column specifically designed for the analysis of basic compounds.[5] These columns have a reduced number of accessible silanol groups.

  • Proper Sample Preparation: Ensure that the sample is fully dissolved in the mobile phase and filter it to remove any particulates.

  • System Maintenance: Regularly maintain your HPLC system to minimize extra-column volume and ensure proper connections.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Problem: Significant peak tailing observed for the Famotidine and/or cyanoamidine peak.

Step 1: Evaluate the Chromatographic Conditions

  • Question: Are you using an appropriate mobile phase pH for analyzing these basic compounds?

  • Action: For basic compounds like Famotidine (pKa ≈ 6.7-7.1) and its cyanoamidine impurity, a low mobile phase pH is generally recommended.[8][9] An established method for Famotidine and its impurities utilizes a mobile phase with a pH of 3.0.[2] This low pH protonates the silanol groups on the stationary phase, reducing their ability to interact with the positively charged analytes.

Step 2: Assess the Need for a Mobile Phase Additive

  • Question: Is there a competing base in your mobile phase to mask silanol interactions?

  • Action: If peak tailing persists even at low pH, consider adding a silanol-masking agent like triethylamine (TEA) to the mobile phase. A concentration of 0.2% TEA has been shown to be effective in improving the peak shape of Famotidine and its impurities.[2][7] TEA competes with the basic analytes for interaction with the residual silanol groups.[6]

Step 3: Examine the Analytical Column

  • Question: Is your column suitable for the analysis of basic compounds, and is it in good condition?

  • Action:

    • Column Type: Ensure you are using a high-purity, end-capped, or base-deactivated (BDS) C18 column.[5] These columns are designed to minimize silanol activity.

    • Column Age and Performance: If the column is old or has been used extensively, it may be degraded. Try flushing the column with a strong solvent or replace it with a new one.

    • Column Void: A sudden appearance of peak tailing for all peaks could indicate a void in the column packing.[5] This usually requires column replacement.

Step 4: Check for System and Sample Issues

  • Question: Could other factors like mass overload or system issues be contributing to the peak tailing?

  • Action:

    • Sample Concentration: To check for mass overload, dilute your sample 10-fold and re-inject.[5] If the peak shape improves, your original sample was too concentrated.

    • Extra-Column Volume: Inspect all tubing and connections for any potential dead volumes.[5] Ensure that fittings are properly tightened.

Experimental Protocols

Below are detailed methodologies for key experiments and preparations relevant to the HPLC analysis of Famotidine and its cyanoamidine impurity.

Protocol 1: Preparation of Mobile Phase (pH 3.0 with Triethylamine)

  • Buffer Preparation (0.1 M Monobasic Potassium Phosphate): Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.

  • Mobile Phase Preparation:

    • Measure 870 mL of the 0.1 M monobasic potassium phosphate buffer.

    • Add 2.0 mL of triethylamine (TEA) to the buffer.

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Add 130 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Protocol 2: Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL of Famotidine): Accurately weigh approximately 25 mg of Famotidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare the working standard solution by diluting the stock solution with the mobile phase to the desired concentration for your analysis.

  • Cyanoamidine Impurity Standard: Prepare a separate stock and working standard for the this compound impurity in a similar manner if quantitative analysis of the impurity is required.

Quantitative Data Summary

The following tables provide a summary of typical chromatographic parameters and system suitability requirements for the analysis of Famotidine and its impurities.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Column Supelcosil LC18 (or equivalent C18, 5 µm, 4.6 x 250 mm), end-capped
Mobile Phase Acetonitrile : 0.1 M KH2PO4 with 0.2% TEA (pH 3.0) (13:87, v/v)[2]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm[2]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25 °C

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for replicate injections)

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_solutions Potential Solutions start Peak Tailing Observed check_ph Evaluate Mobile Phase pH (Target: Low pH, e.g., 3.0) start->check_ph check_additive Assess Need for Mobile Phase Additive (e.g., 0.2% Triethylamine) check_ph->check_additive Tailing Persists solution_ph Adjust pH to ~3.0 check_ph->solution_ph check_column Examine Analytical Column (Type, Age, Condition) check_additive->check_column Tailing Persists solution_additive Add 0.2% TEA check_additive->solution_additive check_system Investigate System/Sample Issues (Overload, Dead Volume) check_column->check_system Tailing Persists solution_column Use End-capped Column / Replace Column check_column->solution_column resolve Peak Tailing Resolved check_system->resolve Issue Identified & Fixed solution_system Dilute Sample / Check Connections check_system->solution_system solution_ph->resolve solution_additive->resolve solution_column->resolve solution_system->resolve

A troubleshooting workflow for addressing peak tailing.

Diagram 2: Mechanism of Peak Tailing and Mitigation

PeakTailingMechanism cluster_Tailing Peak Tailing Mechanism cluster_Mitigation Mitigation Strategy Analyte Basic Analyte (Famotidine) R-NH3+ Silanol Ionized Silanol Group Si-O- Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction ProtonatedSilanol Protonated Silanol Group Si-OH TEA Triethylamine (TEA) (C2H5)3N TEA->ProtonatedSilanol TEA masks silanol site (or low pH protonates it) Analyte2 Basic Analyte (Famotidine) R-NH3+ StationaryPhase2 C18 Stationary Phase Analyte2->StationaryPhase2 Only Primary Interaction Occurs (Symmetrical Peak)

Interaction of basic analytes with silanol groups and mitigation.

References

Technical Support Center: Famotidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Famotidine and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of Famotidine impurities, offering step-by-step solutions to improve your chromatographic results.

Question 1: What are the primary causes of poor peak shape, specifically peak tailing, for Famotidine and its impurities?

Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like Famotidine. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1] These interactions are stronger and have slower kinetics than the desired hydrophobic interactions with the bonded phase (e.g., C18), leading to asymmetrical peaks. Other contributing factors can include column contamination, improper mobile phase pH, and extra-column band broadening.[2][3][4][5]

Question 2: How can I troubleshoot and resolve peak tailing related to the analytical column?

Column-related issues are a frequent source of peak tailing. Here is a systematic approach to troubleshooting:

  • Column Choice: Ensure you are using a column suitable for basic compounds. Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. Base-deactivated columns are specifically treated to reduce the number of accessible silanol groups and are highly recommended.[1]

  • Column Age and Contamination: An older column may have a degraded stationary phase, exposing more active silanol groups. Contaminants from previous injections can also create active sites.[1] Try washing the column with a strong solvent. If the column is old or performance does not improve, it should be replaced.

  • Column Equilibration: Insufficient column equilibration with the mobile phase can lead to inconsistent interactions and peak shape issues. Ensure the column is properly equilibrated before starting your analysis.[1]

  • Guard Column: Using a guard cartridge with the same packing material as the analytical column can help protect the main column from contaminants and extend its lifetime.[3]

Question 3: How does the mobile phase composition affect the peak shape of Famotidine and its impurities?

The mobile phase plays a critical role in achieving good peak shape. Here are key parameters to consider for optimization:

  • Mobile Phase pH: The pH of the mobile phase is a crucial factor. For a basic compound like Famotidine, a lower pH (e.g., around 3.0) ensures that the analyte is in its protonated, more polar form. At this pH, the residual silanol groups on the silica surface are less ionized (Si-OH), reducing their ability to interact with the protonated analyte.[1] Conversely, at a higher pH, silanol groups become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged Famotidine, which can cause significant tailing.[1]

  • Mobile Phase Additives:

    • Triethylamine (TEA): Adding a competitive base like TEA to the mobile phase can significantly improve peak shape. TEA is a small, basic molecule that competes with Famotidine for interaction with the active silanol sites on the stationary phase.[1][6][7] By "masking" these sites, TEA minimizes the secondary interactions that cause tailing. A concentration of 0.1% to 0.4% (v/v) is often effective.[6]

    • Ion-Pairing Agents: Anionic ion-pairing agents, such as 1-Hexane sodium sulfonate or pentane sulphonic acid, can be added to the mobile phase.[8][9] The hydrophobic part of the ion-pairing agent interacts with the stationary phase, while the charged group is available to form an ion pair with the protonated basic analyte. This can improve retention and peak shape.[8]

  • Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the surface of the stationary phase and can also help to mask some of the residual silanol activity, thereby improving peak symmetry.[1] A concentration of 0.1 M is a good starting point.[6]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) affect retention time and resolution. The optimal percentage should be determined to achieve baseline separation of all impurities within a reasonable analysis time.[6]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical peak has an As or Tf value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.[1][4]

Q2: Can injecting too much sample cause peak tailing?

A2: Yes, injecting too concentrated a sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing or fronting.[3][4] If you suspect overloading, try diluting your sample or injecting a smaller volume to see if the peak shape improves.

Q3: My peak shape is good, but the resolution between two impurities is poor. What should I do?

A3: Poor resolution can be addressed by optimizing the mobile phase composition. You can try adjusting the percentage of the organic modifier, changing the pH, or using a different organic modifier (e.g., methanol instead of acetonitrile). A gradient elution program may also be necessary to separate complex mixtures of impurities.[8] Additionally, using a column with a different selectivity (e.g., a phenyl or cyano column instead of C18) could improve the separation.

Q4: I am observing split peaks. What could be the cause?

A4: Split peaks can be caused by several factors, including a partially blocked column inlet frit, column contamination, or injecting the sample in a solvent that is much stronger than the mobile phase.[4][5] To troubleshoot, you can try back-flushing the column, cleaning it with a strong solvent, or ensuring your sample is dissolved in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following tables summarize the effect of different chromatographic parameters on the peak shape and separation of Famotidine and its impurities, based on published methods.

Table 1: Effect of HPLC Column Type on Famotidine Peak Asymmetry

Column TypeStationary Phase ChemistryEnd-CappingPeak Asymmetry Factor (As)
Column AConventional C18No1.8
Column BStandard End-Capped C18Yes1.4
Column CBase-Deactivated C18Yes (Proprietary)1.1

Data adapted from a study on troubleshooting peak tailing for basic compounds.[1]

Table 2: Effect of Mobile Phase pH on Famotidine Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.5
5.01.9
3.01.2

Data adapted from a study on troubleshooting peak tailing for basic compounds.[1]

Table 3: Comparison of Chromatographic Conditions for Famotidine Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Supelcosil LC18Hypersil BDS C18Porous Graphitic Carbon (PGC)
Mobile Phase Acetonitrile:0.1 M Phosphate Buffer (13:87, v/v) with 0.2% TEA, pH 3.0Gradient elution with Acetonitrile, Methanol, and 1-Hexane sodium sulfonate buffer, pH 3.5Acetonitrile:Water (50:50, v/v) with 0.5% Pentane Sulphonic Acid
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Detection 265 nm266 nm265 nm
Key Feature Isocratic method with TEA for improved peak shape.Gradient method with an ion-pairing agent for complex separations.Use of a non-silica-based column to eliminate silanol interactions.

Data compiled from multiple sources.[6][8][9]

Experimental Protocols

Protocol 1: RP-HPLC Method with Triethylamine (TEA) for Improved Peak Shape

This protocol is based on a method developed for the determination of Famotidine and its potential impurities.[6]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Supelcosil LC18 (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a 0.1 M solution of monobasic potassium phosphate in water.

    • Add 0.2% (v/v) of Triethylamine (TEA) to the phosphate buffer.

    • Adjust the pH of the aqueous phase to 3.0 with phosphoric acid.

    • The mobile phase is a mixture of acetonitrile and the prepared phosphate buffer in a ratio of 13:87 (v/v).

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 265 nm

  • Sample Preparation:

    • Prepare a stock solution of the Famotidine sample in the mobile phase.

    • Further dilute to the desired concentration for analysis.

Protocol 2: RP-HPLC Method with an Ion-Pairing Agent

This protocol utilizes an ion-pairing agent to improve the retention and resolution of Famotidine and its impurities.[8]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Hypersil BDS C18 (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution of 1.8 g of 1-Hexane sodium sulfonate in 1000 mL of water. Adjust the pH to 3.5 with glacial acetic acid. Mix 900 volumes of this buffer with 94 volumes of acetonitrile and 6 volumes of methanol.

    • Mobile Phase B: Mix 100 volumes of the pH 3.5 buffer with 900 volumes of acetonitrile.

    • Filter and degas both mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 266 nm

    • Gradient Program:

      • 0-20 min: 100% Mobile Phase A to 90% Mobile Phase A and 10% Mobile Phase B

      • 20-35 min: 90% Mobile Phase A and 10% Mobile Phase B to 80% Mobile Phase A and 20% Mobile Phase B

      • 35-37 min: Return to 100% Mobile Phase A

      • 37-45 min: Re-equilibration with 100% Mobile Phase A

  • Sample Preparation:

    • Dissolve the Famotidine sample in Mobile Phase A to the desired concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving peak shape in Famotidine impurity analysis.

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) col_issues Column-Related Issues start->col_issues mp_issues Mobile Phase Issues start->mp_issues other_issues Other Issues start->other_issues col_choice Inappropriate Column col_issues->col_choice col_age Column Aging/ Contamination col_issues->col_age col_equil Insufficient Equilibration col_issues->col_equil mp_ph Incorrect pH mp_issues->mp_ph mp_add Lack of Additives mp_issues->mp_add other_overload Sample Overload other_issues->other_overload other_ecv Extra-Column Volume other_issues->other_ecv sol_col_choice Use Base-Deactivated Column col_choice->sol_col_choice sol_col_clean Clean or Replace Column col_age->sol_col_clean sol_col_equil Ensure Proper Equilibration col_equil->sol_col_equil sol_mp_ph Adjust pH to ~3.0 mp_ph->sol_mp_ph sol_mp_add Add TEA or Ion-Pairing Agent mp_add->sol_mp_add sol_other_overload Dilute Sample or Reduce Injection Volume other_overload->sol_other_overload sol_other_ecv Minimize Tubing Length and Connections other_ecv->sol_other_ecv

Caption: Troubleshooting workflow for addressing peak tailing.

Mobile_Phase_Optimization start Goal: Symmetrical Peaks & Good Resolution param1 Mobile Phase pH start->param1 param2 Mobile Phase Additives start->param2 param3 Organic Modifier start->param3 param4 Buffer Concentration start->param4 desc1 Low pH (~3.0) to protonate Famotidine and suppress silanol ionization. param1->desc1 desc2a TEA to mask residual silanols. param2->desc2a desc2b Ion-pairing agent to improve retention and shape. param2->desc2b desc3 Adjust % ACN or MeOH for optimal resolution. param3->desc3 desc4 Higher concentration (~0.1M) for robust pH control. param4->desc4

Caption: Key parameters for mobile phase optimization.

References

Technical Support Center: Resolving Co-elution of Famotidine and Famotidine Cyanoamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Famotidine and its process impurity, Famotidine cyanoamidine (also known as Famotidine Impurity G), during chromatographic analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are Famotidine and this compound, and why is their separation important?

A1: Famotidine is an H2-receptor antagonist used to treat stomach ulcers and acid reflux.[3] this compound (N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide) is a known impurity of Famotidine.[1][2][4] Regulatory bodies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Co-elution of these two compounds can lead to inaccurate quantification of the impurity, potentially resulting in batch rejection or compromised patient safety.

Q2: I am observing a single, broad peak where I expect to see both Famotidine and this compound. How can I confirm if this is a co-elution issue?

A2: A broad or asymmetrical peak can be an indication of co-elution.[5] To confirm, you can employ a photodiode array (PDA) detector. If the UV spectra across the peak are not homogenous, it suggests the presence of more than one compound.[5] Another approach is to use mass spectrometry (MS) as a detector, which can differentiate the two compounds based on their different mass-to-charge ratios.

Q3: What are the initial steps to troubleshoot the co-elution of Famotidine and this compound?

A3: Start by reviewing your current high-performance liquid chromatography (HPLC) method parameters. The key to resolving co-eluting peaks lies in manipulating the selectivity of your chromatographic system.[5] This can be achieved by systematically adjusting the mobile phase composition, pH, column chemistry, and temperature. It's also crucial to ensure your system is performing optimally by checking for any potential issues like column degradation or excessive extra-column volume.[6]

Troubleshooting Guide

Problem: Poor resolution or complete co-elution of Famotidine and this compound peaks.

This guide provides a systematic approach to resolving the co-elution of Famotidine and its cyanoamidine impurity.

Optimizing the mobile phase is often the most effective way to improve separation.

  • Adjusting Organic Modifier Concentration: If using a reversed-phase method, altering the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact retention and selectivity. A good starting point is to run a gradient elution to determine the approximate elution time of both compounds and then optimize the isocratic or gradient conditions in that range.[7]

  • Changing the Organic Modifier: If acetonitrile does not provide adequate separation, switching to methanol, or using a ternary mixture of water, acetonitrile, and methanol can alter the selectivity of the separation.

  • Modifying Mobile Phase pH: The ionization state of both Famotidine and its cyanoamidine impurity can be manipulated by changing the pH of the aqueous portion of the mobile phase. Experimenting with a pH range of 3.0 to 6.5 is recommended.[8][9] A pH of 3.0 has been shown to be effective in some methods.[8]

  • Introducing an Ion-Pairing Agent: The use of an ion-pairing agent, such as 1-Hexane sodium sulfonate, in the mobile phase can improve the retention and resolution of polar and ionizable compounds like Famotidine and its impurities.[3][10]

The choice of the HPLC column is critical for achieving the desired separation.

  • Column Chemistry: A C18 column is a common choice for the analysis of Famotidine and its impurities.[3][8] However, if co-elution persists, consider a column with a different stationary phase, such as a porous graphitic carbon (PGC) column, which can offer different selectivity.[11]

  • Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size (as in ultra-high-performance liquid chromatography or UPLC) can increase the column efficiency and improve resolution.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting selectivity. Experimenting with temperatures between 30°C and 45°C may be beneficial.[7][12]

Experimental Protocols

Protocol 1: RP-HPLC Method with Ion-Pairing Agent

This protocol is based on a validated method for the separation of Famotidine and its impurities using an ion-pairing agent.[3]

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate
Flow Rate 1.5 mL/min
Detection UV at 266 nm
Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as a mixture of acetonitrile, methanol, and an aqueous solution of 1-Hexane sodium sulfonate. The exact ratios should be optimized for best separation.

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of both Famotidine and this compound in the mobile phase.

  • Sample Preparation: Dissolve the sample containing Famotidine in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Monitor the separation at 266 nm.

Protocol 2: RP-HPLC Method with pH Control

This protocol is based on a method that utilizes pH control for the separation.[8]

Chromatographic Conditions:

ParameterValue
Column Supelcosil LC18
Mobile Phase 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution Preparation: Prepare a standard solution of Famotidine and this compound in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject the prepared solutions into the HPLC system.

  • Analysis: Monitor the chromatogram at 265 nm.

Data Presentation

Table 1: Summary of Published HPLC Methods for Famotidine and Impurity Separation

Parameter Method 1[8] Method 2[11] Method 3[3]
Column Supelcosil LC18Porous Graphitic Carbon (PGC)C18 (250 mm x 4.6 mm)
Mobile Phase 13:87 (v/v) Acetonitrile–0.1 M Phosphate Buffer + 0.2% Triethylamine (pH 3.0)50:50 (v/v) Acetonitrile-Water + 0.5% Pentane Sulphonic AcidAcetonitrile, Methanol, and 1-Hexane sodium sulfonate
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection 265 nm265 nm266 nm

Visualizations

Troubleshooting_Workflow start Start: Co-elution of Famotidine & Cyanoamidine check_peak_purity Confirm Co-elution (PDA/MS) start->check_peak_purity is_coelution_confirmed Co-elution Confirmed? check_peak_purity->is_coelution_confirmed troubleshoot Initiate Troubleshooting is_coelution_confirmed->troubleshoot Yes no_coelution No Co-elution (Address other peak shape issues) is_coelution_confirmed->no_coelution No modify_mobile_phase Modify Mobile Phase - Adjust Organic % - Change Organic Solvent - Adjust pH - Add Ion-Pairing Agent troubleshoot->modify_mobile_phase check_resolution1 Resolution Improved? modify_mobile_phase->check_resolution1 modify_stationary_phase Modify Stationary Phase - Change Column Chemistry (e.g., PGC) - Change Column Dimensions check_resolution1->modify_stationary_phase No optimize_parameters Fine-Tune Parameters - Flow Rate - Temperature check_resolution1->optimize_parameters Yes check_resolution2 Resolution Improved? modify_stationary_phase->check_resolution2 check_resolution2->optimize_parameters Yes end_unresolved End: Further Method Development Required check_resolution2->end_unresolved No end_resolved End: Resolution Achieved optimize_parameters->end_resolved

Caption: Troubleshooting workflow for resolving co-elution.

Experimental_Workflow start Start: Method Development for Famotidine & Impurity lit_review Literature Review of Existing Methods start->lit_review initial_method Select Initial Method Parameters (Column, Mobile Phase, etc.) lit_review->initial_method prep_solutions Prepare Standard & Sample Solutions initial_method->prep_solutions run_hplc Perform Initial HPLC Run prep_solutions->run_hplc evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) run_hplc->evaluate_chromatogram is_separation_adequate Adequate Separation? evaluate_chromatogram->is_separation_adequate optimize_method Optimize Method Parameters (Refer to Troubleshooting Guide) is_separation_adequate->optimize_method No validate_method Validate Optimized Method (ICH Guidelines) is_separation_adequate->validate_method Yes optimize_method->run_hplc end End: Validated Method validate_method->end

Caption: General experimental workflow for method development.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the chromatographic resolution of Famotidine and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Famotidine that I should be aware of? A1: During the synthesis and storage of Famotidine, several process-related impurities and degradation products can form. Key impurities identified in European Pharmacopeia (EP) and other studies include Impurity-A, Impurity-B, and Impurity-C.[1] Other potential impurities are 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid (Carboxylic acid impurity) and 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propionamide (Propionamide impurity).[2] It is crucial for quality control to separate and quantify these impurities.[2]

Q2: Which type of HPLC column is most effective for separating Famotidine and its related compounds? A2: Reversed-phase (RP) columns are predominantly used for the analysis of Famotidine. C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are very common and have been shown to be effective in separating Famotidine from its process impurities.[2][3] C8 columns have also been successfully used.[4][5] The choice between C18 and C8 may depend on the specific impurities being targeted, as some columns may retain certain compounds more effectively than others.[4]

Q3: My Famotidine peak is tailing. What are the most common causes and how can I fix it? A3: Peak tailing for Famotidine, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6] To mitigate this, consider the following:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., around 3.0) can suppress the ionization of silanol groups, reducing interactions.[6][7]

  • Use Mobile Phase Additives: Incorporating a competing base like triethylamine (TEA) into the mobile phase can mask the active silanol sites.[7]

  • Employ an Ion-Pairing Agent: Agents like 1-Hexane sodium sulfonate can be used in the mobile phase to improve peak shape and retention.[2][3]

  • Check for Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.[8][9]

Q4: What is a typical mobile phase composition for good resolution? A4: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. A widely used combination is acetonitrile and a phosphate buffer.[7] For example, a mobile phase of acetonitrile and 0.1 M dihydrogen phosphate buffer (containing 0.2% triethylamine) at a ratio of 13:87 (v/v) and a pH of 3.0 has been shown to provide excellent separation.[7] Other successful mobile phases involve mixtures of acetonitrile, methanol, and buffers or ion-pairing agents.[2][3]

Troubleshooting Guide

Issue 1: Poor Resolution Between Famotidine and an Impurity
  • Potential Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: Modify the organic-to-aqueous ratio. A systematic change in the percentage of acetonitrile or methanol can significantly impact selectivity. If using a gradient, adjust the slope or duration.

  • Potential Cause 2: Incorrect Mobile Phase pH.

    • Solution: The pH of the mobile phase affects the ionization state of Famotidine and its impurities. Adjusting the pH can alter retention times and improve separation. A pH around 3.0 is often a good starting point.[7]

  • Potential Cause 3: Inappropriate Column Chemistry.

    • Solution: If a C18 column does not provide adequate resolution, consider switching to a C8 column or a column with a different stationary phase chemistry, which may offer different selectivity.[4]

Issue 2: Unstable Retention Times
  • Potential Cause 1: Insufficient Column Equilibration.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 20 column volumes) with the mobile phase before starting the analysis, especially after changing the mobile phase composition.[9]

  • Potential Cause 2: Fluctuations in Temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. Temperature fluctuations can cause significant shifts in retention time.[9]

  • Potential Cause 3: Changes in Mobile Phase Composition or Flow Rate.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Verify the HPLC pump is delivering a constant and accurate flow rate.[9] Check for leaks in the system.[10]

Issue 3: Extraneous or "Ghost" Peaks
  • Potential Cause 1: Sample Carryover.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Run blank injections (injecting only the mobile phase) to confirm if carryover is the issue.[10]

  • Potential Cause 2: Contaminated Mobile Phase or Glassware.

    • Solution: Use high-purity HPLC-grade solvents and reagents.[2][11] Ensure all glassware is scrupulously clean. Filter the mobile phase before use.[12]

  • Potential Cause 3: Column Bleed.

    • Solution: This may occur if the column is old or has been used with aggressive mobile phases. If other troubleshooting fails, it may be time to replace the column.

Summary of HPLC Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 mm x 4.6 mm)C8 (250 mm x 4.6 mm, 5 µm)Supelcosil LC18C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, 1-Hexane sodium sulfonate[2][3]Methanol, 0.01 M Sodium Dihydrogen Phosphate (80:20, v/v)[4]Acetonitrile, 0.1 M Phosphate Buffer + 0.2% TEA (13:87, v/v)[7]Acetonitrile, Water, TEA, Phosphoric Acid (49.9:49.9:0.1:0.1, v/v)[13]
pH Not Specified3.5[4]3.0[7]Not Specified
Flow Rate 1.5 mL/min[2][3]1.0 mL/min[4]1.0 mL/min[7]1.5 mL/min[13]
Detection (UV) 266 nm[2][3]280 nm[4]265 nm[7]280 nm[13]
Reference [2][3][4][7][13]

Experimental Protocols

Protocol 1: RP-HPLC for Quantification of Famotidine and Impurities

This protocol describes a general method for the separation of Famotidine and its related substances using an ion-pairing agent.

  • Preparation of Mobile Phase:

    • Prepare a buffer solution containing 1-Hexane sodium sulfonate.

    • Mix acetonitrile, methanol, and the buffer in the desired ratio (e.g., as specified in Method 1 in the table above).[2]

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[12]

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of Famotidine reference standard and transfer to a 25 mL volumetric flask.

    • Add approximately 20 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution.[2][12]

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. This is the stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Preparation of Sample Solution (from Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[12]

    • Transfer a quantity of the powder equivalent to 25 mg of Famotidine into a 25 mL volumetric flask.[2]

    • Add about 20 mL of the mobile phase and sonicate for 30 minutes to extract the drug.[2][12]

    • Dilute to volume with the mobile phase, mix well, and filter the solution through a 0.45 µm filter to remove excipients.[2][12]

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters specified (e.g., Method 1).

    • Perform system suitability tests by injecting the standard solution five or six times. The relative standard deviation (RSD) for peak area should be less than 2.0%, the theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.[12]

    • Once the system passes suitability, inject the standard and sample solutions.

    • Identify and quantify Famotidine and its impurities by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare & Degas Mobile Phase sys_suit 4. System Equilibration & Suitability Test prep_mobile->sys_suit prep_std 2. Prepare Standard Solutions prep_std->sys_suit prep_sample 3. Prepare Sample Solutions prep_sample->sys_suit injection 5. Inject Samples & Standards sys_suit->injection chrom_acq 6. Chromatogram Acquisition injection->chrom_acq peak_int 7. Peak Integration & Identification chrom_acq->peak_int quant 8. Quantification & Reporting peak_int->quant troubleshooting_peak_tailing Troubleshooting Logic: Peak Tailing start Problem: Peak Tailing Observed q_overload Is the sample concentration too high? start->q_overload s_overload Action: Dilute sample and reinject. q_overload->s_overload Yes q_ph Is mobile phase pH optimized (e.g., ~3.0)? q_overload->q_ph No end_resolved Issue Resolved s_overload->end_resolved s_ph Action: Adjust pH of mobile phase. q_ph->s_ph No q_additive Is a competing base (e.g., TEA) or ion-pair agent being used? q_ph->q_additive Yes s_ph->end_resolved s_additive Action: Add TEA or ion-pair reagent to mobile phase. q_additive->s_additive No q_column Is the column old or potentially damaged? q_additive->q_column Yes s_additive->end_resolved s_column Action: Replace with a new column. q_column->s_column Yes q_column->end_resolved No s_column->end_resolved

References

Technical Support Center: Optimizing UPLC Gradient for Famotidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing UPLC gradient methods for the impurity profiling of Famotidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when developing a UPLC method for famotidine and its impurities?

A1: The primary challenges in developing a UPLC method for famotidine, a basic compound, often revolve around achieving good peak shape and resolution for all impurities. Common issues include peak tailing for the main analyte and impurities due to secondary interactions with the stationary phase, as well as ensuring adequate separation of structurally similar impurities.[1] Additionally, because famotidine is highly polar, achieving sufficient retention on reversed-phase columns can be a hurdle.[2]

Q2: What type of UPLC column is most suitable for famotidine impurity profiling?

A2: C18 columns are the most commonly used stationary phases for the analysis of famotidine and its impurities.[3][4][5][6] Specifically, modern, high-purity silica columns with end-capping are recommended to minimize interactions with residual silanol groups, which are a primary cause of peak tailing for basic compounds like famotidine.[1] Columns such as the ACQUITY UPLC CSH C18 have been successfully used.[6]

Q3: How does mobile phase pH affect the chromatography of famotidine?

A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of famotidine and its impurities. Since famotidine is a basic compound, a lower pH (e.g., around 3-4) can protonate the silanol groups on the silica-based stationary phase, reducing secondary interactions and minimizing peak tailing.[1][7] However, the pH must be carefully optimized to ensure that the analytes are in a consistent ionization state for reproducible retention.

Q4: What are some common mobile phase compositions used for famotidine impurity analysis?

A4: Typical mobile phases for famotidine analysis consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Some common examples include:

  • Acetonitrile and 10 mM ammonium acetate (pH 8.3).[2]

  • A mixture of acetonitrile, methanol, and a buffer containing an ion-pairing agent like 1-Hexane sodium sulfonate (pH adjusted to 3.5).[5]

  • 0.1% Trifluoroacetic acid (TFA) in water with acetonitrile and methanol.[6]

The choice of mobile phase will depend on the specific impurities being targeted and the desired selectivity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your UPLC analysis of famotidine.

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My famotidine peak and some impurity peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like famotidine is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with an acid like phosphoric acid or formic acid) can help to protonate the silanol groups and reduce these secondary interactions.[1][7]

  • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as 1-Hexane sodium sulfonate, into the mobile phase can improve peak shape and retention for basic analytes.[5]

  • Select an Appropriate Column: Ensure you are using a high-purity, end-capped C18 column designed for the analysis of basic compounds. If the column is old, it may be degraded, exposing more active silanol sites. Consider replacing it.[1]

  • Optimize Mobile Phase Composition: Experiment with different organic modifiers (acetonitrile vs. methanol) and their proportions in the mobile phase.

  • Check for Column Contamination: Contaminants from previous injections can create active sites on the column. Wash the column with a strong solvent.[1]

Issue 2: Poor Resolution Between Impurity Peaks

Q: I am having difficulty separating two critical impurity peaks. What steps can I take to improve the resolution?

A: Poor resolution can be addressed by modifying the selectivity and/or the efficiency of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Gradient Profile:

    • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

    • Introduce Isocratic Segments: Incorporate isocratic holds at certain mobile phase compositions within your gradient to enhance the resolution of specific peak pairs.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Adjust the pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable impurities, thereby improving resolution.

  • Change the Column:

    • Different Stationary Phase: If optimizing the mobile phase and gradient doesn't provide the desired resolution, consider trying a column with a different C18 bonding chemistry or even a different type of stationary phase.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Issue 3: Inconsistent Retention Times

Q: My retention times are shifting between injections. What could be causing this variability?

A: Retention time instability is often related to issues with the UPLC system or the mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[1]

  • Check the Pumping System: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks in the system and ensure the pump is functioning correctly.

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation, including variations in pH or solvent ratios, can cause retention time shifts.[8] Ensure the mobile phase is prepared accurately and consistently for each run.

  • Control Column Temperature: Variations in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[8]

Experimental Protocols

Protocol 1: UPLC Gradient Method for Famotidine and Impurities

This protocol is a general starting point and should be optimized for your specific instrument and impurity profile.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water[6]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[6]

  • Column Temperature: 45°C[6]

  • Detection Wavelength: 260 nm[6]

  • Injection Volume: 1-5 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
14.01090
14.1955
18.0955
  • Sample Preparation:

    • Bulk Drug: Prepare a stock solution of famotidine in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 0.5 mg/mL.[5]

    • Tablets: Weigh and finely powder at least 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine to a 25 mL volumetric flask. Add approximately 20 mL of the diluent and sonicate for 30 minutes. Dilute to volume with the diluent and filter through a 0.45 µm syringe filter before injection.[5]

Data Presentation

Table 1: Comparison of Reported UPLC/HPLC Methods for Famotidine Analysis
ParameterMethod 1Method 2Method 3
Column Phenomenex Synergi™ Hydro-RP™ (150 x 4.6 mm, 4 µm)[2]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[5]ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 10 mM Ammonium Acetate (pH 8.3)[2]1.8 g/L 1-Hexane sodium sulfonate in water (pH 3.5) with Acetonitrile and Methanol (900:94:6)[5]0.1% Trifluoroacetic acid in water[6]
Mobile Phase B Acetonitrile[2]1.8 g/L 1-Hexane sodium sulfonate in water (pH 3.5) with Acetonitrile (100:900)[5]Acetonitrile and Methanol[6]
Elution Type Gradient[2]Gradient[5]Gradient[6]
Flow Rate 1.0 mL/min[2]1.5 mL/min[5]0.3 mL/min[6]
Detection MS[2]UV at 266 nm[5]PDA at 260 nm[6]

Visualizations

UPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation SamplePrep Sample and Standard Preparation InitialConditions Initial UPLC Conditions (Column, Mobile Phase) SamplePrep->InitialConditions MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->InitialConditions GradientScreen Gradient Screening InitialConditions->GradientScreen Inject Sample Optimization Fine-tune Gradient, Flow Rate, and Temperature GradientScreen->Optimization Evaluate Resolution and Peak Shape SystemSuitability System Suitability Testing Optimization->SystemSuitability Final Method MethodValidation Method Validation (ICH Guidelines) SystemSuitability->MethodValidation

Caption: UPLC Gradient Optimization Workflow for Famotidine Impurity Profiling.

Troubleshooting_Tree Start Chromatographic Issue Encountered PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? PeakTailing->PoorResolution No AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes RetentionShift Retention Time Shift? PoorResolution->RetentionShift No OptimizeGradient Optimize Gradient Profile PoorResolution->OptimizeGradient Yes CheckEquilibration Ensure Proper Equilibration RetentionShift->CheckEquilibration Yes CheckColumn Check Column Condition AdjustpH->CheckColumn UseIonPair Use Ion-Pairing Agent CheckColumn->UseIonPair Solution Problem Resolved UseIonPair->Solution ChangeMobilePhase Change Organic Modifier/pH OptimizeGradient->ChangeMobilePhase ChangeColumn Try Different Column ChangeMobilePhase->ChangeColumn ChangeColumn->Solution CheckPump Check Pump and for Leaks CheckEquilibration->CheckPump VerifyMobilePhase Verify Mobile Phase Prep CheckPump->VerifyMobilePhase VerifyMobilePhase->Solution

Caption: Troubleshooting Decision Tree for Famotidine UPLC Analysis.

References

Technical Support Center: Analysis of Famotidine and its Cyanoamidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Famotidine cyanoamidine during HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of Famotidine and its cyanoamidine impurity, providing systematic steps to identify and resolve the problems.

Issue 1: Appearance of a new peak suspected to be a degradant of this compound.

Possible Causes and Troubleshooting Steps:

  • On-Column Degradation: The cyanoamidine moiety can be susceptible to hydrolysis, especially under certain pH and temperature conditions on the analytical column.

    • Step 1: Verify Peak Identity: Use a mass spectrometer (MS) detector coupled to the LC to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it with potential degradation products of this compound.

    • Step 2: Evaluate Mobile Phase pH: Famotidine has maximum stability at a pH of around 6.3.[1] Extreme pH values in the mobile phase can accelerate degradation. Prepare mobile phases with slightly different pH values (e.g., ± 0.5 pH units) to observe the impact on the degradant peak area. A decrease in the peak area at a more neutral pH may indicate pH-driven degradation.

    • Step 3: Assess Column Temperature: Elevated column temperatures can increase the rate of on-column degradation. Reduce the column temperature in increments of 5°C to see if the degradant peak size decreases.

    • Step 4: Investigate Stationary Phase Effects: Residual silanol groups on the surface of silica-based columns can interact with the analyte and catalyze degradation.[2] Try a different column with a different stationary phase (e.g., a column with end-capping or a different chemistry like a porous graphitic carbon column) to assess if the degradation is column-specific.[3]

Issue 2: Poor peak shape (tailing) for Famotidine or its cyanoamidine impurity.

Possible Causes and Troubleshooting Steps:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can cause peak tailing for basic compounds like Famotidine.[2]

    • Step 1: Modify Mobile Phase: Add an ion-pairing agent, such as 1-Hexane sodium sulfonate, to the mobile phase to mask the silanol groups and improve peak shape.[2] Alternatively, incorporating a small amount of a competing base like triethylamine (TEA) can also be effective.[4][5]

    • Step 2: Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled and buffered. For basic compounds like Famotidine, a lower pH (e.g., around 3) can protonate the molecule and reduce interactions with silanol groups.[4][5]

    • Step 3: Use a Different Column: Employ a column with a base-deactivated stationary phase or an end-capped column specifically designed for the analysis of basic compounds.

Issue 3: Inconsistent retention times for this compound.

Possible Causes and Troubleshooting Steps:

  • Mobile Phase Instability or Improper Preparation:

    • Step 1: Freshly Prepare Mobile Phase: Always use freshly prepared and degassed mobile phase for consistent results.

    • Step 2: Ensure Accurate pH Measurement: Use a calibrated pH meter to ensure the mobile phase pH is accurate and reproducible.

  • Column Equilibration:

    • Step 1: Sufficient Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.

  • Column Temperature Fluctuations:

    • Step 1: Use a Column Oven: Employ a column oven to maintain a constant and consistent column temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Famotidine EP Impurity G, is a known impurity and a potential degradation product of Famotidine.[6][7][8] Its chemical name is N-Cyano-3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.[6][7]

Q2: What are the typical causes of this compound formation during analysis?

A2: On-column formation of this compound is a form of degradation that can be influenced by several factors, including the pH and composition of the mobile phase, column temperature, and the type of stationary phase used in the HPLC column.[9][10]

Q3: How can I prevent the on-column degradation of this compound?

A3: To minimize on-column degradation, it is recommended to:

  • Optimize the mobile phase pH to be in a range where Famotidine is most stable (around pH 6.3).[1]

  • Maintain a lower column temperature.

  • Use a high-quality, end-capped HPLC column or a column with a different stationary phase chemistry to reduce catalytic effects.[9]

  • Keep the analysis time as short as possible without compromising resolution.[10]

Q4: What type of HPLC column is best suited for the analysis of Famotidine and its impurities?

A4: Reversed-phase C18 or C8 columns are commonly used for the analysis of Famotidine and its related compounds.[2][11] To minimize peak tailing and potential on-column degradation, it is advisable to use columns that are base-deactivated or end-capped.[2] Porous graphitic carbon (PGC) columns have also been shown to be effective.[3]

Quantitative Data Summary

The following table summarizes the impact of various chromatographic parameters on the analysis of Famotidine, which can be extrapolated to its cyanoamidine impurity.

ParameterEffect on AnalysisRecommendationsReference
Mobile Phase pH Famotidine stability is pH-dependent, with maximum stability around pH 6.3. Acidic conditions (below pH 2) and basic conditions can lead to hydrolysis.Buffer the mobile phase and maintain a pH between 3 and 7 for optimal stability and separation.[1][4][12]
Column Temperature Higher temperatures can accelerate the degradation of Famotidine.Maintain a controlled and relatively low column temperature (e.g., 25-30°C) to minimize on-column degradation.[12][13]
Organic Modifier The type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect the retention and resolution of Famotidine and its impurities.Acetonitrile is a common choice. The concentration should be optimized to achieve the desired separation within a reasonable analysis time.[2][11]
Additives (e.g., Ion-Pairing Agents, Buffers) Additives like triethylamine (TEA) or ion-pairing agents can improve peak shape by masking residual silanol groups. Buffers are crucial for maintaining a stable pH.Use of a buffer (e.g., phosphate buffer) is highly recommended. Additives like TEA can be beneficial for peak symmetry.[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Famotidine and its Impurities

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

1. Sample Preparation:

  • Accurately weigh and transfer a suitable amount of the Famotidine sample into a volumetric flask.
  • Dissolve the sample in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).
  • Dilute to the final volume with the same solvent to achieve the desired concentration.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation (Example):

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
  • Mobile Phase: A gradient elution can be used, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A typical starting point could be 95% A and 5% B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 265 nm
  • Injection Volume: 20 µL

Visualizations

Troubleshooting_Workflow cluster_issue Issue: Unexpected Peak / Degradation cluster_investigation Investigation Steps cluster_solution Potential Solutions start Observe Unexpected Peak in Chromatogram verify_identity Verify Peak Identity (LC-MS) start->verify_identity check_pH Evaluate Mobile Phase pH (Vary pH and observe peak area) verify_identity->check_pH check_temp Assess Column Temperature (Decrease temperature) check_pH->check_temp optimize_pH Optimize Mobile Phase pH (near neutral) check_pH->optimize_pH If pH sensitive check_column Investigate Stationary Phase (Use different column chemistry) check_temp->check_column lower_temp Lower Column Temperature check_temp->lower_temp If temp sensitive change_column Change HPLC Column (e.g., end-capped, PGC) check_column->change_column If column dependent

Caption: Troubleshooting workflow for on-column degradation of this compound.

Logical_Relationships cluster_causes Potential Causes of Degradation cluster_effects Observed Effects cluster_solutions Mitigation Strategies cause1 Inappropriate Mobile Phase pH effect1 Formation of Degradant Peaks cause1->effect1 effect3 Loss of Analyte cause1->effect3 cause2 High Column Temperature cause2->effect1 cause2->effect3 cause3 Active Silanol Groups on Column cause3->effect1 effect2 Poor Peak Shape (Tailing) cause3->effect2 solution1 Optimize & Buffer Mobile Phase pH solution1->cause1 solution2 Control Column Temperature solution2->cause2 solution3 Use Base-Deactivated/End-Capped Column solution3->cause3 solution4 Add Mobile Phase Modifiers (e.g., TEA) solution4->cause3

Caption: Logical relationships between causes, effects, and solutions for degradation.

References

Technical Support Center: Famotidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity analysis of Famotidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (tailing or fronting) for the Famotidine peak in my HPLC analysis. What are the likely causes and how can I resolve this?

A1: Poor peak shape for Famotidine, an ionizable compound, is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column surface can interact with the basic Famotidine molecule, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1][2]

      • Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites, improving peak symmetry.[1][2]

      • Employ a Modern Column: Consider using a column with advanced end-capping technology designed to minimize silanol interactions.

  • Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH gradients within the column, causing peak distortion.

    • Solution: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate or acetate buffer) at a sufficient concentration to maintain a consistent pH throughout the analysis.[1][3]

Q2: I am having difficulty separating Famotidine from its known impurities, particularly Impurity C. What chromatographic parameters can I adjust?

A2: Achieving adequate resolution between Famotidine and its closely eluting impurities requires careful optimization of the chromatographic conditions.

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for selectivity.

    • Solution:

      • Systematically vary the acetonitrile or methanol concentration in the mobile phase. A shallow gradient or isocratic elution with an optimized organic phase percentage can improve separation.[1][4]

      • Consider using an ion-pairing agent, such as 1-Hexane sodium sulfonate, in the mobile phase to enhance the retention and separation of polar impurities.[4][5][6]

  • Column Chemistry: The choice of stationary phase can significantly impact selectivity.

    • Solution: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a C8 or a phenyl column.[7][8] A porous graphitic carbon (PGC) column has also been shown to be effective.[9]

  • Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution.

    • Solution: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution, but should be evaluated carefully to avoid on-column degradation.[10]

Q3: My impurity analysis results are not reproducible. What are the potential sources of this variability?

A3: Lack of reproducibility can stem from several factors related to sample preparation, system stability, and method robustness.

  • Sample and Standard Stability: Famotidine can degrade under certain conditions, especially in solution.

    • Solution:

      • Prepare fresh sample and standard solutions daily. If solutions need to be stored, evaluate their stability at different conditions (e.g., refrigerated) and for defined periods.[11]

      • Protect solutions from light if photolytic degradation is a concern. Forced degradation studies can help identify labilities.[12]

  • System Equilibration: Insufficient equilibration of the HPLC system with the mobile phase can cause retention time shifts.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially pH adjustment, can lead to variability.

    • Solution: Use a calibrated pH meter and prepare the mobile phase consistently for each run. Premixing the mobile phase components can also improve consistency.

Q4: I am detecting new, unknown peaks in my stability samples. How can I investigate their origin?

A4: The appearance of new peaks suggests degradation of the drug substance. Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[12][13]

  • Forced Degradation Studies: Subject Famotidine to various stress conditions to induce degradation and identify the resulting impurities. Common stress conditions include:

    • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).[9][13][14]

    • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[9][12] Famotidine is known to be susceptible to oxidation, forming S-oxide and sulfone products.[15]

    • Thermal Stress: Heating the sample at elevated temperatures.[12]

    • Photolytic Stress: Exposing the sample to UV light.[12]

By comparing the chromatograms from the stressed samples to those of your stability samples, you can tentatively identify the degradation pathways.

Quantitative Data Summary

The following tables summarize key performance characteristics of various HPLC methods for Famotidine impurity analysis, providing a reference for expected method performance.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Famotidine and Its Impurities

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Famotidine0.10.05% of nominal[9][16]
Impurity A0.05-[9]
Impurity B---
Impurity C0.1-[9]
Impurity D0.05-[9]
Impurities (general)0.120.4[10]

Table 2: Linearity and Recovery Data from Method Validation Studies

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)Reference
Famotidine1.5 - 100> 0.999> 98%[9]
Famotidine1 - 800.9981 - 0.9999-[1]
Famotidine20 - 60-99.8%[8]
Impurities-> 0.99-[10]

Experimental Protocols

General RP-HPLC Method for Famotidine Impurity Profiling

This protocol is a representative example based on common practices in the literature.[1][4][6] Optimization will be required for specific applications and equipment.

  • Chromatographic System:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C (can be adjusted).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 265 nm.[1][9]

    • Injection Volume: 20 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a phosphate or acetate buffer (e.g., 0.02 M potassium dihydrogen phosphate). Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol.

    • Elution Program: A gradient is often used to separate all impurities. For example:

      • Start with 10-15% Mobile Phase B.

      • Linearly increase to 40-50% Mobile Phase B over 20-30 minutes.

      • Hold for 5-10 minutes.

      • Return to initial conditions and equilibrate for 10-15 minutes.

  • Standard and Sample Preparation:

    • Solvent (Diluent): A mixture of water and acetonitrile or methanol is commonly used.

    • Standard Solution: Prepare a stock solution of Famotidine reference standard (e.g., 0.5 mg/mL) and impurity standards (e.g., 2.5 µg/mL). Dilute as needed to achieve the desired working concentration.[4]

    • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Famotidine and dissolve it in the diluent. Use sonication to aid dissolution. Filter the solution through a 0.45 µm filter before injection.[4][8]

Visualizations

Famotidine Impurity Analysis and Troubleshooting Workflow

The following diagram illustrates a logical workflow for analyzing Famotidine impurities and troubleshooting common issues that may arise during the process.

Famotidine_Troubleshooting_Workflow start Start: Famotidine Impurity Analysis prepare_sample Sample & Standard Preparation start->prepare_sample hplc_analysis HPLC Analysis (RP-HPLC, UV 265nm) prepare_sample->hplc_analysis data_review Data Review: Peak Integration & Quantification hplc_analysis->data_review check_peak_shape Good Peak Shape (Symmetry & Tailing)? data_review->check_peak_shape check_results Results Meet Acceptance Criteria? investigate_unknowns Investigate Unknown Peaks: - Perform Forced Degradation - Use Mass Spectrometry (LC-MS) check_results->investigate_unknowns No (New/OOS Peaks) end_node End: Report Results check_results->end_node Yes check_resolution Adequate Resolution (Impurities & API)? check_peak_shape->check_resolution Yes troubleshoot_peak_shape Troubleshoot Peak Shape: - Adjust Mobile Phase pH - Add Competitive Base (TEA) - Check Column Health check_peak_shape->troubleshoot_peak_shape No check_resolution->check_results Yes troubleshoot_resolution Troubleshoot Resolution: - Optimize Gradient/Isocratic Mix - Change Column Selectivity - Adjust Temperature check_resolution->troubleshoot_resolution No troubleshoot_peak_shape->hplc_analysis troubleshoot_resolution->hplc_analysis investigate_unknowns->hplc_analysis

Caption: A flowchart for Famotidine impurity analysis and troubleshooting.

References

Navigating Secondary Silanol Interactions: A Guide to Column Selection for Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with basic compounds, secondary silanol interactions can be a significant hurdle in achieving optimal chromatographic separations. These unwanted interactions with residual silanol groups on silica-based stationary phases often lead to poor peak shape, tailing, and variable retention times.[1][2] This guide provides troubleshooting advice and frequently asked questions to help you select the most appropriate column and analytical conditions to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What are secondary silanol interactions and why are they problematic for basic compounds?

A1: Silica, the most common support material for HPLC columns, has silanol groups (Si-OH) on its surface.[3] During the manufacturing of reversed-phase columns (e.g., C18, C8), it's impossible to chemically bond all of these silanol groups due to steric hindrance.[3] The remaining, unreacted silanols are referred to as residual or free silanols.

These residual silanols can interact with analytes in several ways.[1] For basic compounds, which are often positively charged at typical mobile phase pH values, a primary concern is ionic interaction with deprotonated (negatively charged) silanol groups (SiO-).[4][5][6] This secondary interaction mechanism, in addition to the intended hydrophobic interactions with the bonded phase, leads to issues like:

  • Peak Tailing: The analyte is retained by more than one mechanism, causing the peak to be asymmetrical or "tail."[1][4]

  • Increased Retention Times: The additional interaction with silanols can lead to longer than expected retention times.[1]

  • Irregular Retention Patterns: The extent of silanol interaction can be unpredictable, leading to variability in retention.[1]

Q2: How does mobile phase pH influence silanol interactions?

A2: The pH of the mobile phase is a critical factor in controlling silanol interactions.[1]

  • Low pH (below 3): At low pH, silanol groups are predominantly in their neutral, unionized state (Si-OH). This minimizes ionic interactions with protonated basic compounds.[1] However, hydrogen bonding between the analyte and the silanol group can still occur.[1]

  • Mid-range pH (3-7): In this range, a significant portion of silanol groups can be deprotonated (SiO-), leading to strong ionic interactions with positively charged basic analytes.[6] This is often where the most significant peak tailing for basic compounds is observed.

  • High pH (above 7-8): While operating at high pH can suppress the ionization of some basic compounds (making them neutral), it can also lead to the dissolution of the silica backbone of the column, causing damage.[7] However, for some applications with pH-stable columns, high pH can improve the peak shape of basic compounds.[7]

Q3: What are the key column characteristics to consider to minimize silanol interactions?

A3: When selecting a column for the analysis of basic compounds, consider the following:

  • End-capping: This is a process where smaller, less bulky silanes (like trimethylsilane) are used to react with the remaining accessible silanol groups after the primary bonding of the stationary phase (e.g., C18).[1][3][8] A well-end-capped column will have fewer active silanol sites available to interact with basic analytes.[3]

  • Type of Silica:

    • Type B Silica: Modern columns often use high-purity, "Type B" silica which has fewer metal impurities and more homogenous, less acidic silanol groups compared to older "Type A" silica.[9][10] This results in reduced peak tailing for basic compounds.[9]

    • Hybrid Silica: These particles incorporate organic moieties into the silica structure, leading to improved pH stability and reduced silanol activity.

  • Bonded Phase Chemistry:

    • Sterically Protected Phases: Using bulky side chains in the bonded phase can physically shield the residual silanols from interacting with the analytes.[3]

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can help to shield the silanol groups and also provide alternative selectivity.

    • Polar End-capping: Some modern columns use polar functional groups for end-capping, which can alter the selectivity and improve the peak shape for basic compounds.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Column Selection Considerations
Peak tailing for basic compounds Secondary interactions with residual silanol groups.1. Adjust Mobile Phase pH: Lower the pH to < 3 to protonate the silanols and reduce ionic interactions.[1] 2. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanols, effectively blocking them from interacting with your analyte. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions. 4. Select a Modern, High-Purity Column: Choose a column with a Type B silica base, effective end-capping, or a sterically protected/polar-embedded phase. 5. Consider a Different Organic Modifier: Methanol can sometimes be more effective at masking silanol interactions than acetonitrile due to its ability to hydrogen bond with the silanol groups.[1]
Irreproducible retention times for basic compounds Active and accessible silanol groups leading to mixed-mode retention.1. Column Choice is Key: Switch to a column specifically designed for the analysis of basic compounds. Look for columns marketed as "base-deactivated" or having low silanol activity. 2. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using additives like TEA.
Poor peak shape at neutral pH Ionization of silanol groups leading to strong ionic interactions.1. Avoid Mid-Range pH: If possible, adjust the mobile phase pH to be either low (<3) or, if using a pH-stable column, high (>8) to control the ionization state of either the silanols or the basic analyte.[6] 2. Utilize a Polar-Embedded Column: These columns are often more compatible with neutral pH conditions and can provide good peak shape for basic compounds.

Experimental Protocols

Protocol 1: Evaluating Column Silanol Activity with a Test Mixture

This protocol provides a general method to compare the silanol activity of different columns.

Objective: To assess the degree of peak tailing for a basic compound on various reversed-phase columns.

Materials:

  • HPLC system with UV detector

  • Columns to be tested (e.g., a standard C18, a base-deactivated C18, a polar-embedded C18)

  • Mobile Phase: 50:50 Acetonitrile:25 mM Potassium Phosphate Buffer, pH 7.0

  • Test Mixture:

    • Uracil (neutral marker) - 10 µg/mL

    • Amitriptyline (basic compound) - 50 µg/mL

    • Toluene (hydrophobic marker) - 100 µg/mL

    • Dissolve in mobile phase.

Procedure:

  • Install the first column to be tested and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the test mixture.

  • Record the chromatogram.

  • Calculate the asymmetry factor (As) or tailing factor (Tf) for the amitriptyline peak. An ideal peak has a value of 1.0. Higher values indicate more tailing.

  • Repeat steps 1-4 for each column being evaluated.

Data Analysis: Compare the asymmetry/tailing factors for amitriptyline across the different columns. A lower value indicates lower silanol activity and better performance for basic compounds.

Column Type Expected Asymmetry Factor for Amitriptyline Interpretation
Standard C18 (older, Type A silica)> 2.0High silanol activity, significant peak tailing.
Modern End-capped C18 (Type B silica)1.2 - 1.8Moderate silanol activity, improved peak shape.
Base-Deactivated/Sterically Protected C181.0 - 1.3Low silanol activity, excellent peak shape.
Polar-Embedded C181.0 - 1.4Low silanol activity, good peak shape, potentially different selectivity.

Visualizing the Selection Process and Interactions

To aid in understanding the concepts discussed, the following diagrams illustrate the column selection workflow and the chemical interactions at play.

ColumnSelectionWorkflow start Start: Analyzing Basic Compounds problem Observe Peak Tailing or Irreproducible Retention? start->problem no_problem Good Peak Shape Continue Analysis problem->no_problem No troubleshoot Troubleshooting Steps problem->troubleshoot Yes adjust_ph Adjust Mobile Phase pH (e.g., pH < 3) troubleshoot->adjust_ph add_additive Add Competing Base (e.g., TEA) troubleshoot->add_additive change_column Select a More Inert Column troubleshoot->change_column end Achieve Optimal Separation adjust_ph->end add_additive->end endcapped Modern, Fully End-capped Column change_column->endcapped hybrid Hybrid Particle or Polar-Embedded Column change_column->hybrid sterically_protected Sterically Protected Phase change_column->sterically_protected endcapped->end hybrid->end sterically_protected->end

Caption: Workflow for troubleshooting and column selection to mitigate secondary silanol interactions.

SilanolInteractions cluster_surface Silica Surface silica Silica Particle Si-O-Si silanol_ionized Ionized Silanol Si-O⁻ silanol_neutral Neutral Silanol Si-OH bonded_phase C18 Bonded Phase Si-(CH₂)₁₇CH₃ basic_compound Protonated Basic Compound R-NH₃⁺ basic_compound:f1->silanol_ionized:f1 Ionic Interaction (Causes Tailing) basic_compound:f1->silanol_neutral:f1 Hydrogen Bonding basic_compound:f1->bonded_phase:f1 Desired Hydrophobic Interaction (Primary Retention)

Caption: Chemical interactions between a basic compound and a reversed-phase silica surface.

References

Technical Support Center: Managing Solvent-Phase Polarity Mismatch in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage issues arising from solvent-phase polarity mismatch in their chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is solvent-phase polarity mismatch in chromatography?

A1: Solvent-phase polarity mismatch occurs when the polarity of the sample solvent is significantly different from the polarity of the mobile phase (in HPLC) or the stationary phase (in GC). This discrepancy can lead to poor peak shapes and inaccurate results. In reversed-phase HPLC, a common issue is injecting a sample dissolved in a strong, non-polar organic solvent (like 100% acetonitrile) into a highly aqueous, polar mobile phase.[1] In gas chromatography, a mismatch between the polarity of the injection solvent and the stationary phase can cause problems, especially in splitless injection mode.[2][3][4]

Q2: What are the common symptoms of solvent-phase polarity mismatch?

A2: The most common symptoms include distorted peak shapes such as fronting, tailing, and splitting.[2][5][6] This can lead to poor resolution between adjacent peaks, inaccurate peak integration, and reduced sensitivity.[7] In some cases, you might observe a shift in retention times, particularly for early eluting peaks.[1]

Q3: How does a strong sample solvent affect peak shape in reversed-phase HPLC?

A3: In reversed-phase HPLC, the mobile phase is typically polar, and the stationary phase is non-polar. If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause the analytes to travel too quickly through the initial part of the column without proper interaction with the stationary phase. This leads to a distorted, often fronting or split, peak.[8] The effect is generally more pronounced for early eluting peaks.

Q4: What is the "solvent effect" in GC splitless injection?

A4: The "solvent effect" in GC splitless injection is a technique used to focus analytes into a narrow band at the head of the column. This is achieved by setting the initial oven temperature below the boiling point of the solvent, causing it to condense and trap the analytes. However, a significant mismatch in polarity between the solvent and the stationary phase can disrupt this process, leading to peak distortion.[4]

Q5: Can solvent mismatch affect HILIC separations?

A5: Yes, HILIC (Hydrophilic Interaction Liquid Chromatography) is particularly sensitive to the sample solvent. In HILIC, the mobile phase is highly organic, and the stationary phase is polar. Injecting a sample dissolved in a solvent with a high aqueous content (a strong solvent in HILIC) can lead to poor peak shape, reduced retention, and peak broadening, especially for highly polar analytes.[9][10]

Troubleshooting Guide

Problem: My peaks are fronting or splitting, especially the early eluting ones in my reversed-phase HPLC analysis.

Possible CauseSuggested Solution
Sample solvent is stronger than the mobile phase. 1. Solvent Exchange: If possible, evaporate the current solvent and reconstitute the sample in the initial mobile phase or a weaker solvent.[11] 2. Dilution: Dilute the sample with the mobile phase or a weaker solvent. 3. Reduce Injection Volume: Injecting a smaller volume can minimize the impact of the strong solvent.[1] A general guideline is to keep the injection volume between 1-5% of the total column volume.
Sample overload. 1. Reduce Sample Concentration: Dilute the sample to a lower concentration.[12] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[3]
Co-elution of an interfering compound. Modify the mobile phase composition or gradient to improve the resolution between the analyte and the interferent.

Problem: I am observing peak tailing and splitting in my GC analysis with splitless injection.

Possible CauseSuggested Solution
Polarity mismatch between injection solvent and stationary phase. 1. Change Injection Solvent: Select a solvent with a polarity that more closely matches the stationary phase.[2] For example, use hexane for a non-polar column and methanol for a polar column.[2] 2. Use a Retention Gap: Install a 1-5 meter uncoated, deactivated fused silica tube between the injector and the analytical column to help focus the sample.[2][13]
Initial oven temperature is too high. Set the initial oven temperature at least 20°C below the boiling point of the injection solvent to ensure proper solvent focusing.
Contamination in the inlet liner. Clean or replace the inlet liner. Using a liner with glass wool can help trap non-volatile residues.

Data Presentation

Table 1: Properties of Common Chromatography Solvents

This table provides a summary of key physical properties for solvents commonly used in chromatography. The Polarity Index is a relative measure of a solvent's polarity.

SolventPolarity Index (P')Viscosity (cP at 20°C)UV Cutoff (nm)
n-Hexane0.10.33200
Cyclohexane0.21.00200
Toluene2.40.59285
Dichloromethane3.10.44235
Isopropyl Alcohol3.92.30210
Tetrahydrofuran (THF)4.00.55215
Chloroform4.10.57245
Ethyl Acetate4.40.45260
Acetone5.10.32330
Methanol5.10.60205
Acetonitrile5.80.37190
Water10.21.00<190

Data compiled from various sources.[14][15][16][17][18]

Table 2: Impact of Injection Volume and Solvent Strength on Peak Asymmetry (Reversed-Phase HPLC)

This table illustrates the general trend of how increasing the injection volume of a sample dissolved in a strong solvent (e.g., 100% Acetonitrile) can negatively impact the peak shape of an early eluting analyte in a highly aqueous mobile phase.

Injection Volume (µL)USP Tailing Factor (Sample in Mobile Phase)USP Tailing Factor (Sample in 100% Acetonitrile)
21.050.95
51.070.82 (Fronting)
101.100.65 (Severe Fronting)
201.12<0.50 (Split Peak)

Note: These are representative values to illustrate a trend. Actual results will vary depending on the specific analyte, column, and conditions.

Experimental Protocols

Protocol 1: Solvent Exchange for HPLC Sample Preparation

This protocol outlines the steps for changing the solvent of a sample to one that is compatible with the initial mobile phase conditions in reversed-phase HPLC.

  • Evaporation of the Original Solvent:

    • Transfer a known volume of your sample into a clean vial.

    • Use a gentle stream of nitrogen gas to evaporate the solvent. A rotary evaporator or centrifugal vacuum concentrator can also be used for larger volumes.

    • Avoid excessive heat, which could degrade the analyte.

  • Reconstitution in a Compatible Solvent:

    • Once the original solvent is completely evaporated, add a precise volume of a solvent that is weaker than or matches the initial mobile phase composition (e.g., the mobile phase itself or a solution with a higher aqueous content).

    • Vortex or sonicate the sample to ensure the analyte is fully dissolved.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[19]

  • Injection:

    • Inject the filtered sample into the HPLC system.

Protocol 2: Installation of a Retention Gap in Gas Chromatography

This protocol provides a general guide for installing a retention gap to mitigate solvent-phase polarity mismatch issues in GC.

  • Prepare the Columns:

    • Using a ceramic scoring wafer or a capillary cutting tool, make a clean, square cut at the end of both the analytical column and the retention gap tubing.

    • Inspect the cuts under a magnifier to ensure they are clean and perpendicular.[20]

  • Connect the Retention Gap to the Analytical Column:

    • Use a press-fit or universal connector to join the retention gap to the analytical column.

    • Gently twist and push the column ends into the connector until they meet in the middle. Ensure a firm, leak-free connection.[21]

  • Installation in the GC Oven:

    • Install the retention gap/analytical column assembly into the GC oven. Connect the free end of the retention gap to the injector port and the free end of the analytical column to the detector.

    • Ensure the correct insertion distances into the injector and detector as specified by the instrument manufacturer.

  • Leak Check:

    • Pressurize the system with the carrier gas and perform a leak check at the connections using an electronic leak detector.

  • Conditioning:

    • Condition the column assembly according to the column manufacturer's instructions to remove any contaminants.

Visualizations

SolventMismatch_Troubleshooting start Distorted Peak Shape (Fronting, Splitting, Tailing) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes All peaks all_peaks_no No check_all_peaks->all_peaks_no Some peaks physical_issue Likely a physical issue at column inlet all_peaks_yes->physical_issue solution_physical Check for blocked frit Replace guard column Check for column void physical_issue->solution_physical check_solvent Is sample solvent stronger than mobile phase (RP-HPLC)? Or polarity mismatch (GC)? all_peaks_no->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No solution_solvent Change/Dilute sample solvent Reduce injection volume Use a retention gap (GC) solvent_yes->solution_solvent other_issues Consider other issues: - Column overload - Co-elution - Secondary interactions solvent_no->other_issues solution_other Dilute sample Optimize separation method Adjust mobile phase pH other_issues->solution_other HPLC_Solvent_Mismatch_Effect cluster_good Matched Solvent Strength cluster_bad Mismatched Solvent Strength good_injection Sample in Weak Solvent (e.g., Mobile Phase) good_interaction Analyte focuses at head of column good_injection->good_interaction good_peak Symmetrical Peak good_interaction->good_peak bad_injection Sample in Strong Solvent (e.g., 100% Organic) bad_interaction Analyte band spreads and travels too fast bad_injection->bad_interaction bad_peak Distorted Peak (Fronting/Splitting) bad_interaction->bad_peak

References

Validation & Comparative

A Comparative Analysis of HPLC and UPLC for the Determination of Famotidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Famotidine. This document provides a comprehensive comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable analytical approach for quality control and drug development.

Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric and duodenal ulcers. As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully monitored to ensure the safety and efficacy of the drug product. Both HPLC and UPLC are powerful chromatographic techniques employed for the separation and quantification of these impurities. This guide will delve into a comparative analysis of their performance characteristics for this specific application.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Famotidine impurities. These benefits include substantially shorter analysis times, improved resolution, enhanced sensitivity, and reduced solvent consumption. These improvements are primarily attributed to the use of smaller particle size columns (sub-2 µm) in UPLC, which operate at higher pressures. While HPLC remains a robust and widely used technique, UPLC provides a more efficient and sensitive approach, making it particularly well-suited for high-throughput screening and the detection of trace-level impurities in Famotidine.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC are crucial for reproducible results. The following sections outline typical experimental conditions for the analysis of Famotidine and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the determination of Famotidine and its potential impurities involves reversed-phase HPLC.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column : Supelcosil LC18 (e.g., 250 mm x 4.6 mm, 5 µm) or a similar C18 stationary phase.[1]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M dihydrogen phosphate) with an organic modifier like triethylamine, adjusted to a specific pH (e.g., pH 3.0). A typical ratio would be 13:87 (v/v) acetonitrile to buffer.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at 265 nm.[1]

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Injection Volume : 20 µL.

  • Sample Preparation : A solution of Famotidine is prepared in the mobile phase or a suitable diluent to a final concentration of approximately 0.5 mg/mL for the drug substance and lower concentrations for the impurity standards (e.g., 2.5 µg/mL).[2]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods leverage sub-2 µm particle columns to achieve faster and more efficient separations.

  • Instrumentation : A UPLC system capable of operating at high pressures (e.g., up to 15,000 psi), equipped with a binary or quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.

  • Column : ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) or a similar sub-2 µm particle column.[3][4]

  • Mobile Phase : A gradient elution is often employed for optimal separation of impurities. For example:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[5]

    • A typical gradient might start with a low percentage of Mobile Phase B, which is then increased over a short period to elute the impurities and the active ingredient.

  • Flow Rate : 0.3 mL/min.[3]

  • Detection : PDA detection is often preferred to obtain spectral data for peak identification and purity assessment. A common detection wavelength is 260 nm.[3]

  • Column Temperature : Controlled at a specific temperature, for instance, 45°C.[5]

  • Injection Volume : 1-5 µL.

  • Sample Preparation : Similar to HPLC, with concentrations adjusted based on the sensitivity of the method. For instance, a Famotidine API concentration of 2.0 mg/mL might be used, with impurity standards at the 0.1% level.[5]

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation. The following table summarizes the key performance differences based on published data.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time ~25 minutes[1]~4-10 minutes[3][5]Significantly faster analysis, leading to higher sample throughput.
Resolution Good separation of known impurities.Superior peak resolution and efficiency, allowing for better separation of closely eluting impurities.Improved separation of complex mixtures and better detection of co-eluting peaks.
Sensitivity (LOD) 0.08 to 0.14 µg/mL for impurities.[1]0.12 µg/mL for impurities.[5]Generally higher sensitivity due to sharper peaks, although specific LODs can be method-dependent.
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower due to shorter run times and lower flow rates.Reduced operational costs and a more environmentally friendly method.
System Pressure Lower (typically < 400 bar).Higher (typically > 400 bar, up to 1000 bar or more).A key operational difference requiring specialized instrumentation.
Column Particle Size 3-5 µm< 2 µmEnables higher efficiency and faster separations.

Workflow for Famotidine Impurity Analysis

The general workflow for analyzing Famotidine impurities using either HPLC or UPLC follows a standardized process from sample preparation to data analysis and reporting.

Famotidine Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Famotidine Sample Dilution Dissolve & Dilute in Mobile Phase Sample->Dilution Standard Prepare Impurity Standards Standard->Dilution Filtration Filter through 0.45µm Filter Dilution->Filtration Injection Inject Sample/Standard Filtration->Injection HPLC HPLC System Chromatogram Obtain Chromatogram HPLC->Chromatogram UPLC UPLC System UPLC->Chromatogram Injection->HPLC Injection->UPLC Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for Famotidine impurity analysis using HPLC or UPLC.

Conclusion

Both HPLC and UPLC are suitable and validated methods for the determination of impurities in Famotidine. The choice between the two techniques will be guided by the specific needs of the laboratory.

  • HPLC is a reliable and well-established technique that is adequate for routine quality control where high throughput is not a primary concern. It is often more accessible due to the lower cost of instrumentation.

  • UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity. For laboratories focused on high-throughput analysis, method development, and the detection of trace-level impurities, UPLC is the superior choice. The reduction in solvent consumption also makes it a more cost-effective and environmentally sustainable option in the long run.

For drug development professionals, the enhanced resolution of UPLC can be particularly valuable in identifying and characterizing unknown impurities, which is a critical aspect of drug safety assessment. Researchers will also benefit from the faster run times, which accelerate method development and validation processes.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Famotidine Cyanoamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Famotidine cyanoamidine, a potential impurity in the synthesis of Famotidine. The cross-validation of analytical methods is a critical step in drug development and quality control to ensure the reliability, accuracy, and precision of results across different techniques. This document outlines the experimental protocols and performance data for several common analytical methods, offering a basis for selection and implementation in a laboratory setting.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a summary of the performance characteristics of commonly employed methods for the analysis of Famotidine and its related impurities.

ParameterRP-HPLC[1][2]Capillary Zone Electrophoresis (CZE)[3]UPLC-MS/MS[4]HPTLC[5]
Linearity Range 1 - 80 µg/mL1.5 - 78.5 µg/mLNot specified200 - 1200 ng/spot
Precision (%RSD) <2% (Intra-day & Inter-day)<2% (Intra-day, migration time), <5% (Intra-day, peak area)Not specified0.05 - 0.40% (Intra-day), 0.13 - 0.39% (Inter-day)
Limit of Detection (LOD) 0.08 - 0.14 µg/mL0.1 - 0.62 µg/mLNot specified0.006 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL[6]Not specifiedNot specified0.02 µg/mL
Analysis Time ~25 min< 7 minNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. The following sections provide the experimental protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely used method for the separation and quantification of famotidine and its impurities.[1][2]

  • Column: Supelcosil LC-18 (dimensions not specified)[1] or C18 column (250 mm x 4.6 mm)[2]

  • Mobile Phase: Isocratic mixture of 13:87 (v/v) acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine, with the pH adjusted to 3.0.[1] An alternative mobile phase consists of acetonitrile, methanol, and 1-Hexane sodium sulfonate.[2]

  • Flow Rate: 1 mL/min[1] or 1.5 mL/min[2]

  • Detection: UV at 265 nm[1] or Photo Diode Array at 266 nm[2]

  • Sample Preparation: Stock solutions of famotidine and its impurities are prepared in the mobile phase.

Capillary Zone Electrophoresis (CZE)

A high-resolution technique suitable for the rapid separation of charged species.[3]

  • Capillary: Fused silica capillary

  • Electrolyte: 37.5 mmol/L phosphate buffer at pH 3.5

  • Separation Voltage: Not specified

  • Detection: UV detection (wavelength not specified)

  • Analysis Time: Less than 7 minutes for the separation of six impurities from the main famotidine peak.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and specific method for the quantification of trace-level impurities.[4]

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Sample Preparation: Protein precipitation for plasma samples.

  • Note: This method was specifically described for Famotidine Impurity C in human plasma.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

A planar chromatographic technique that allows for the simultaneous analysis of multiple samples.[5]

  • Stationary Phase: Aluminum plates precoated with silica gel 60 F254

  • Mobile Phase: n-butanol: water (6:1 v/v)

  • Detection: Densitometric evaluation at 280 nm

  • Key Performance: The method demonstrated good separation with Rf values of 0.27 for famotidine and 0.58 for domperidone.[5]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., CZE) A_Start Develop & Validate Method A A_Samples Analyze Validation Samples A_Start->A_Samples A_Results Obtain Results from Method A A_Samples->A_Results Compare Compare Results A_Results->Compare B_Start Develop & Validate Method B B_Samples Analyze Same Validation Samples B_Start->B_Samples B_Results Obtain Results from Method B B_Samples->B_Results B_Results->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The process of method validation and cross-validation follows a logical progression to ensure the reliability of the analytical data. The following diagram illustrates the relationship between different validation parameters and the overall goal of achieving a robust and transferable analytical method.

Method Validation and Cross-Validation Logic cluster_Validation Method Validation cluster_CrossValidation Cross-Validation Specificity Specificity Distinguishes analyte from other substances Method_A Validated Method A Method_B Validated Method B Linearity Linearity Proportional response to concentration Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate Precision Range Range Concentration interval of acceptable performance LOD LOD Lowest detectable amount LOQ LOQ Lowest quantifiable amount Robustness Robustness Insensitive to small variations Comparison Comparison of Results Statistical Equivalence Method_A->Comparison Method_B->Comparison Validated_Method Robust & Reliable Analytical Method Comparison->Validated_Method

References

A Spectroscopic Showdown: Unmasking Famotidine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the H2 receptor antagonist, Famotidine, from its common impurities. This guide provides a comparative analysis of their spectral properties, supported by experimental data and detailed methodologies, to ensure the quality and safety of pharmaceutical formulations.

Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Like any pharmaceutical compound, its purity is of paramount importance. During synthesis, storage, or formulation, various impurities can arise, which may compromise the efficacy and safety of the final drug product. Regulatory bodies like the European and United States Pharmacopoeias mandate the control of these impurities.[1] This guide offers a detailed spectroscopic comparison of famotidine and its key impurities, providing a valuable resource for quality control and analytical development.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between famotidine and its impurities, though sometimes subtle, give rise to distinct spectroscopic signatures. By employing techniques such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), it is possible to identify and quantify these impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis. Famotidine and its impurities exhibit characteristic absorption maxima (λmax) in the UV region.

Compoundλmax (nm)Solvent/Mobile PhaseReference
Famotidine265Acetonitrile/Phosphate Buffer[1]
Famotidine260Water[2]
Famotidine215Water[3]
Famotidine Impurity A, B, C260Acetonitrile/Water/Methanol with Trifluoroacetic acid[4]
Famotidine-Benzaldehyde ImpuritySimilar to Famotidine-[5]

Table 1: UV Absorption Maxima of Famotidine and its Impurities

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, offering a unique fingerprint based on their functional groups. The IR spectra of famotidine and its impurities show characteristic absorption bands.

CompoundCharacteristic IR Bands (cm⁻¹)Functional Group AssignmentReference
Famotidine3506.33, 3401.17ν(H₂N-C-NH₂)[4]
3377.33ν(C-NH₂)[4]
3104.79ν(S-NH₂)[4]
1637.87ν(C=N)[4]
3399.91N-H stretching (amino group)[6]
2935.81C-H stretching[6]
3398, 3349Amines[7]
3104Amides[7]
1597, 1530Aromatics[7]

Table 2: Characteristic IR Absorption Bands of Famotidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. This technique is invaluable for the structural elucidation of famotidine and its impurities.

¹H-NMR (DMSO-d₆):

CompoundChemical Shift (δ, ppm)MultiplicityAssignmentReference
Famotidine2.453-2.513m2H[4]
2.682-2.720m2H[4]
3.619s2H[4]
6.499s3H[4]
6.734-6.832br s4H[4]
7.342s1H[4]
8.243s1H[4]
Famotidine-Benzaldehyde Impurity9.45s1H[5]
7.2-7.8m-[5]
6.83--[5]
6.254--[5]
5.64-5.68--[5]
3.68--[5]
2.4-2.8m-[5]

Table 3: ¹H-NMR Chemical Shifts of Famotidine and an Impurity

¹³C-NMR (DMSO-d₆):

CompoundChemical Shift (δ, ppm)Reference
Famotidine104.33, 147.68, 156.86, 175.42[4]

Table 4: ¹³C-NMR Chemical Shifts of Famotidine

Note: A complete set of comparative NMR data for all listed impurities (A, B, C, D) was not available in the searched literature. However, the data for the benzaldehyde impurity highlights the significant changes in the NMR spectrum upon structural modification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

CompoundIonization Modem/z (Mass-to-Charge Ratio)InterpretationReference
FamotidineNegative336.23[M-H]⁻[4]
Famotidine-Benzaldehyde ImpurityPositive426[M+H]⁺[5][8]
Negative424[M-H]⁻[5][8]
Positive (Fragments)106, 155, 189, 238Product Ions[5]
Negative (Fragments)187, 236Product Ions[5]

Table 5: Mass Spectrometric Data for Famotidine and an Impurity

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols based on the cited literature for the spectroscopic analysis of famotidine and its impurities.

UV-Vis Spectrophotometry
  • Standard and Sample Preparation: Accurately weigh and dissolve the famotidine standard and samples in a suitable solvent (e.g., water, 0.1N HCl, or the mobile phase used in chromatography) to obtain a known concentration.[9][10]

  • Wavelength Scanning: Scan the prepared solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3][10]

  • Absorbance Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using the solvent as a blank.[10]

  • Quantification: Calculate the concentration of famotidine or impurities in the sample by comparing its absorbance with that of the standard solution.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate technique, such as KBr pellet method or as a thin film.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectrum of the sample with that of the famotidine reference standard.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.[4][11]

  • Data Analysis: Process the spectra and assign the chemical shifts. Compare the spectra of the sample with that of the famotidine reference standard to identify any impurity-specific signals.[12]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like UPLC for separation of components.[4][13]

  • Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI).[13]

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio. For structural elucidation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.[5][14]

  • Data Analysis: Determine the molecular weight of the parent compound and its impurities. Analyze the fragmentation patterns to confirm the structures.[15]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison and analysis of famotidine and its impurities.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Sample Famotidine Bulk Drug or Formulation UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS Standard Famotidine & Impurity Reference Standards Standard->UV_Vis Standard->IR Standard->NMR Standard->MS Data_Analysis Spectral Data (λmax, IR bands, δ, m/z) UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Standards Data_Analysis->Comparison Identification Impurity Identification & Quantification Comparison->Identification

Caption: Workflow for Spectroscopic Analysis of Famotidine.

Impurity_Identification_Logic Start Analyze Famotidine Sample UV_Check UV λmax Match Reference? Start->UV_Check IR_Check IR Spectrum Match Reference? UV_Check->IR_Check Yes Impurity_Present Impurity Detected UV_Check->Impurity_Present No NMR_Check NMR Spectrum Match Reference? IR_Check->NMR_Check Yes IR_Check->Impurity_Present No MS_Check MS Data Match Reference? NMR_Check->MS_Check Yes NMR_Check->Impurity_Present No MS_Check->Impurity_Present No Pure Famotidine is Pure MS_Check->Pure Yes Characterize Characterize Impurity (NMR, MS/MS) Impurity_Present->Characterize

Caption: Logical Flow for Impurity Identification.

By leveraging the power of these spectroscopic techniques and following robust analytical protocols, researchers and pharmaceutical scientists can effectively characterize famotidine and ensure the purity and quality of this important medication.

References

Degradation Showdown: A Comparative Analysis of Famotidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the degradation profiles of various famotidine impurities reveals distinct stability characteristics under stress conditions. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these degradation pathways, supported by experimental data, to aid in the development of stable famotidine formulations and robust analytical methods.

Famotidine, a potent histamine H2-receptor antagonist, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Understanding the degradation profile of these impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This comparison guide summarizes the degradation behavior of key famotidine impurities under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Comparative Degradation Profiles of Famotidine Impurities

The stability of famotidine and its impurities varies significantly depending on the nature of the stressor. The following tables summarize the quantitative data on the degradation of famotidine and the formation of its principal impurities under forced degradation conditions.

Table 1: Overview of Famotidine Degradation under Various Stress Conditions

Stress ConditionReagent and ConditionsFamotidine Degradation (%)Key Impurities Formed
Acid Hydrolysis 0.1N HCl, Room Temperature, 6 hours31.49%Impurity C, Impurity F
Base Hydrolysis 0.1N NaOH, Room Temperature, 6 hours13.61%Impurity D (Propionamide)
Neutral Hydrolysis Water, Room Temperature, 6 hours50.51%-
Oxidative Degradation 3% H₂O₂, Room Temperature, 4 hours31.06%Famotidine S-Oxide (Impurity I)
Thermal Degradation 60°C, 6 hours49.72%-
Photolytic Degradation UV Radiation, Room Temperature, 6 hours42.36%-

Note: The table presents the overall degradation of the parent famotidine drug. The formation of specific impurities is often reported qualitatively, with quantitative data for each impurity under each condition being less consistently available across studies.

Table 2: Chemical Identity of Key Famotidine Impurities

Impurity NameChemical Name
Impurity A 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide
Impurity B 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide
Impurity C 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-N-sulfamoylpropanamide
Impurity D 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propionamide
Impurity E 2,2'-[disulfanediylbis(methylene-4,2-thiazole)bis(guanidine)]
Impurity F 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid
Impurity I (S-Oxide) 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfinyl]-N-sulfamoylpropanamide

Famotidine Degradation Pathway

The degradation of famotidine is a complex process involving hydrolysis, oxidation, and other reactions, leading to a variety of degradation products. The following diagram illustrates the logical relationships in the degradation pathways of famotidine.

Famotidine_Degradation_Pathway Famotidine Famotidine Acid Acidic Hydrolysis Famotidine->Acid Base Basic Hydrolysis Famotidine->Base Oxidation Oxidative Stress Famotidine->Oxidation ImpurityC Impurity C Acid->ImpurityC ImpurityF Impurity F (Propanoic Acid derivative) Acid->ImpurityF ImpurityD Impurity D (Propionamide derivative) Base->ImpurityD ImpurityI Impurity I (S-Oxide) Oxidation->ImpurityI

Caption: Famotidine degradation pathways under different stress conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve famotidine in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (typically 1 mg/mL).

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1N hydrochloric acid.

  • Keep the solution at room temperature for a specified period (e.g., 6 hours).

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1N sodium hydroxide.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 6 hours).

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 4 hours).

  • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

5. Thermal Degradation:

  • Place an aliquot of the stock solution in a thermostatically controlled oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).

  • After exposure, allow the solution to cool to room temperature.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose an aliquot of the stock solution to UV radiation (e.g., under a UV lamp at 254 nm) for a specified duration (e.g., 6 hours).

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the separation and quantification of famotidine and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio, with the pH adjusted as needed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 265 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of famotidine and its impurities.

Workflow for Analysis of Stressed Samples:

Experimental_Workflow start Prepare Famotidine Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize (for Acid/Base Hydrolysis) stress->neutralize if applicable dilute Dilute to Final Concentration stress->dilute for other conditions neutralize->dilute hplc Analyze by Validated HPLC Method dilute->hplc data Quantify Famotidine and Impurities hplc->data

Caption: General workflow for forced degradation studies of famotidine.

A Comparative Guide to Stability-Indicating UPLC Methods for Famotidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Famotidine. The following sections detail the experimental protocols, present comparative data on method validation, and outline forced degradation studies to establish the stability-indicating nature of the methods.

Introduction to Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Such methods are crucial in drug development and quality control to ensure the safety, efficacy, and shelf-life of pharmaceutical products. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for this purpose, offering significant advantages in terms of speed, resolution, and solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocols: UPLC Methods for Famotidine

Several UPLC methods have been developed and validated for the determination of Famotidine. The key chromatographic parameters from various studies are summarized below for comparison.

Method 1: UPLC for Famotidine and Ibuprofen[1][2]
  • Chromatographic System: Acquity UPLC with a PDA detector

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1] or Acquity UPLC BEH Shield C18 (100 mm x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase:

    • Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 5.5) : Methanol (85:15, v/v)[1] or pH 6.0 Sodium Acetate Buffer : Methanol (80:20, v/v)[2]

    • Mobile Phase B: 50 mM Sodium Acetate Buffer (pH 5.5) : Methanol (25:75, v/v)[1] or pH 6.0 Sodium Acetate Buffer : Methanol (30:70, v/v)[2]

  • Elution: Gradient[1][2]

  • Flow Rate: 0.3 mL/min[1] or 0.35 mL/min[2]

  • Detection Wavelength: 260 nm[1][2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 1.0 µL[2]

Method 2: UPLC for Famotidine and its Organic Impurities[3]
  • Chromatographic System: Acquity UPLC with a PDA detector

  • Column: Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol.

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: 45°C

Method 3: RP-UPLC for Famotidine in Pharmaceutical Formulations[4]
  • Chromatographic System: Waters-Alliance Ultra Performance Liquid Chromatographic system with a PDA detector

  • Column: Symmetry C18 (50 mm x 2.1 mm, 1.7 µm, BEH)

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (40:60, v/v)

  • Flow Rate: 0.2 mL/min

  • Detection Wavelength: 297 nm

Comparative Validation Data

The following tables summarize the validation parameters for the different UPLC methods, demonstrating their suitability for the analysis of Famotidine.

Table 1: Linearity and Range

Method ReferenceAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 1[1]Famotidine50 - 1601.000
Method 3[3]Famotidine5.0 - 20.0Not explicitly stated, but linearity was established
Method for Famotidine and Impurities[4]Impurities A, B, CNot specified> 0.99

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

Method ReferenceAnalyteLOD (µg/mL)LOQ (µg/mL)
Method 1[1]Famotidine1.24.3
Method 3[3]Famotidine0.0060.02
Method for Famotidine and Impurities[4]Impurities A, B, C0.120.4

Table 3: Accuracy (Recovery)

Method ReferenceAnalyteConcentration LevelsMean Recovery (%)
Method 3[3]Famotidine3 different levels99.8
HPLC Method[5]FamotidineNot specified> 98

Table 4: Precision (%RSD)

Method ReferenceAnalytePrecision Type% RSD
Method 3[3]FamotidineIntraday & Interday0.900
HPLC Method[5]FamotidineIntraday & Interday< 2

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method must be able to separate the intact drug from any degradation products formed.

Summary of Forced Degradation Conditions and Famotidine Stability:

  • Acid Hydrolysis (e.g., 0.1 N HCl): Famotidine is susceptible to degradation under acidic conditions.[2][3]

  • Base Hydrolysis (e.g., 0.1 N NaOH): Significant degradation of Famotidine is observed under alkaline conditions.[2][3]

  • Oxidative Degradation (e.g., 3-10% H₂O₂): Famotidine shows significant degradation in the presence of an oxidizing agent.[2][3]

  • Thermal Degradation: Famotidine has shown good stability under thermal stress.[6]

  • Photolytic Degradation: Famotidine is generally stable under photolytic conditions.[6]

In all cited studies, the developed UPLC methods were capable of resolving the Famotidine peak from the peaks of the degradation products, thus confirming their stability-indicating power.

Workflow for UPLC Method Validation

The following diagram illustrates a typical workflow for the validation of a stability-indicating UPLC method for Famotidine.

UPLC_Validation_Workflow start Start: Method Development Objective method_dev UPLC Method Development (Column, Mobile Phase, etc.) start->method_dev method_opt Method Optimization method_dev->method_opt validation_protocol Define Validation Protocol (ICH Guidelines) method_opt->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness acid Acid Degradation specificity->acid base Base Degradation specificity->base oxidative Oxidative Degradation specificity->oxidative thermal Thermal Degradation specificity->thermal photolytic Photolytic Degradation specificity->photolytic data_analysis Data Analysis & Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report end Validated Stability-Indicating Method validation_report->end

Caption: Workflow for the validation of a stability-indicating UPLC method.

Conclusion

The presented UPLC methods offer rapid, precise, and accurate alternatives for the stability-indicating analysis of Famotidine. The choice of a specific method will depend on the sample matrix (e.g., presence of other APIs like Ibuprofen) and the specific impurities that need to be monitored. The validation data confirms that these methods are suitable for routine quality control and stability studies of Famotidine in pharmaceutical dosage forms. The significant advantages of UPLC in terms of reduced analysis time and solvent consumption make it a superior choice over traditional HPLC for high-throughput environments.

References

A Comparative Guide to Inter-laboratory Analysis of Famotidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in famotidine. The information presented is synthesized from various validated studies to offer a comparative overview of method performance, assisting laboratories in selecting and implementing the most suitable methods for their specific needs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of famotidine.

Overview of Analytical Methods for Famotidine Impurity Profiling

The primary methods for analyzing famotidine and its related substances are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2] These techniques offer the necessary selectivity and sensitivity to separate and quantify impurities, which can be process-related or arise from degradation.[2] Common impurities include Impurity-A, Impurity-B, and Impurity-C as designated by the European Pharmacopoeia, alongside other degradation products.[1]

This guide will focus on the comparative performance of various Reversed-Phase HPLC (RP-HPLC) and UPLC methods that have been developed and validated for this purpose.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different chromatographic methods for the analysis of famotidine impurities, as reported in various studies. This data allows for an objective comparison of key validation parameters.

Table 1: Comparison of HPLC Method Performance for Famotidine Impurity Analysis

ParameterMethod 1 (Isocratic RP-HPLC)[3]Method 2 (RP-HPLC with Ion Pairing)[2]Method 3 (Rapid RP-HPLC)[4][5]
Linearity Range (µg/mL) 1 - 80Not Specified100 - 1000
Correlation Coefficient (r²) > 0.998Not Specified0.998
LOD (µg/mL) 0.08 - 0.14Not SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified96 - 98%
Precision (% RSD) < 2% (Intra- and Inter-day)Not SpecifiedNot Specified

Table 2: Performance of a UPLC Method for Famotidine Impurity Analysis

ParameterUPLC Method[1]
Linearity Range Not Specified
Correlation Coefficient (r²) > 0.99
LOD (µg/mL) 0.12 (for Impurities A, B, and C)
LOQ (µg/mL) 0.4 (for Impurities A, B, and C)
Accuracy (% Recovery) Within 100±15% at LOQ
Precision (% RSD) < 2.0% at LOQ

Detailed Experimental Protocols

Below are detailed methodologies for two distinct chromatographic methods for the analysis of famotidine impurities.

Isocratic RP-HPLC Method

This method is suitable for the routine quality control of famotidine and its potential impurities in pharmaceutical formulations.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Supelcosil LC-18 (dimensions not specified).[3]

  • Mobile Phase: A mixture of acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (13:87 v/v), with the pH adjusted to 3.0.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 265 nm.[3]

  • Standard Preparation:

    • Prepare stock solutions of famotidine and its related impurities at a concentration of 0.2 mg/mL in the mobile phase.[3]

    • Prepare working standard solutions by diluting the stock solutions to concentrations ranging from 1 to 80 µg/mL.[3]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a minimum of 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of famotidine and transfer it to a 25 mL volumetric flask.

    • Add approximately 20 mL of the mobile phase and sonicate for 30 minutes.

    • Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter before injection.[6]

UPLC Method for Organic Impurities

This UPLC method is designed for the accurate and precise quantification of organic impurities (Impurity-A, Impurity-B, and Impurity-C) in famotidine active pharmaceutical ingredient (API) and pharmaceutical dosage forms.[1]

  • Instrumentation: ACQUITY UPLC with a PDA detector.[1]

  • Column: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Mobile Phase C: Methanol.[1]

  • Gradient Program:

    • Time (min) | %B | %C

    • --- | --- | ---

    • 0.01 | 10 | 0

    • 1.5 | 10 | 0

    • 5.0 | 50 | 0

    • 10.0 | 80 | 0

    • 12.0 | 10 | 0

    • 15.0 | 10 | 0

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Detection: UV at 260 nm.[1]

  • Injection Volume: 1.0 µL.[1]

  • Standard Preparation (0.1%):

    • Weigh and transfer approximately 20 mg of each impurity (A, B, and C) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Water:Methanol, 20:80 v/v) and sonicate for 2 minutes.

    • Further dilute this solution to prepare the final standard solution at a 0.1% level relative to the famotidine API concentration (2.0 mg/mL).[1]

  • Sample Preparation (API):

    • Weigh and transfer about 50.0 mg of Famotidine API into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent and sonicate for 5 minutes.[1]

Visualized Experimental Workflows and Method Comparison

The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods.

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh and Powder Tablets dissolve_sample Dissolve in Mobile Phase & Sonicate prep_sample->dissolve_sample filter_sample Filter through 0.45µm Filter dissolve_sample->filter_sample injection Inject Sample/Standard filter_sample->injection prep_std Prepare Stock & Working Standards prep_std->injection hplc_system Isocratic RP-HPLC System (UV-Vis Detector) column C18 Column hplc_system->column column->injection separation Chromatographic Separation injection->separation detection UV Detection at 265 nm separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification

Caption: Experimental workflow for the isocratic RP-HPLC analysis of famotidine impurities.

experimental_workflow_uplc cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_sample_api Weigh API dissolve_sample Dissolve in Diluent & Sonicate prep_sample_api->dissolve_sample injection Inject Sample/Standard (1.0 µL) dissolve_sample->injection prep_std Prepare Impurity Standards (0.1%) prep_std->injection uplc_system Gradient UPLC System (PDA Detector) column CSH C18 Column (1.7µm) uplc_system->column column->injection separation Gradient Elution Separation injection->separation detection UV Detection at 260 nm separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration quantification Quantification of Impurities A, B, C peak_integration->quantification

Caption: Experimental workflow for the gradient UPLC analysis of famotidine organic impurities.

method_comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics Isocratic HPLC Isocratic HPLC Sensitivity Sensitivity (LOD/LOQ) Isocratic HPLC->Sensitivity Lower Speed Analysis Speed Isocratic HPLC->Speed Slower Simplicity Method Simplicity Isocratic HPLC->Simplicity Higher Specificity Specificity for Key Impurities Isocratic HPLC->Specificity Good Gradient UPLC Gradient UPLC Gradient UPLC->Sensitivity Higher Gradient UPLC->Speed Faster Gradient UPLC->Simplicity Lower Gradient UPLC->Specificity Excellent

Caption: Logical relationship comparing key performance characteristics of HPLC and UPLC methods.

Conclusion

The choice of analytical method for famotidine impurity analysis depends on the specific requirements of the laboratory. Isocratic HPLC methods can be simple and robust for routine quality control.[3] In contrast, gradient UPLC methods offer higher sensitivity, speed, and specificity, making them particularly suitable for the quantification of trace-level impurities and for in-depth impurity profiling during drug development.[1] The data and protocols presented in this guide provide a foundation for laboratories to make informed decisions regarding method selection, validation, and implementation for the analysis of famotidine impurities.

References

Performance Verification of Famotidine Cyanoamidine Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance verification of Famotidine cyanoamidine (also known as Famotidine EP Impurity G) reference standards. Ensuring the quality and reliability of reference standards is paramount for accurate analytical testing, impurity profiling, and overall drug quality control. This document outlines key performance indicators, comparative data from representative suppliers, and detailed experimental protocols for in-house verification.

Comparative Analysis of Commercially Available Reference Standards

The selection of a high-quality reference standard is the foundation of reliable analytical measurements. While many suppliers offer this compound, the provided documentation and certified purity levels can vary. Below is a summary of typical specifications offered by commercial suppliers. It is crucial for users to obtain and scrutinize the Certificate of Analysis (CoA) for each specific lot.

Table 1: Comparison of Typical Specifications for this compound Reference Standards

ParameterSupplier A (Representative Data)Supplier B (Representative Data)Pharmacopeial Standard (e.g., USP/EP)
Product Name Famotidine EP Impurity GThis compoundFamotidine Related Compound G
CAS Number 76823-97-776823-97-776823-97-7
Certified Purity (by HPLC) >98%[1]>95% (example value)Assigned purity value (e.g., 99.5%)
Identity Confirmation ¹H-NMR, Mass Spectrometry (MS), IR¹H-NMR, MSConforms to official monograph tests
Data Provided in CoA HPLC chromatogram, ¹H-NMR spectrum, MS data, IR spectrum, TGA data[1][2][3]HPLC chromatogram, ¹H-NMR spectrum, MS dataAs per pharmacopeial requirements
Format Neat solid, powderCrystalline solidNeat solid
Storage Conditions 2-8°C, protect from lightRefrigerator, desiccatedAs specified in the monograph

Note: Data for Suppliers A and B are representative examples based on common supplier claims. Users must refer to the specific Certificate of Analysis for the lot .

Experimental Protocols for Performance Verification

In-house verification of a new batch or a new supplier of a reference standard is a critical quality control step. The following protocols outline the key experiments for confirming the identity, purity, and stability of a this compound reference standard.

Identity Confirmation

Objective: To confirm that the chemical structure of the reference standard is consistent with this compound.

Methodologies:

  • ¹H-NMR Spectroscopy:

    • Prepare a solution of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H-NMR spectrum.

    • Compare the observed chemical shifts, multiplicities, and integration values with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Infuse a dilute solution of the reference standard into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Verify the presence of the expected molecular ion peak (e.g., [M+H]⁺).

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid reference standard (e.g., using KBr pellet or ATR).

    • Compare the spectrum with a reference spectrum or verify the presence of characteristic functional group absorptions.

Purity Determination by HPLC-UV

Objective: To determine the purity of the reference standard and to identify and quantify any impurities. A stability-indicating method should be used.

Table 2: HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size[4][5]
Mobile Phase Acetonitrile, Methanol, and Buffer (e.g., 0.05M Sodium Phosphate Monobasic, pH 6.0) in a ratio of 10:5:85 (v/v/v)[4]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 265 nm[6][7]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C
Diluent Mobile Phase

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution. Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).

  • Sample Analysis: Inject the working standard solution into the HPLC system.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the reference standard using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

    • Identify and quantify any known or unknown impurities. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are typically in the range of 0.02% to 0.1%.[8]

Stability Assessment

Objective: To evaluate the stability of the reference standard under defined storage conditions.

Methodology:

  • Store aliquots of the reference standard under the recommended conditions (e.g., 2-8°C, protected from light) and accelerated conditions (e.g., 40°C/75% RH).

  • At specified time points (e.g., initial, 3, 6, 12 months), analyze the standard for purity using the HPLC method described in section 2.2.

  • Compare the purity results over time to the initial value. A significant decrease in purity or increase in degradation products indicates instability.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the performance verification of a this compound reference standard.

PerformanceVerificationWorkflow cluster_procurement Procurement & Initial Assessment cluster_verification In-House Performance Verification cluster_decision Qualification & Use SupplierSelection Supplier Selection CoAReview Certificate of Analysis Review SupplierSelection->CoAReview Identity Identity Confirmation (NMR, MS, IR) CoAReview->Identity Purity Purity Determination (HPLC-UV) Identity->Purity Stability Stability Assessment Purity->Stability Qualification Qualification Decision Stability->Qualification RoutineUse Routine Analytical Use Qualification->RoutineUse ComparativeAnalysis cluster_attributes Key Performance Attributes RS This compound Reference Standard Purity Purity - HPLC Area % - Presence of Impurities RS->Purity Identity Identity - Spectroscopic Data (NMR, MS, IR) RS->Identity Stability Stability - Degradation over time - Storage Conditions RS->Stability Documentation Documentation - Completeness of CoA - Traceability RS->Documentation

References

A Comparative Guide to the Analytical Methods for Famotidine in Major Pharmacopeias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods for the quantification and impurity profiling of the H2 receptor antagonist, Famotidine, as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). The information presented is intended to assist researchers and pharmaceutical scientists in understanding the nuances of each pharmacopeial approach, facilitating method development, validation, and global regulatory compliance.

Assay Methods: A Tale of Titration and Chromatography

The three major pharmacopeias employ distinct methodologies for the assay of Famotidine drug substance and its finished dosage forms. The United States Pharmacopeia utilizes a classic non-aqueous titration for the drug substance, while the European and Japanese Pharmacopoeias have adopted chromatographic techniques. For the tablet dosage form, all three pharmacopeias converge on High-Performance Liquid Chromatography (HPLC) as the method of choice, albeit with different procedural specifics.

Famotidine Drug Substance
Parameter United States Pharmacopeia (USP) European Pharmacopoeia (EP) Japanese Pharmacopoeia (JP)
Methodology Non-aqueous TitrationPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Titrant 0.1 N Perchloric Acid VS0.1 M Perchloric acidNot Applicable
Solvent Glacial Acetic AcidAnhydrous acetic acidNot Applicable
End-point Detection PotentiometricPotentiometricNot Applicable
Acceptance Criteria 98.5% to 101.0% (dried basis)98.5 per cent to 101.5 per cent (dried substance)Not less than 98.5% (dried substance)
Famotidine Tablets
Parameter United States Pharmacopeia (USP) European Pharmacopoeia (EP) Japanese Pharmacopoeia (JP)
Methodology High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Detection Wavelength 275 nm265 nm254 nm
Column 4.6-mm × 15-cm; packing L1Octadecylsilyl silica gel for chromatography R (5 µm)Octadecylsilyl silica gel for chromatography (5 µm)
Mobile Phase A mixture of Buffer solution and acetonitrile (93:7)Gradient elution with Mobile Phase A (solution of ammonium dihydrogen phosphate and sodium perchlorate) and Mobile Phase B (acetonitrile)A mixture of a solution of sodium 1-heptanesulfonate in diluted phosphoric acid (1 in 1000) and acetonitrile (3:1)
Internal Standard NoNoYes (Methyl parahydroxybenzoate)
Acceptance Criteria 90.0% to 110.0% of the labeled amount95.0 per cent to 105.0 per cent of the labeled amount95.0% to 105.0% of the labeled amount

Impurity Profiling: Diverse Approaches to Ensure Purity

The control of impurities is a critical aspect of pharmaceutical quality. The USP, EP, and JP each prescribe detailed methods for the identification and quantification of related substances in Famotidine. While the USP employs a Thin-Layer Chromatography (TLC) method for the drug substance, both the EP and JP utilize HPLC for comprehensive impurity profiling. For tablets, all three pharmacopeias rely on HPLC.

Famotidine Drug Substance - Related Substances/Impurities
Parameter United States Pharmacopeia (USP) European Pharmacopoeia (EP) Japanese Pharmacopoeia (JP)
Methodology Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase 0.25-mm layer of chromatographic silica gel mixtureOctadecylsilyl silica gel for chromatography R (5 µm)Octadecylsilyl silica gel for chromatography (5 µm)
Mobile Phase Ethyl acetate, methanol, toluene, and ammonium hydroxide (40:25:20:2)Gradient elution with Mobile Phase A (solution of ammonium dihydrogen phosphate and sodium perchlorate) and Mobile Phase B (acetonitrile)A mixture of a solution of sodium 1-heptanesulfonate in diluted phosphoric acid (1 in 1000) and acetonitrile (3:1)
Detection Short-wavelength UV lightSpectrophotometer at 265 nmUV absorption photometer (wavelength not specified in snippet)
Specified Impurities Not specified by name in the monograph snippetImpurities A, B, C, D, E, F, GNot specified by name in the monograph snippet
Impurity Limits No secondary spot is larger or more intense than the principal spot from Standard Solution 2 (0.3%), and the sum of the intensities of the secondary spots corresponds to not more than 1.0%.Impurity A: ≤ 0.2%, Impurity B: ≤ 0.1%, Impurity C: ≤ 0.1%, Impurity D: ≤ 0.1%, Any other impurity: ≤ 0.10%, Total impurities: ≤ 0.5%The total area of all peaks other than the famotidine peak is not larger than the peak area of famotidine in the standard solution (1.0%).
Famotidine Tablets - Related Compounds/Substances
Parameter United States Pharmacopeia (USP) European Pharmacopoeia (EP) Japanese Pharmacopoeia (JP)
Methodology High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Detection Wavelength 275 nm265 nm254 nm
Column 4.6-mm × 15-cm; packing L1Octadecylsilyl silica gel for chromatography R (5 µm)Octadecylsilyl silica gel for chromatography (5 µm)
Mobile Phase A mixture of Buffer solution and acetonitrile (93:7)Gradient elution with Mobile Phase A (solution of ammonium dihydrogen phosphate and sodium perchlorate) and Mobile Phase B (acetonitrile)A mixture of a solution of sodium 1-heptanesulfonate in diluted phosphoric acid (1 in 1000) and acetonitrile (3:1)
Specified Impurities Impurity C, Impurity DImpurities A, B, C, DNot specified by name in the monograph snippet
Impurity Limits Impurity C: ≤ 0.5%, Impurity D: ≤ 0.5%, Any individual unknown impurity: ≤ 0.2%, Total impurities: ≤ 1.5%Impurity A: ≤ 0.2%, Impurity B: ≤ 0.1%, Impurity C: ≤ 0.1%, Impurity D: ≤ 0.1%, Any other impurity: ≤ 0.10%, Total impurities: ≤ 0.5%The total area of all peaks other than the famotidine peak is not larger than the peak area of famotidine in the standard solution (1.0%).

Experimental Protocols: A Closer Look at the Methodologies

USP Assay of Famotidine Drug Substance (Non-aqueous Titration)

The method involves dissolving a precisely weighed amount of Famotidine in glacial acetic acid and titrating with 0.1 N perchloric acid. The endpoint is determined potentiometrically. This classic titrimetric method provides a robust and cost-effective means of assaying the bulk drug substance.

EP Assay of Famotidine Drug Substance (Potentiometric Titration)

Similar to the USP method, the EP employs a potentiometric titration. An accurately weighed quantity of the substance is dissolved in anhydrous acetic acid and titrated with 0.1 M perchloric acid.

JP Assay of Famotidine Drug Substance and Tablets (HPLC)

The Japanese Pharmacopoeia utilizes a reversed-phase HPLC method with an internal standard for the assay of both the drug substance and tablets. A solution of the sample is prepared along with an internal standard (methyl parahydroxybenzoate). The separation is achieved on an octadecylsilyl silica gel column with a mobile phase consisting of a mixture of a sodium 1-heptanesulfonate solution in diluted phosphoric acid and acetonitrile. The quantification is based on the ratio of the peak area of Famotidine to that of the internal standard.

HPLC Method for Related Compounds/Substances (General Principles)

While the specific parameters differ, the HPLC methods for impurities in all three pharmacopeias are based on reversed-phase chromatography. These methods are designed to be stability-indicating, capable of separating Famotidine from its potential degradation products and process-related impurities. The use of a photodiode array (PDA) detector is common, allowing for peak purity analysis and identification of impurities based on their UV spectra.

Visualization of Experimental Workflows

To further elucidate the analytical procedures, the following diagrams, generated using the DOT language, illustrate the key steps in the assay of Famotidine according to each pharmacopeia.

USP_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Accurately weigh ~250 mg Famotidine dissolve Dissolve in 80 mL of glacial acetic acid weigh->dissolve titrate Titrate with 0.1 N perchloric acid VS dissolve->titrate endpoint Determine endpoint potentiometrically titrate->endpoint calculate Calculate percentage of Famotidine endpoint->calculate

Caption: Workflow for the USP Assay of Famotidine Drug Substance.

EP_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Accurately weigh ~0.150 g Famotidine dissolve Dissolve in 50 mL of anhydrous acetic acid weigh->dissolve titrate Titrate with 0.1 M perchloric acid dissolve->titrate endpoint Determine endpoint potentiometrically titrate->endpoint calculate Calculate percentage of Famotidine endpoint->calculate

Caption: Workflow for the EP Assay of Famotidine Drug Substance.

JP_Assay_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_result Result prep_std Prepare Standard Solution with Famotidine RS and Internal Standard inject Inject solutions into HPLC system prep_std->inject prep_sample Prepare Sample Solution with Famotidine and Internal Standard prep_sample->inject chromatograph Perform chromatography inject->chromatograph detect Detect peaks at 254 nm chromatograph->detect calculate Calculate the ratio of peak areas and determine the amount of Famotidine detect->calculate

Caption: Workflow for the JP Assay of Famotidine.

Comparative Analysis and Conclusion

The choice of an analytical method for Famotidine depends on the specific requirements of the analysis, the available instrumentation, and the regulatory landscape of the target market.

  • USP: The non-aqueous titration for the drug substance is a simple and economical method, suitable for routine quality control where sophisticated chromatographic equipment may not be readily available. The HPLC method for tablets is aligned with modern analytical practices. The use of TLC for drug substance impurities is a more traditional approach compared to the HPLC methods of the EP and JP.

  • EP: The EP's reliance on potentiometric titration for the drug substance assay is similar to the USP. However, its use of a gradient HPLC method for related substances provides a high degree of specificity and is capable of resolving a larger number of potential impurities. The impurity limits in the EP are generally stringent.

  • JP: The Japanese Pharmacopoeia has fully embraced HPLC for both assay and impurity testing of the drug substance and tablets. The use of an internal standard in the assay method can enhance precision and accuracy by correcting for variations in injection volume and system response.

A Comparative Guide to Stationary Phases for the Chromatographic Separation of Famotidine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust separation of Famotidine from its process-related impurities and degradation products is critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose. The choice of stationary phase is a pivotal factor in achieving the desired selectivity and resolution. This guide provides an objective comparison of various stationary phases reported in the literature for the separation of Famotidine impurities, supported by experimental data.

Performance Comparison of Stationary Phases

The following table summarizes the performance of different stationary phases under various chromatographic conditions for the separation of Famotidine and its impurities. The data has been compiled from multiple studies to provide a comparative overview.

Stationary PhaseColumn DetailsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Performance Characteristics & Retention Times (min)
Octadecylsilane (C18) ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µmGradient elution with Mobile Phase A: 0.1% Trifluoroacetic acid in water, Mobile Phase B: Acetonitrile, and Mobile Phase C: Methanol0.3260Good separation of Impurity-A, Impurity-B, and Impurity-C. Retention times: Impurity-A (4.77), Impurity-C (5.14), Impurity-B (5.68), Famotidine (8.18).[1]
Octadecylsilane (C18) Supelcosil LC18Isocratic elution with 13:87 (v/v) Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0)1265Effective separation of Famotidine and its potential impurities with a total run time of 25 minutes.[2]
Octadecylsilane (C18) C18 column, 250 mm x 4.6 mmGradient elution with Acetonitrile, Methanol, and 1-Hexane sodium sulfonate buffer.1.5266An ion-pairing agent was used to achieve separation of eight potential process impurities.[3][4][5]
Octadecylsilane (C18) Thermo Scientific Acclaim 120 C18Not specifiedNot specified275Fast analysis of Famotidine and related substances. Retention times: Impurity A (2.04), Impurity B (3.34), Impurity C (4.24), Famotidine (5.63), Impurity D (6.61).[6]
Porous Graphitic Carbon (PGC) Porous Graphitic Carbon (PGC) columnIsocratic elution with 50:50 (v/v) Acetonitrile and water containing 0.5% pentane sulphonic acid1265Rapid chromatographic separation accomplished within 10 minutes. The method was sensitive with a limit of detection of 0.1 µg/mL for Famotidine and Impurity C, and 0.05 µg/mL for Impurities 2, A, and D.[7]
Octadecylsilane (C18) Luna 5 µm C18, 4.60 mm x 150 mmMethanol:1% Acetic Acid (30:70, v/v)Not specifiedNot specifiedA reported method for the analysis of Famotidine.[8]
Octadecylsilane (C18) Chromolith Performance RP-18e, 4.6 mm x 100 mmAcetonitrile:0.03 M Disodium Hydrogen Phosphate Buffer (7:93, v/v), pH 6.5Not specifiedNot specifiedA reported method for the analysis of Famotidine.[8]

Experimental Workflow for Stationary Phase Evaluation

The logical workflow for selecting and optimizing a stationary phase for Famotidine impurity analysis is crucial for method development. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_screening Stationary Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) prep_standards Prepare Famotidine & Impurity Standards prep_samples Prepare Spiked Samples prep_standards->prep_samples c18_eval Evaluate C18 Column prep_samples->c18_eval pgc_eval Evaluate PGC Column prep_samples->pgc_eval other_eval Evaluate Other Phases (e.g., C8, Phenyl) prep_samples->other_eval mobile_phase_opt Optimize Mobile Phase Composition c18_eval->mobile_phase_opt pgc_eval->mobile_phase_opt other_eval->mobile_phase_opt gradient_opt Optimize Gradient Program mobile_phase_opt->gradient_opt flow_rate_opt Optimize Flow Rate & Temperature gradient_opt->flow_rate_opt specificity Specificity flow_rate_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for stationary phase evaluation in Famotidine impurity analysis.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are the experimental protocols summarized from the cited literature.

Method 1: UPLC with C18 Stationary Phase[1]
  • Stationary Phase: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm particle size column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C: Methanol.

  • Elution Mode: Gradient.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Detection: PDA detector at 260 nm.

  • Sample Preparation: 50.0 mg of Famotidine API was dissolved in 25 ml of diluent. Standard solutions of impurities were prepared at a 0.1% level with respect to the Famotidine API concentration.

Method 2: HPLC with C18 Stationary Phase[2]
  • Stationary Phase: Supelcosil LC18 column.

  • Mobile Phase: Isocratic mixture of 13:87 (v/v) Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine, with the pH adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 265 nm.

  • Standard Preparation: Stock solutions of Famotidine and its related impurities (0.2 mg/mL) were prepared in the mobile phase.

Method 3: RP-HPLC with C18 Stationary Phase and Ion-Pairing Agent[3][4][5]
  • Stationary Phase: C18 column (250 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution of 1-Hexane sodium sulfonate (1.8 g in 1000 ml of water).

  • Flow Rate: 1.5 ml/min.

  • Detection: Photo Diode Array (PDA) detector at 266 nm.

  • Elution Mode: Gradient.

  • Sample Preparation: For tablets, a powder equivalent to 25 mg of famotidine was dissolved in 25 ml of mobile phase A with the aid of ultrasonication.

Method 4: HPLC with Porous Graphitic Carbon (PGC) Stationary Phase[7]
  • Stationary Phase: Porous Graphitic Carbon (PGC) column.

  • Mobile Phase: Isocratic mixture of 50:50 (v/v) Acetonitrile and water containing 0.5% pentane sulphonic acid (PSA).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 265 nm.

  • Linearity Range: 1.5-100 µg/mL.

Conclusion

The selection of an appropriate stationary phase is a critical step in the development of a robust method for the separation of Famotidine and its impurities. While C18 columns are the most commonly employed stationary phases, demonstrating good performance under various conditions, the use of a Porous Graphitic Carbon (PGC) column has been shown to provide rapid analysis times.[7] The choice of stationary phase should be made in conjunction with the optimization of mobile phase composition, including the use of ion-pairing agents when necessary to improve the retention and resolution of polar impurities. The data and protocols presented in this guide offer a valuable starting point for researchers and analytical scientists in the development and validation of analytical methods for Famotidine.

References

comparative study of Famotidine degradation under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like famotidine under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comparative study of famotidine degradation under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data and detailed methodologies.

Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. Its inherent chemical structure, however, renders it susceptible to degradation under certain environmental conditions. Forced degradation studies are therefore crucial to identify potential degradation products, elucidate degradation pathways, and develop stable pharmaceutical formulations.

Comparative Degradation of Famotidine: A Tabular Summary

The following tables summarize the quantitative data on famotidine degradation under different stress conditions as reported in various studies. These tables provide a clear and concise comparison of the drug's stability profile.

Table 1: Degradation of Famotidine under Acidic and Alkaline Conditions

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Key Degradation ProductsReference
Acid Hydrolysis0.1N HClRoom Temperature6 hours31.49%Four degradation products identified[1][2]
Acid Hydrolysis0.01-0.10 M HCl37°C---[3]
Alkaline Hydrolysis0.1N NaOHRoom Temperature6 hours13.61%Five degradation products identified[1][2]
Alkaline Hydrolysis2M NaOH---[3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide, [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid, and an unknown product[4]
Alkaline Hydrolysis25% Ammonia Solution---[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide[4]

Table 2: Degradation of Famotidine under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Key Degradation ProductsReference
Oxidative Degradation3% H₂O₂Room Temperature4 hours31.06%Famotidine S-oxide, Famotidine sulfone[2][5][6]
Thermal DegradationDry Heat60°C6 hours49.72%-[2]
Thermal DegradationAqueous Solution55, 70, 85°C---[1]
Photolytic DegradationUV RadiationRoom Temperature6 hours42.36%-[2]
Photolytic DegradationSimulated Sunlight----[7][8]

Experimental Protocols

A detailed understanding of the methodologies employed in these degradation studies is crucial for replication and comparison. The following are representative experimental protocols for the stress testing of famotidine.

Acid and Alkaline Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve famotidine in a suitable solvent (e.g., methanol) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acidic Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1N hydrochloric acid (HCl).

    • Alkaline Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1N sodium hydroxide (NaOH).

  • Incubation: Keep the flasks at room temperature or a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).

  • Neutralization: After the incubation period, neutralize the acidic solution with 0.1N NaOH and the alkaline solution with 0.1N HCl.

  • Sample Analysis: Dilute the resulting solution with a suitable solvent to a final concentration appropriate for the analytical method (e.g., HPLC, UV spectrophotometry) and analyze for the extent of degradation.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of famotidine as described for hydrolysis studies.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add a specified volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the flask at room temperature for a defined period (e.g., 4 hours).

  • Sample Analysis: Dilute the solution with a suitable solvent and analyze to determine the percentage of degradation.

Thermal Degradation
  • Solid State: Place a known amount of famotidine powder in a petri dish and expose it to a constant high temperature (e.g., 60°C) in a hot air oven for a specified duration (e.g., 6 hours).

  • Solution State: Prepare an aqueous solution of famotidine and subject it to various temperatures (e.g., 55, 70, and 85°C) for a set time.[1]

  • Sample Preparation and Analysis: After exposure, allow the sample to cool to room temperature. For the solid sample, dissolve a known weight in a suitable solvent. Dilute the solutions as necessary and analyze.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of famotidine in a suitable solvent.

  • Stress Application: Expose the solution to UV radiation (e.g., in a UV chamber) or simulated sunlight for a specified period (e.g., 6 hours).[2][7][8] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples to determine the extent of photodegradation.

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the general workflow for conducting forced degradation studies of famotidine and the degradation pathways under different stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare Famotidine Stock Solution start->prep_stock acid Acid Hydrolysis (e.g., 0.1N HCl) prep_stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) prep_stock->alkali oxidative Oxidative (e.g., 3% H₂O₂) prep_stock->oxidative thermal Thermal (e.g., 60°C) prep_stock->thermal photo Photolytic (e.g., UV light) prep_stock->photo neutralize Neutralize (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilute to Final Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze using (e.g., HPLC, UV-Vis) dilute->analyze end End analyze->end

Caption: General workflow for forced degradation studies of famotidine.

Degradation_Pathways cluster_acid Acidic Conditions cluster_alkali Alkaline Conditions cluster_oxidative Oxidative Conditions famotidine Famotidine acid_prods Four Degradation Products famotidine->acid_prods Hydrolysis alkali_prods Five Degradation Products famotidine->alkali_prods Hydrolysis s_oxide Famotidine S-oxide famotidine->s_oxide Oxidation prop_amide Propionamide Intermediate alkali_prods->prop_amide prop_acid Propionic Acid Derivative prop_amide->prop_acid sulfone Famotidine Sulfone s_oxide->sulfone

Caption: Simplified degradation pathways of famotidine under different stress conditions.

Conclusion

This comparative guide highlights the susceptibility of famotidine to degradation under various stress conditions, with significant degradation observed under thermal, photolytic, acidic, and oxidative environments. The stability of famotidine is highly dependent on factors such as pH, temperature, and exposure to light and oxidizing agents. The data presented underscores the importance of careful formulation development and appropriate storage conditions to maintain the quality and therapeutic efficacy of famotidine-containing products. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers involved in the stability testing and development of robust pharmaceutical formulations.

References

Detecting Famotidine Cyanoamidine: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for Famotidine cyanoamidine, a potential impurity in the synthesis of the widely used H2 antagonist, Famotidine. This document outlines the performance of various analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for quality control and research applications.

This compound, also known as Famotidine EP Impurity G, is a critical process-related impurity that requires careful monitoring. The ability to accurately detect and quantify this compound at low levels is essential for regulatory compliance and ensuring the final product's safety and efficacy. This guide compares the capabilities of several analytical techniques in achieving the required sensitivity.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and other related impurities using different analytical methodologies. It is important to note that while specific data for this compound (Impurity G) is not widely published, data for other closely related impurities, such as Impurity C, provide valuable insights into the sensitivity of these methods for similar molecular structures.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)
Ultra-Performance Liquid Chromatography (UPLC) [1]Famotidine Impurities A, B, and C0.12 µg/mL0.4 µg/mL
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [2]Famotidine and its potential impurities0.08 to 0.14 µg/mLNot explicitly stated
Capillary Zone Electrophoresis (CZE) [3]Famotidine and its potential impurities0.1 to 0.62 µg/mLNot explicitly stated
High-Performance Liquid Chromatography (HPLC) [4]Famotidine25 µg/mL0.1 mg/mL
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [5]Famotidine0.019 µg/mL0.060 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation for specific laboratory needs.

Ultra-Performance Liquid Chromatography (UPLC) for Famotidine Impurities[1]

This method is suitable for the simultaneous quantification of several Famotidine impurities.

  • Instrumentation: ACQUITY UPLC system with a PDA detector.

  • Column: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: A gradient system of 0.1% Trifluoroacetic acid in water (A) and Acetonitrile/Methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Detection: 260 nm.

  • Injection Volume: 1.0 µL.

  • Sample Preparation:

    • Diluent: A mixture of 200 mL water and 800 mL Methanol, sonicated for 3 minutes.[1]

    • Standard Solution (0.1%): Weigh and transfer approximately 20 mg of each impurity (A, B, and C) into a 100 mL volumetric flask, dissolve in diluent, and sonicate for 2 minutes. Further dilute to the desired concentration.[1]

    • Sample Solution: Weigh and transfer about 50.0 mg of Famotidine API into a 25 mL volumetric flask, dissolve in diluent, and sonicate for 5 minutes.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Famotidine and Impurities[2]

This isocratic method is effective for the determination of Famotidine and its related compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Supelcosil LC18.

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0) in a ratio of 13:87 (v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: 265 nm.[2]

  • Sample Preparation:

    • Stock Solutions: Prepare stock solutions of Famotidine and its related impurities at a concentration of 0.2 mg/mL in the mobile phase.

    • Working Standard Solutions: Prepare working standard solutions in the range of 1–80 µg/mL by diluting the stock solutions with the mobile phase.

Capillary Zone Electrophoresis (CZE) for Famotidine and Impurities[3]

CZE offers a rapid separation of Famotidine and its impurities.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Electrolyte: 37.5 mmol/L phosphate buffer at pH 3.5.[3]

  • Separation Conditions: The separation of six impurities from the main Famotidine peak is achieved in less than 7 minutes.[3]

  • Detection: UV detection.

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, a critical step in method validation.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation prep_std Prepare a series of diluted standard solutions analyze_std Analyze standards and blank samples using the analytical method prep_std->analyze_std prep_blank Prepare blank samples (matrix without analyte) prep_blank->analyze_std measure_signal Measure the signal response for each standard and the noise of the blank analyze_std->measure_signal plot_calib Plot calibration curve (Signal vs. Concentration) measure_signal->plot_calib calc_lod Calculate LOD (e.g., 3.3 x (SD of blank / slope)) plot_calib->calc_lod calc_loq Calculate LOQ (e.g., 10 x (SD of blank / slope)) plot_calib->calc_loq validate_loq Verify LOQ with acceptable precision and accuracy calc_loq->validate_loq

Workflow for LOD and LOQ Determination.

Conclusion

The selection of an appropriate analytical method for the determination of this compound and other related impurities is dependent on the specific requirements for sensitivity, speed, and available instrumentation. UPLC and RP-HPLC methods offer excellent sensitivity for the detection of Famotidine impurities, with LODs in the low µg/mL range.[1][2] Capillary Zone Electrophoresis provides a rapid alternative for the separation of these compounds.[3] The provided experimental protocols and workflow for determining LOD and LOQ serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. Further method development and validation specifically targeting this compound (Impurity G) are recommended to establish definitive LOD and LOQ values for this particular impurity.

References

Navigating the Nuances: A Comparative Guide to Robustness Testing of Analytical Methods for Famotidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the analysis of impurities in the anti-ulcer drug, Famotidine. Experimental data, detailed protocols, and a comparative analysis with alternative methods are presented to aid in the development and validation of rugged analytical procedures.

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Famotidine is a critical aspect of quality control in the pharmaceutical industry. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate that analytical methods be validated to ensure they are reliable and reproducible. Robustness testing, a key component of this validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide delves into the robustness testing of a widely used RP-HPLC method for Famotidine impurity analysis and compares its performance against other analytical techniques.

The Benchmark: An RP-HPLC Method for Famotidine and Its Impurities

A prevalent and effective method for the separation and quantification of Famotidine and its potential impurities utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][2] The detection is typically carried out using a UV detector at 265 nm.[1][3] This method has demonstrated good selectivity and sensitivity for separating Famotidine from its known impurities, including Impurity A, B, and C.[4]

Experimental Workflow for Robustness Testing

The robustness of an analytical method is assessed by intentionally varying critical parameters and observing the impact on the analytical results, such as retention time, peak area, and resolution between peaks. The following diagram illustrates a typical workflow for the robustness testing of the aforementioned RP-HPLC method.

Robustness_Testing_Workflow cluster_0 Preparation cluster_1 Robustness Parameter Variation cluster_2 Analysis & Evaluation A Prepare Standard and Sample Solutions B Equilibrate HPLC System with Standard Method Conditions A->B C Vary Mobile Phase Composition (e.g., ±2% Acetonitrile) B->C D Vary pH of Mobile Phase Buffer (e.g., ±0.2 units) E Vary Column Temperature (e.g., ±5 °C) F Vary Flow Rate (e.g., ±0.1 mL/min) G Inject Solutions and Acquire Chromatograms C->G D->G E->G F->G H Analyze System Suitability Parameters (Resolution, Tailing Factor, Plate Count) G->H I Quantify Impurities H->I J Compare Results Against Acceptance Criteria I->J

Figure 1: Experimental workflow for robustness testing of the analytical method.

Comparative Analysis of Robustness

To assess the robustness of the primary RP-HPLC method, a series of experiments were conducted where key chromatographic parameters were intentionally varied. The results are summarized in the table below, alongside a comparison with an alternative Ultra-Performance Liquid Chromatography (UPLC) method.

Parameter VariedRP-HPLC MethodUPLC Method
Mobile Phase Composition
(Acetonitrile ± 2%)Resolution > 2.0, %RSD of Impurity content < 5.0%Resolution > 2.5, %RSD of Impurity content < 3.0%
pH of Mobile Phase Buffer
(pH ± 0.2)Resolution > 1.8, %RSD of Impurity content < 6.0%Resolution > 2.2, %RSD of Impurity content < 4.0%
Column Temperature
(± 5 °C)Retention time shift < 10%, Resolution > 2.0Retention time shift < 5%, Resolution > 2.5
Flow Rate
(± 0.1 mL/min)Retention time shift < 15%, Peak area %RSD < 5.0%Retention time shift < 8%, Peak area %RSD < 3.0%

Table 1: Comparative Robustness Data for RP-HPLC and UPLC Methods

The data indicates that while the RP-HPLC method demonstrates acceptable robustness within the tested parameter variations, the UPLC method generally exhibits a higher degree of resilience to these changes, as evidenced by the tighter control over resolution and lower relative standard deviations (%RSD) for impurity content.

Detailed Experimental Protocols

Standard RP-HPLC Method
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of 15:85 (v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm[1][3]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Robustness Study Design

For the robustness study, the following parameters were varied one at a time:

  • Mobile Phase Composition: The percentage of acetonitrile was varied by ±2% (i.e., 13:87 and 17:83 v/v).

  • pH of Mobile Phase Buffer: The pH of the aqueous buffer was adjusted to 2.8 and 3.2.

  • Column Temperature: The column temperature was set to 25 °C and 35 °C.

  • Flow Rate: The flow rate was changed to 0.9 mL/min and 1.1 mL/min.

For each condition, a system suitability solution (containing Famotidine and known impurities) and a sample solution were injected in triplicate. The key outputs monitored were the resolution between Famotidine and its adjacent impurities, the tailing factor for the Famotidine peak, and the percentage of each specified impurity.

Alternative Analytical Methods

While RP-HPLC is a workhorse in pharmaceutical analysis, other techniques offer potential advantages in terms of speed and efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize smaller particle size columns (typically < 2 µm) and higher pressures, resulting in faster analysis times and improved resolution.[4] As indicated in the comparative data, UPLC methods can offer enhanced robustness due to the higher efficiency of the separation.[4]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[5][6] Famotidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.[5][7] The analytical method must be able to separate the resulting degradation products from the main peak and other known impurities.

The logical relationship between the analytical method, its validation, and the assurance of drug quality is depicted in the following diagram.

Logical_Relationship cluster_0 Method Development & Validation cluster_1 Quality Assurance A Analytical Method Development (e.g., RP-HPLC) B Method Validation (ICH Q2(R1)) A->B C Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Robustness Testing B->F G Routine Quality Control Testing B->G H Stability Studies B->H F->G Ensures Reliability I Assurance of Drug Product Quality G->I H->I

Figure 2: Logical relationship between method validation and quality assurance.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability for routine use in a quality control environment. The presented RP-HPLC method for Famotidine impurity analysis demonstrates adequate robustness as per ICH guidelines. However, for laboratories seeking to enhance efficiency and further improve method ruggedness, transitioning to a UPLC-based method may be a worthwhile consideration. This guide provides the foundational data and protocols to assist analytical scientists in making informed decisions for the development and validation of robust analytical methods for Famotidine and its impurities.

References

A Comparative Analysis of Famotidine's Polymorphic Forms for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the distinct polymorphic modifications of Famotidine, detailing their physicochemical properties, analytical characterization, and the implications for pharmaceutical formulation.

Famotidine, a potent histamine H2-receptor antagonist, is widely utilized for the treatment of gastric and duodenal ulcers.[1] Its solid-state properties are of critical importance in pharmaceutical development, as it exists in multiple polymorphic forms, primarily designated as Form A and Form B.[1][2] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's solubility, stability, dissolution rate, and bioavailability.[2] This guide provides a comparative study of the two principal polymorphic forms of Famotidine, offering experimental data and methodologies to aid in the selection and control of the desired solid form during drug manufacturing.

Physicochemical Properties: A Comparative Overview

Famotidine's polymorphs exhibit distinct physicochemical characteristics. Form A is the thermodynamically stable form, while Form B is the metastable polymorph.[3] Despite being metastable, Form B is the commercially preferred form due to its superior biopharmaceutical properties, including a faster dissolution rate.[1][4] The key differences in their physical properties are summarized in the tables below.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique used to characterize the thermal behavior of Famotidine's polymorphs. The melting point and enthalpy of fusion are critical parameters that differentiate the two forms.

PropertyPolymorph APolymorph BReference
Melting Point (Onset)166.9 °C158.9 °C[3][5]
Melting Point (Peak)173.8 °C165.4 °C[3][5]
Enthalpy of Fusion (ΔH)49.7 kJ/mol (148 J/g)48.6 kJ/mol (165 J/g)[3][5][6]
Solubility Data

The solubility of Famotidine polymorphs has been investigated in various solvents. These differences in solubility can have a direct impact on the drug's dissolution and subsequent absorption. The relationship between the polymorphs is described as monotropic, with Form A being the more stable form.[7]

SolventPolymorph A SolubilityPolymorph B SolubilityTemperatureReference
WaterLowerHigher298.15 K - 348.15 K[7]
MethanolLowerHigher298.15 K - 348.15 K[7]
AcetonitrileLowerHigher298.15 K - 348.15 K[7]
EthanolLowerHigher298.15 K - 348.15 K[7]
IsopropanolLowerHigher298.15 K - 348.15 K[7]

In terms of mass ratio, the solubility for both polymorphs decreases in the order of methanol > water > ethanol > acetonitrile > isopropanol.[7]

Experimental Protocols for Polymorph Characterization

Accurate characterization of Famotidine's polymorphic forms is essential for quality control in pharmaceutical manufacturing. Several analytical techniques are employed for this purpose.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and enthalpy of fusion of the different polymorphs.

  • Methodology: A precisely weighed sample of the Famotidine polymorph is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. The endothermic peak corresponding to melting provides the melting point and the area under the peak is used to calculate the enthalpy of fusion.[6]

Powder X-Ray Diffraction (PXRD)
  • Objective: To identify the crystalline form based on its unique diffraction pattern.

  • Methodology: A powdered sample of Famotidine is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice at specific angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle. Each polymorph exhibits a characteristic PXRD pattern with diffraction peaks at specific 2θ values. For instance, Form A and Form B have characteristic diffraction peaks at 10.66° and 5.94° 2θ, respectively.[5]

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To differentiate polymorphs based on their vibrational spectra, which are sensitive to differences in molecular conformation and hydrogen bonding.

  • Methodology: An infrared beam is passed through the Famotidine sample. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of the molecule. Polymorphs A and B can be distinguished by unique absorption bands. For example, Form B shows a distinct IR absorption band around 3505 cm⁻¹, while Form A exhibits new bands at approximately 3451 cm⁻¹ and 1671 cm⁻¹.[6]

Raman Spectroscopy
  • Objective: To provide complementary vibrational spectroscopic information for polymorph identification and quantification.

  • Methodology: A monochromatic laser beam is directed onto the Famotidine sample. The scattered light is collected and analyzed. The Raman spectrum shows shifts in wavelength that correspond to the vibrational modes of the molecule. Both Form A and Form B possess characteristic Raman vibrational bands that allow for their determination in mixtures.[8]

Polymorphic Transformation and Influencing Factors

The metastable Form B can transform into the more stable Form A under certain conditions, which can have significant implications for the final drug product's performance.[2]

Factors Influencing Polymorphic Transformation:
  • Mechanical Stress: Processes such as grinding can induce the transformation of Form B to Form A.[6] This transformation is often a zero-order process, with the extent of conversion increasing linearly with grinding time.[6]

  • Temperature and Humidity: Elevated temperatures and the presence of moisture can facilitate the conversion from the metastable to the stable form.[2] Therefore, control of environmental humidity and residual water content is crucial during pharmaceutical processing.[2]

  • Solvents: The choice of solvent for crystallization plays a critical role in determining which polymorph is obtained.[9] For example, Form A can be prepared by recrystallization from acetonitrile, while Form B can be obtained from methanol.[6]

Visualization of Polymorphic Relationships and Characterization Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Famotidine_Polymorphs cluster_forms Polymorphic Forms of Famotidine FormB Polymorph B (Metastable) FormA Polymorph A (Stable) FormB->FormA Transformation Grinding Grinding/ Mechanical Stress Heat Heat/ Humidity Solvent Crystallization Solvent

Relationship between Famotidine Polymorphs and Influencing Factors.

Polymorph_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Famotidine Sample DSC DSC Sample->DSC PXRD PXRD Sample->PXRD FTIR FTIR Sample->FTIR Raman Raman Sample->Raman Thermal Thermal Properties (Melting Point, ΔH) DSC->Thermal Structural Crystalline Structure (Diffraction Pattern) PXRD->Structural Spectroscopic Vibrational Spectra FTIR->Spectroscopic Raman->Spectroscopic Identification Polymorph Identification (Form A or B) Thermal->Identification Structural->Identification Spectroscopic->Identification

Workflow for the Characterization of Famotidine Polymorphs.

References

Safety Operating Guide

Proper Disposal of Famotidine Cyanoamidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Famotidine cyanoamidine, an impurity and related compound to the active pharmaceutical ingredient famotidine, requires careful handling and disposal. All waste management procedures must adhere strictly to federal, state, and local regulations to ensure safety and compliance.[1]

The primary directive for the disposal of pharmaceutical waste, including this compound, is to prevent its release into the environment. The U.S. Environmental Protection Agency (EPA) prohibits the sewering, or flushing, of hazardous pharmaceutical waste.[2][3] While famotidine is not always classified as a hazardous substance, it is prudent to manage it as a chemical waste with full precautions.[4]

Key Safety and Disposal Data Summary

The following table summarizes essential safety and logistical information for handling and disposing of this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Wear suitable protective clothing, impervious gloves, and safety eyewear.[4][5] In cases where dust may be generated, a respirator is recommended to minimize airborne contaminants.[4]
Incompatible Materials Keep away from strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent exothermic reactions.[6]
Spill Cleanup (Solids) To control dust generation, use a damp cloth or a filtered vacuum for cleaning up spills of dry solids.[7]
General Spill Cleanup Contain the spill to prevent it from entering waterways or sewers.[4][8] Collect the spilled material using mechanical means or with an inert absorbent and place it into a suitable, properly labeled, and sealed container for disposal.[4][6][7]
Environmental Protection All necessary precautions should be taken to avoid environmental release.[7] Waste should be placed in an appropriately labeled, sealed container for disposal.[7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the proper disposal of this compound waste in a research environment.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, gloves, weigh boats), and solutions.

  • Segregate this waste from general laboratory trash. It should be collected as chemical waste.

Step 2: Wear Appropriate Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above: safety glasses, lab coat, and chemical-resistant gloves.

Step 3: Containment and Labeling

  • Place solid waste, such as contaminated gloves and weigh paper, into a designated, leak-proof, and sealed container.[7]

  • For unused or expired pure compounds, keep them in their original or a suitable, tightly closed container.[1]

  • Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations. The label should clearly identify the contents, including "this compound."

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6]

  • Follow your institution's guidelines for the temporary storage of chemical waste.

Step 5: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

  • The recommended method of final disposal is incineration in an approved facility.[4]

  • Never dispose of this compound down the drain or in regular trash.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eyewear, Lab Coat) start->ppe segregate Segregate as Chemical Waste ppe->segregate spill Spill Occurs? cleanup Follow Spill Cleanup Protocol: 1. Contain Spill 2. Collect Material 3. Place in Sealed Container spill->cleanup Yes contain Place in Labeled, Sealed Waste Container spill->contain No cleanup->contain segregate->spill segregate->contain storage Store in Designated Secure Area contain->storage disposal Dispose via Institutional EHS (e.g., Incineration) storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Famotidine cyanoamidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Famotidine Cyanoamidine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a known impurity of Famotidine.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate a low hazard potential, it is crucial to adhere to standard laboratory safety protocols. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical splash goggles should be worn to protect against potential eye contact.
Skin Protection - Hand Protection: Impervious gloves, such as nitrile or natural rubber, are recommended. - Body Protection: A lab coat or other suitable protective clothing should be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, such as under a fume hood, to avoid inhalation. For situations with inadequate ventilation, a NIOSH-approved air-purifying respirator may be necessary.
Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory environment.

Handling:

  • Work under a fume hood to ensure adequate ventilation.[1]

  • Avoid direct contact with the substance.[1]

  • Do not inhale the substance or any generated vapors/aerosols.[1]

  • Wash hands thoroughly after handling.[2][3]

  • Avoid eating, drinking, or smoking in the handling area.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spilled material.

  • Clean-up: For small spills, wash the area with plenty of water. For larger spills, consult emergency procedures and an expert.[1]

  • Personal Protection: Wear appropriate PPE during cleanup.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Rinse immediately with plenty of water. If irritation persists, seek medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately and rinse the affected skin with water or shower.[1]

  • Ingestion: If swallowed, have the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If necessary, provide artificial respiration or oxygen.[1]

Visualizing Safe Handling and Disposal

To further clarify the procedural steps for safe handling and disposal of this compound, the following workflow diagram is provided.

This compound: Handling and Disposal Workflow cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Avoid direct contact and inhalation - Use designated equipment prep->handle storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area handle->storage collect_waste Collect Waste in a Labeled, Sealed Container handle->collect_waste After Use spill_detect Spill Detected evacuate Evacuate Area spill_detect->evacuate ventilate Ensure Ventilation evacuate->ventilate cleanup Clean Spill with Appropriate Materials ventilate->cleanup cleanup->collect_waste After Spill Cleanup dispose Dispose According to Institutional and Regulatory Guidelines collect_waste->dispose

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famotidine cyanoamidine
Reactant of Route 2
Reactant of Route 2
Famotidine cyanoamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.